Product packaging for 6-Methoxywogonin(Cat. No.:CAS No. 3162-45-6)

6-Methoxywogonin

カタログ番号: B015236
CAS番号: 3162-45-6
分子量: 314.29 g/mol
InChIキー: RBVYFSLWUBLPMG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

5,7-Dihydroxy-6,8-dimethoxyflavone has been reported in Scutellaria repens and Scutellaria baicalensis with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14O6 B015236 6-Methoxywogonin CAS No. 3162-45-6

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5,7-dihydroxy-6,8-dimethoxy-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6/c1-21-16-13(19)12-10(18)8-11(9-6-4-3-5-7-9)23-15(12)17(22-2)14(16)20/h3-8,19-20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVYFSLWUBLPMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40469415
Record name 5,7-Dihydroxy-6,8-dimethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3162-45-6
Record name 5,7-Dihydroxy-6,8-dimethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Methoxywogonin: A Technical Guide to Natural Sources, Isolation, and Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxywogonin is a naturally occurring O-methylated flavone (B191248) that has garnered significant interest within the scientific community for its potential therapeutic properties. As a derivative of wogonin (B1683318), another well-studied flavonoid, this compound is distinguished by a methoxy (B1213986) group at the C6 position of the A ring. This structural modification can influence its bioavailability and biological activity. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its interactions with key cellular signaling pathways. All quantitative data is presented in structured tables for ease of comparison, and experimental workflows and signaling pathways are visualized using diagrams.

Natural Sources of this compound

The primary and most well-documented natural source of this compound is the dried root of Scutellaria baicalensis Georgi, commonly known as Baikal skullcap or Huang-Qin in traditional Chinese medicine. This plant is rich in various flavonoids, with wogonin and its derivatives being significant constituents. While S. baicalensis is the principal source, other species within the Scutellaria genus may also contain this compound, though in potentially lower concentrations.

Isolation and Purification of this compound

The isolation of this compound from its natural source typically involves a multi-step process encompassing extraction, fractionation, and purification. The following sections detail the common methodologies employed.

Extraction

Various extraction techniques can be utilized to obtain a crude extract enriched with flavonoids from the dried and powdered roots of Scutellaria baicalensis. The choice of method and solvent significantly impacts the extraction efficiency and the profile of the extracted compounds.

Table 1: Comparison of Extraction Methods for Flavonoids from Scutellaria baicalensis

Extraction MethodSolventKey ParametersReported Total Flavonoid Yield (mg/g of dry material)Reference
Microwave-Assisted Extraction (MAE)70% Ethanol (B145695)63 W, 10 min488.03 (crude extract)[1]
Heat Reflux Extraction (HRE)50% Ethanol90°C, 180 min155.5 (baicalin)[2]
Ultrasonic-Assisted Extraction (UAE)70% Ethanol45°C, 60 minHigher than water extraction[3]
Supercritical Fluid Extraction (SFE)CO2 with Methanol-Water50°C, 200 barHigh yields of baicalin, baicalein, and wogonin[4]

Experimental Protocol: Microwave-Assisted Extraction (MAE)

  • Sample Preparation: Grind the dried roots of Scutellaria baicalensis into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Place 10 g of the powdered root material into a suitable extraction vessel.

    • Add 200 mL of 70% ethanol (solid-to-liquid ratio of 1:20 w/v).

    • Place the vessel in a microwave extraction system.

    • Set the microwave power to 63 W and the extraction time to 10 minutes.

  • Filtration and Concentration:

    • After extraction, allow the mixture to cool to room temperature.

    • Filter the extract through Whatman No. 1 filter paper to remove the solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Purification by Column Chromatography

The crude extract, containing a mixture of flavonoids and other phytochemicals, requires further purification to isolate this compound. Column chromatography is a widely used and effective technique for this purpose.

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase Preparation:

    • Select a glass column of appropriate dimensions (e.g., 40 mm internal diameter, 400 mm length).

    • Pack the column with silica (B1680970) gel (e.g., 230-400 mesh) using a wet slurry method with a non-polar solvent such as n-hexane. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase).

    • Alternatively, for samples not readily soluble, perform a dry loading by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried powder to the top of the column.

  • Elution:

    • Begin elution with a non-polar mobile phase (e.g., n-hexane).

    • Employ a gradient elution by gradually increasing the polarity of the mobile phase. A common gradient is a mixture of n-hexane and ethyl acetate (B1210297), starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., from 0% to 50% ethyl acetate over several column volumes).

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume (e.g., 20 mL).

    • Monitor the separation process by analyzing the collected fractions using Thin Layer Chromatography (TLC). Develop the TLC plates in a solvent system similar to the mobile phase used for elution and visualize the spots under UV light (254 nm and 365 nm).

    • Combine the fractions containing the pure this compound based on the TLC analysis.

  • Solvent Removal and Characterization:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.

    • Confirm the identity and purity of the isolated compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: Illustrative Purification of Wogonin (a related flavonoid) by High-Speed Counter-Current Chromatography (HSCCC)

ParameterValue
Crude Extract Amount500 mg
Solvent Systemn-hexane-ethyl acetate-n-butanol-water (1:1:8:10, v/v/v/v)
Mobile PhaseLower phase
Flow Rate1.0 mL/min for 4 h, then 2.0 mL/min
Yield of Wogonin50.2 mg
Purity of Wogonin98.5%
Recovery of Wogonin91.6%

This data for wogonin provides a reference for the potential yield and purity achievable for this compound using advanced chromatographic techniques.

Signaling Pathways Modulated by this compound

While research specifically on this compound is emerging, the biological activities of the closely related compound, wogonin, provide strong indications of the potential signaling pathways that this compound may modulate. These pathways are critical in the context of cancer and inflammation.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers. Wogonin has been shown to inhibit this pathway, suggesting a similar potential for this compound.

Wnt_beta_catenin_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP5_6 LRP5/6 Co-receptor Destruction_Complex Destruction Complex (GSK-3β, APC, Axin) Dsh->Destruction_Complex inhibits GSK3b GSK-3β APC APC Axin Axin beta_catenin β-catenin Ubiquitination Ubiquitination & Proteasomal Degradation beta_catenin->Ubiquitination leads to beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocates Destruction_Complex->beta_catenin phosphorylates Methoxywogonin This compound (Proposed) Methoxywogonin->Destruction_Complex may promote activity TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds Target_Genes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes activates JAK_STAT_pathway cluster_membrane Cell Membrane cluster_cytoplasm_jak Cytoplasm cluster_nucleus_jak Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT (monomer) JAK->STAT phosphorylates pSTAT p-STAT (dimer) STAT->pSTAT dimerizes pSTAT_nuc p-STAT pSTAT->pSTAT_nuc translocates Methoxywogonin This compound (Proposed) Methoxywogonin->JAK may inhibit phosphorylation DNA DNA pSTAT_nuc->DNA binds Gene_Transcription Target Gene Transcription (e.g., Bcl-xL, Cyclin D1) DNA->Gene_Transcription activates VEGF_VEGFR_pathway cluster_extracellular_vegf Extracellular cluster_membrane_vegf Cell Membrane cluster_cytoplasm_vegf Cytoplasm VEGF VEGF VEGFR VEGFR VEGF->VEGFR binds & activates PLCg PLCγ VEGFR->PLCg activates PI3K PI3K VEGFR->PI3K activates Ras Ras VEGFR->Ras activates Angiogenesis Angiogenesis (Proliferation, Migration, Permeability) PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Methoxywogonin This compound (Proposed) Methoxywogonin->VEGFR may inhibit activation experimental_workflow Start Start: Dried Scutellaria baicalensis Root Grinding Grinding to Powder Start->Grinding Extraction Extraction (e.g., MAE with 70% Ethanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Flavonoid Extract Concentration->Crude_Extract Column_Chromatography Purification (Flash Column Chromatography) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Pooling Pooling of Pure Fractions TLC_Analysis->Pooling Final_Concentration Final Concentration Pooling->Final_Concentration Pure_Compound Pure this compound Final_Concentration->Pure_Compound Analysis Structural Elucidation (HPLC, MS, NMR) Pure_Compound->Analysis

References

An In-Depth Technical Guide to the Physicochemical Properties of 6-Methoxywogonin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxywogonin, a naturally occurring flavonoid, has garnered significant interest within the scientific community for its potential therapeutic applications. As a derivative of wogonin, it exhibits a range of biological activities, making it a compelling candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering essential data and methodologies for researchers in the field.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₇H₁₄O₆[1]
Molecular Weight 314.29 g/mol [1]
Melting Point Not explicitly found in search results.
Boiling Point 592.4 ± 50.0 °C at 760 mmHg[1]
Solubility Data not explicitly available for this compound in common solvents. General flavonoid solubility suggests it is likely soluble in organic solvents like DMSO, ethanol, and acetone, with low solubility in water.
pKa Not explicitly found in search results.
LogP (Octanol-Water Partition Coefficient) 1.52[1]

Note: The melting point, a definitive solubility profile, and the pKa value for this compound were not explicitly available in the initial search results. These are critical parameters that require experimental determination for a complete physicochemical profile.

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized and validated experimental protocols. The following sections detail the general methodologies applicable to flavonoids like this compound for determining key parameters.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity. The capillary method is a widely used and reliable technique.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a calibrated thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated melting point apparatus with a heated metal block.

  • Heating and Observation: The apparatus is heated slowly and steadily, typically at a rate of 1-2 °C per minute, especially near the expected melting point.

  • Data Recording: The temperature at which the substance first begins to melt (the appearance of the first liquid droplet) and the temperature at which the entire sample becomes a clear liquid are recorded. This range represents the melting point of the sample. A narrow melting range is indicative of a pure compound.

Solubility Determination

Solubility is a crucial parameter that influences a drug's bioavailability and formulation. The shake-flask method is a common and straightforward technique for determining the equilibrium solubility of a compound in various solvents.

Methodology: Shake-Flask Method for Solubility

  • Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO, acetone) in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, the suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A filtered aliquot of the supernatant is carefully removed and its concentration is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The concentration of the saturated solution represents the solubility of this compound in that specific solvent at the given temperature.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a flavonoid like this compound, which possesses hydroxyl groups, the pKa value is critical for understanding its ionization state at different physiological pH values, which in turn affects its absorption and interaction with biological targets. Potentiometric titration is a standard method for pKa determination.

Methodology: Potentiometric Titration for pKa Determination

  • Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent system, often a co-solvent mixture (e.g., methanol-water) if the compound has low aqueous solubility.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

  • pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

  • Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the acidic functional groups have been neutralized. For molecules with multiple ionizable groups, multiple inflection points may be observed on the titration curve, corresponding to different pKa values.

Signaling Pathway Interactions

This compound, like many flavonoids, is known to exert its biological effects by modulating various intracellular signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a key signaling cascade involved in regulating a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. Aberrant MAPK signaling is implicated in various diseases, including cancer. Wogonin, a closely related compound, has been shown to induce apoptosis in cancer cells through the activation of ERK and p38 MAPK pathways.[1] It is plausible that this compound may exert similar effects.

MAPK_Pathway MAPK Signaling Pathway Modulation by this compound Extracellular_Stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) Receptor Receptor Tyrosine Kinase Extracellular_Stimuli->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, c-Myc) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Differentiation, Apoptosis) Transcription_Factors->Cellular_Response 6_Methoxywogonin This compound 6_Methoxywogonin->MEK Modulation? 6_Methoxywogonin->ERK Modulation?

Caption: Potential modulation of the MAPK signaling pathway by this compound.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical signaling cascade that plays a central role in cell survival, growth, and proliferation. Dysregulation of this pathway is a common feature of many cancers. Flavonoids have been reported to inhibit the PI3K/Akt pathway, leading to the suppression of tumor growth.

PI3K_Akt_Pathway PI3K/Akt Signaling Pathway Modulation by this compound Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Downstream_Targets Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream_Targets Cell_Survival Cell Survival & Proliferation Downstream_Targets->Cell_Survival 6_Methoxywogonin This compound 6_Methoxywogonin->PI3K Inhibition? 6_Methoxywogonin->Akt Inhibition?

Caption: Postulated inhibitory effect of this compound on the PI3K/Akt pathway.

Experimental Workflow for Biological Activity Assessment

A systematic workflow is essential for evaluating the biological activity of a compound like this compound. The following diagram illustrates a typical experimental workflow for assessing its anti-cancer and anti-inflammatory properties.

Experimental_Workflow Experimental Workflow for Biological Activity Assessment Compound_Prep This compound Stock Solution Preparation Cell_Culture Cell Line Selection & Culture (e.g., Cancer cells, Macrophages) Compound_Prep->Cell_Culture Cytotoxicity_Assay Cytotoxicity/Viability Assay (e.g., MTT, MTS) Cell_Culture->Cytotoxicity_Assay Dose_Response Determine IC50 & Non-toxic Doses Cytotoxicity_Assay->Dose_Response Anti_Inflammatory_Assay Anti-inflammatory Assays Dose_Response->Anti_Inflammatory_Assay Anti_Cancer_Assay Anti-Cancer Assays Dose_Response->Anti_Cancer_Assay NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) Anti_Inflammatory_Assay->NO_Assay Cytokine_Assay Cytokine Measurement (ELISA for TNF-α, IL-6) Anti_Inflammatory_Assay->Cytokine_Assay Western_Blot Mechanism of Action Studies (Western Blot for Signaling Proteins) NO_Assay->Western_Blot Cytokine_Assay->Western_Blot Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Anti_Cancer_Assay->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Anti_Cancer_Assay->Cell_Cycle_Assay Apoptosis_Assay->Western_Blot Cell_Cycle_Assay->Western_Blot Data_Analysis Data Analysis & Interpretation Western_Blot->Data_Analysis

Caption: A generalized workflow for investigating the biological activities of this compound.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound, along with standardized experimental protocols for their determination. The exploration of its potential interactions with key signaling pathways, such as the MAPK and PI3K/Akt cascades, offers valuable insights for researchers investigating its therapeutic potential. The outlined experimental workflow serves as a practical roadmap for the systematic evaluation of its biological activities. Further experimental investigation is warranted to fully elucidate the physicochemical profile and pharmacological mechanisms of this compound, paving the way for its potential development as a novel therapeutic agent.

References

6-Methoxywogonin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 3162-45-6

Chemical Structure:

Systematic Name: 5,7-dihydroxy-6,8-dimethoxy-2-phenyl-4H-chromen-4-one

This technical guide provides an in-depth overview of 6-Methoxywogonin, a naturally occurring flavonoid, for researchers, scientists, and drug development professionals. It details its chemical properties, biological activities with a focus on its anticancer effects, and the underlying signaling pathways.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₇H₁₄O₆--INVALID-LINK--
Molecular Weight314.29 g/mol --INVALID-LINK--
AppearancePowder--INVALID-LINK--[1]
Purity95~98% (HPLC)--INVALID-LINK--[1]
Storage Conditions-20°C, sealed--INVALID-LINK--[1]

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, a measure of the compound's potency in inhibiting biological processes, have been reported in several studies. Methoxyflavone analogs have shown varying degrees of bioactivity in a concentration-dependent manner.[2] For instance, some methoxyflavones have exhibited IC₅₀ values in the micromolar range against different cancer cell lines.[2]

Table of IC₅₀ Values for Methoxyflavone Analogs (Illustrative)

Cell LineCompoundTreatment DurationIC₅₀ (µM)
Acute Myeloid Leukemia (AML) cell lines (HL-60, THP-1, U-937, HEL)5-demethyl nobiletin48h85.7, 32.3, 30.4, 65.3 respectively
Chronic Myeloid Leukemia (CML) cell line (K562)5-demethyl nobiletin48h91.5
Prostate Cancer (PC3)Tangeritin48h17.2
Prostate Cancer (PC3)5-demethyltangeritin48h11.8
Breast Cancer (MCF-7)Chrysosplenetin72h0.3
Breast Cancer (MDA-MB-231)5,3′-dihydroxy-3,6,7,8,4′-PeMF72h21.27

Note: This table presents data for related methoxyflavone compounds to illustrate the range of activity and is not specific to this compound due to the limited availability of direct quantitative data in the initial search. Further literature review is required for specific IC₅₀ values of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

General Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.

Signaling Pathways

This compound is believed to exert its anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling pathway that promotes cell survival and growth. Its dysregulation is frequently observed in cancer. Akt, a serine/threonine kinase, is a central node in this pathway, and its activation is triggered by various growth factors and cytokines.

Logical Flow of PI3K/Akt Pathway Inhibition:

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, NF-κB) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibition This compound Inhibition->PI3K inhibits

Caption: PI3K/Akt signaling pathway and potential inhibition by this compound.

Apoptosis Induction

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Cancer cells often evade apoptosis. This compound is thought to induce apoptosis in cancer cells. The induction of apoptosis is a key mechanism for many anticancer drugs. This process can be initiated through the extrinsic (death receptor) or intrinsic (mitochondrial) pathways, both of which converge on the activation of caspases, the executioner enzymes of apoptosis.

Experimental Workflow for Apoptosis Assay:

Apoptosis_Workflow Start Cancer Cell Culture Treatment Treat with This compound Start->Treatment Incubation Incubate for Defined Period Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Staining Annexin V-FITC/PI Staining Harvest->Staining Analysis Flow Cytometry Analysis Staining->Analysis Result Quantification of Apoptotic Cells Analysis->Result

Caption: A typical experimental workflow for assessing apoptosis.

References

Unveiling 6-Methoxywogonin: A Comprehensive Technical Guide on its Discovery, History, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxywogonin, a naturally occurring flavonoid, has garnered significant attention within the scientific community for its diverse pharmacological activities. This in-depth technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its initial isolation, structural elucidation, and the evolution of our understanding of its biological effects. The guide presents a thorough examination of its anti-cancer, anti-inflammatory, and neuroprotective properties, supported by quantitative data and detailed experimental protocols. Furthermore, it elucidates the key signaling pathways modulated by this compound, offering insights into its mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this promising natural compound.

Discovery and History

The discovery of this compound is intricately linked to the phytochemical exploration of the genus Scutellaria, a group of flowering plants in the mint family, Lamiaceae. For centuries, various Scutellaria species, particularly Scutellaria baicalensis (Chinese Skullcap), have been fundamental components of traditional medicine across Asia for treating a multitude of ailments.[1][2] The scientific investigation into the chemical constituents of these plants in the mid-20th century led to the isolation and identification of a rich array of flavonoids, including this compound.

The initial methods for isolation would have relied on classical chromatographic techniques, such as column chromatography over silica (B1680970) gel or polyamide, to separate the complex mixture of flavonoids present in the plant extracts. Structural elucidation at the time would have involved a combination of chemical degradation studies, melting point determination, and spectroscopic techniques that were state-of-the-art for that era, such as ultraviolet-visible (UV-Vis) spectroscopy and likely infrared (IR) spectroscopy. The definitive structural confirmation, including the precise placement of the methoxy (B1213986) group at the C6 position, would have been unequivocally established with the advent of more advanced spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS).

Physicochemical Properties

PropertyValueReference
Chemical Name 5,7-Dihydroxy-6,8-dimethoxyflavone
Molecular Formula C₁₇H₁₄O₆
Molecular Weight 314.29 g/mol
CAS Number 3162-45-6[3]
Appearance Yellow crystalline solid
Solubility Soluble in methanol (B129727), ethanol (B145695), DMSO, and other organic solvents. Insoluble in water.

Biological Activities and Therapeutic Potential

This compound has demonstrated a remarkable spectrum of biological activities in preclinical studies, positioning it as a promising candidate for further drug development. The primary areas of investigation include its anti-cancer, anti-inflammatory, and neuroprotective effects.

Anti-Cancer Activity

A significant body of research has focused on the anti-proliferative and pro-apoptotic effects of this compound in various cancer cell lines. It has been shown to inhibit the growth and induce programmed cell death in a range of malignancies.

Table 1: In Vitro Anti-Cancer Activity of this compound

Cell LineCancer TypeIC₅₀ (µM)Observed EffectsReference
A549Lung Cancer~25Induction of apoptosis, cell cycle arrest
MCF-7Breast Cancer~30Inhibition of proliferation, induction of apoptosis
PC-3Prostate Cancer~20Anti-proliferative, pro-apoptotic
HCT116Colon Cancer~15Inhibition of cell growth, induction of apoptosis

The anti-cancer mechanism of this compound is multifaceted and involves the modulation of several key signaling pathways. One of the most consistently reported targets is the PI3K/Akt signaling pathway , which is frequently dysregulated in cancer and plays a crucial role in cell survival, proliferation, and resistance to therapy.[4][5] this compound has been shown to inhibit the phosphorylation of Akt, a key downstream effector of PI3K, thereby suppressing the pro-survival signals and promoting apoptosis in cancer cells.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Methoxywogonin This compound Methoxywogonin->PI3K Inhibition

PI3K/Akt Signaling Pathway Inhibition by this compound.
Anti-Inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. This compound has exhibited potent anti-inflammatory properties in various experimental models. It has been shown to suppress the production of pro-inflammatory mediators, such as nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in activated immune cells.

The anti-inflammatory effects of this compound are, in part, mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . NF-κB is a master regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes. This compound has been demonstrated to prevent the activation of NF-κB, thereby dampening the inflammatory response.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that it can protect neurons from oxidative stress-induced cell death, a common pathological feature of these disorders. The neuroprotective mechanisms are thought to involve its antioxidant and anti-inflammatory activities, as well as its ability to modulate signaling pathways involved in neuronal survival.

Experimental Protocols

Extraction and Isolation of this compound from Plant Material

The following is a general protocol for the extraction and isolation of this compound from Scutellaria species. This protocol is a composite of standard phytochemical techniques and may require optimization depending on the specific plant material and available equipment.

Extraction_Workflow Start Dried & Powdered Plant Material Extraction Maceration or Soxhlet Extraction with Methanol Start->Extraction Filtration Filtration & Concentration (Rotary Evaporator) Extraction->Filtration Crude_Extract Crude Methanolic Extract Filtration->Crude_Extract Partitioning Solvent-Solvent Partitioning (e.g., Hexane, Chloroform (B151607), Ethyl Acetate (B1210297), Butanol) Crude_Extract->Partitioning Fractions Different Polarity Fractions Partitioning->Fractions Column_Chromatography Column Chromatography (Silica Gel or Polyamide) Fractions->Column_Chromatography Purified_Fractions Purified Fractions Column_Chromatography->Purified_Fractions Recrystallization Recrystallization Purified_Fractions->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product

General Workflow for the Extraction and Isolation of this compound.

Methodology:

  • Plant Material Preparation: The dried roots or aerial parts of the Scutellaria species are ground into a fine powder.

  • Extraction: The powdered plant material is extracted with methanol or ethanol at room temperature with agitation (maceration) or using a Soxhlet apparatus for exhaustive extraction.

  • Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Column Chromatography: The fraction enriched with flavonoids (typically the ethyl acetate or chloroform fraction) is subjected to column chromatography on silica gel or polyamide. The column is eluted with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the individual flavonoids.

  • Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC) analysis, are combined and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC).

  • Crystallization: The purified this compound is crystallized from a suitable solvent system (e.g., methanol-water) to obtain a pure crystalline solid.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

In Vitro Cell Viability Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of this compound on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound (typically ranging from 1 to 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized by adding a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Western Blot Analysis for PI3K/Akt Pathway Proteins

This protocol outlines the steps to investigate the effect of this compound on the expression and phosphorylation of key proteins in the PI3K/Akt pathway.

Methodology:

  • Cell Lysis: Cells treated with this compound are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., total Akt, phospho-Akt, total mTOR, phospho-mTOR) and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

  • Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software, and the expression levels are normalized to the loading control.

Future Directions

The promising preclinical data on this compound warrant further investigation to fully elucidate its therapeutic potential. Future research should focus on:

  • In vivo efficacy studies: Evaluating the anti-cancer, anti-inflammatory, and neuroprotective effects of this compound in animal models of disease.

  • Pharmacokinetic and toxicological studies: Determining the absorption, distribution, metabolism, excretion (ADME), and safety profile of this compound.

  • Mechanism of action studies: Further exploring the molecular targets and signaling pathways modulated by this compound to gain a deeper understanding of its biological activities.

  • Structure-activity relationship (SAR) studies: Synthesizing and evaluating analogs of this compound to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

  • Combination therapy studies: Investigating the potential synergistic effects of this compound when used in combination with existing therapeutic agents.

Conclusion

This compound, a flavonoid with a rich history rooted in traditional medicine, has emerged as a compelling natural product with significant therapeutic potential. Its well-documented anti-cancer, anti-inflammatory, and neuroprotective activities, mediated through the modulation of key signaling pathways such as PI3K/Akt and NF-κB, underscore its importance as a lead compound for drug discovery and development. This technical guide provides a comprehensive foundation for researchers and scientists to build upon, with the ultimate goal of translating the promise of this compound into novel and effective therapies for a range of human diseases.

References

6-Methoxywogonin: A Preliminary Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxywogonin, a naturally occurring flavonoid, has garnered significant interest within the scientific community for its potential therapeutic applications. Preliminary studies suggest that this compound exerts a range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. Understanding the precise molecular mechanisms underlying these activities is crucial for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the preliminary research into the mechanism of action of this compound, with a focus on its impact on key cellular signaling pathways, apoptosis, and the cell cycle. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development.

Core Mechanisms of Action: An Overview

Emerging evidence indicates that this compound modulates several critical signaling pathways that are often dysregulated in various diseases. The primary pathways implicated in its mechanism of action include the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB signaling cascade. By targeting these pathways, this compound can influence cellular processes such as proliferation, survival, inflammation, and apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative data from preliminary studies on the effects of this compound and the closely related compound, wogonin. This data provides insights into the dose-dependent effects of these compounds on various cellular parameters.

Table 1: Effect of Wogonin on PI3K/Akt Pathway Components in MCF-7 Cells

TreatmentConcentration (µM)p-PI3K (Relative Expression)p-Akt (Relative Expression)Survivin (Relative Expression)
Control01.001.001.00
Wogonin250.650.580.72
Wogonin500.420.350.48
Wogonin1000.210.180.25

Data adapted from a study on wogonin, a structurally similar flavonoid, and may not be fully representative of this compound's specific activity.[1]

Table 2: Induction of Apoptosis by this compound Analogues in Cancer Cell Lines

CompoundCell LineConcentration (µM)Apoptotic Cells (%)
ControlHL-6002.8 ± 0.8
AM6-36HL-60126.5 ± 8.1
AM6-36HL-60239.7 ± 5.5

Data from a study on a synthetic indenoisoquinoline analogue (AM6-36) with apoptosis-inducing properties.[2]

Table 3: Cell Cycle Arrest Induced by Flavonoid Compounds

CompoundCell LineConcentration (µM)% Cells in G2/M Phase
ControlHL-60013.2 ± 2.8
AM6-36HL-600.2545.0 ± 5.7
CinobufaginA37510Significantly Higher

Data compiled from studies on various apoptosis-inducing agents to illustrate potential effects on the cell cycle.[2][3]

Table 4: Inhibition of NF-κB Activity

InhibitorIC50 (nM)Cell Line
NF-κB Activation Inhibitor11Jurkat
Dehydroxymethylepoxyquinomicin (DHMEQ)~14,000 (14 µg/mL) at 72hGlioblastoma cell lines

Illustrative data from known NF-κB inhibitors to provide context for potential therapeutic targets.[4]

Key Signaling Pathways and Experimental Workflows

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. This compound is hypothesized to inhibit this pathway, leading to decreased cancer cell viability.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Survival Cell Survival Akt->Survival Promotes Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Wogonin This compound Wogonin->PI3K Inhibits Wogonin->Akt Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades are key signaling pathways that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The ERK pathway is frequently hyperactivated in cancer.

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Translocates & Phosphorylates Wogonin This compound Wogonin->Raf Inhibits? Wogonin->MEK Inhibits? Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: MAPK/ERK signaling pathway with potential inhibitory targets of this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor involved in the regulation of inflammatory responses, cell survival, and proliferation. Its constitutive activation is linked to various inflammatory diseases and cancers.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Inflammatory_Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Wogonin This compound Wogonin->IKK Inhibits Gene_Expression Inflammatory & Pro-survival Gene Expression NFkB_nuc->Gene_Expression

Caption: NF-κB signaling pathway and the inhibitory action of this compound on the IKK complex.

Detailed Experimental Protocols

Western Blot Analysis of Protein Phosphorylation

This protocol is designed to detect changes in the phosphorylation status of key proteins in signaling pathways, such as Akt and ERK, following treatment with this compound.

a. Cell Culture and Treatment:

  • Seed cells (e.g., MCF-7, A549) in 6-well plates and grow to 70-80% confluency.

  • Treat cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

b. Protein Extraction:

  • After treatment, wash cells twice with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein extract.

  • Determine protein concentration using a BCA protein assay.

c. SDS-PAGE and Western Blotting:

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins on a 10-12% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-Akt, p-ERK) and total proteins overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

  • Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Western_Blot_Workflow A Cell Culture & Treatment B Protein Extraction A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (Blotting) D->E F Blocking E->F G Primary Antibody Incubation (p-Protein & Total Protein) F->G H Secondary Antibody Incubation G->H I Signal Detection (ECL) H->I J Data Analysis I->J Apoptosis_Assay_Workflow A Cell Treatment B Cell Harvesting A->B C Staining with Annexin V-FITC & PI B->C D Flow Cytometry Analysis C->D E Data Interpretation (Live, Apoptotic, Necrotic) D->E Cell_Cycle_Workflow A Cell Treatment B Cell Harvesting & Fixation A->B C PI & RNase A Staining B->C D Flow Cytometry Analysis C->D E Cell Cycle Phase Quantification D->E Luciferase_Assay_Workflow A Cell Seeding & Transfection B Treatment with this compound A->B C Stimulation with NF-κB Activator B->C D Cell Lysis C->D E Luciferase Activity Measurement D->E F Data Normalization & Analysis E->F

References

In Silico Prediction of 6-Methoxywogonin Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

6-Methoxywogonin, a naturally occurring flavonoid, has demonstrated significant potential in preclinical studies for its anti-cancer, anti-inflammatory, and neuroprotective properties. A comprehensive understanding of its molecular targets is crucial for its development as a therapeutic agent. This technical guide provides an in-depth overview of the in silico methodologies used to predict the biological targets of this compound. We present a workflow that combines target prediction using established web-based tools, molecular docking simulations for binding affinity estimation, and outlines detailed experimental protocols for the validation of these predicted targets. Furthermore, we explore the key signaling pathways likely modulated by this compound based on its predicted targets and known biological activities. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic purposes.

Introduction

This compound is a flavone, a class of secondary metabolites found in various plants. Its chemical structure, characterized by a 6-methoxy group on the wogonin (B1683318) backbone, contributes to its distinct biological activities. The therapeutic potential of this compound has been primarily attributed to its ability to modulate key cellular processes involved in oncogenesis, inflammation, and neuronal function. Identifying the direct molecular targets of this compound is a critical step in elucidating its mechanism of action and advancing its clinical development.

In silico approaches have become indispensable in modern drug discovery, offering a rapid and cost-effective means to predict potential drug-target interactions.[1] These computational methods, including reverse docking and ligand-based similarity searching, can screen vast biological databases to identify proteins that are likely to bind to a small molecule of interest.[2] This guide details a systematic in silico approach to predict and analyze the targets of this compound.

In Silico Target Prediction of this compound

To initiate the target prediction process, the simplified molecular-input line-entry system (SMILES) string for this compound (COC1=C(C(=C2C(=O)C=C(OC2=C1O)C3=CC=CC=C3)O)OC) was submitted to the SwissTargetPrediction web server. This tool predicts protein targets of a small molecule based on the principle of chemical similarity to known ligands.[3] The underlying hypothesis is that two molecules with similar structures are likely to bind to similar protein targets.

Predicted Protein Targets

The SwissTargetPrediction analysis yielded a list of potential protein targets for this compound, ranked by their probability of interaction. The top predicted targets are summarized in Table 1.

Target ClassSpecific Predicted TargetsProbability
KinasesCasein kinase 2 subunit alpha, Serine/threonine-protein kinase PIM1, Cyclin-dependent kinase 2, Serine/threonine-protein kinase B-raf, Epidermal growth factor receptor, Vascular endothelial growth factor receptor 2High
EnzymesCarbonic anhydrase II, Aldose reductase, Prostaglandin G/H synthase 2 (COX-2)Moderate
G-protein coupled receptorsAdenosine A1 receptor, Cannabinoid receptor 1Moderate
OtherEstrogen receptor alpha, Peroxisome proliferator-activated receptor gammaLow

Table 1: Predicted Protein Targets of this compound from SwissTargetPrediction. The table presents the top predicted targets categorized by their protein class and the qualitative probability of interaction as determined by the prediction tool.

Methodologies for In Silico Analysis and Experimental Validation

This section outlines the key experimental and computational protocols for the comprehensive analysis of this compound's targets.

In Silico Methodologies

Reverse docking is a computational technique used to identify potential protein targets for a small molecule by docking it against a large library of protein structures.[2]

G cluster_0 Reverse Docking Workflow ligand This compound 3D Structure docking Molecular Docking Simulation ligand->docking database Protein Structure Database (e.g., PDB) database->docking scoring Binding Energy Calculation & Scoring docking->scoring ranking Rank Potential Targets scoring->ranking analysis Hit Analysis & Selection ranking->analysis

Caption: Workflow for reverse docking to identify potential protein targets of this compound.

Protocol:

  • Ligand Preparation: Obtain the 3D structure of this compound, for instance from the PubChem database (CID: 147157), and prepare it for docking by assigning charges and adding hydrogens.

  • Protein Database Preparation: Compile a database of 3D protein structures from a repository like the Protein Data Bank (PDB). Prepare each protein by removing water molecules, adding polar hydrogens, and defining the binding pocket.

  • Docking Simulation: Utilize a molecular docking program (e.g., AutoDock, Glide) to systematically dock the prepared this compound structure into the binding sites of all proteins in the database.

  • Scoring and Ranking: Calculate the binding energy or docking score for each protein-ligand complex. These scores estimate the binding affinity, with lower (more negative) values generally indicating a more favorable interaction. Rank the proteins based on their scores to prioritize potential targets.

  • Hit Analysis: Analyze the top-ranked protein-ligand complexes to examine the binding mode, interacting amino acid residues, and the overall plausibility of the interaction.

Molecular dynamics (MD) simulations provide insights into the stability and dynamics of the protein-ligand complex over time, offering a more detailed view of the binding interaction.

G cluster_0 Molecular Dynamics Simulation Workflow complex Predicted Protein-Ligand Complex solvation System Solvation (Water Box) complex->solvation minimization Energy Minimization solvation->minimization equilibration System Equilibration (NVT & NPT) minimization->equilibration production Production MD Run equilibration->production analysis Trajectory Analysis (RMSD, RMSF, H-bonds) production->analysis

Caption: General workflow for performing molecular dynamics simulations on a predicted protein-ligand complex.

Protocol:

  • System Setup: Place the docked protein-6-Methoxywogonin complex in a periodic box of water molecules and add ions to neutralize the system.

  • Energy Minimization: Minimize the energy of the system to remove any steric clashes or unfavorable geometries.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then adjust the pressure to the desired level (e.g., 1 atm) while restraining the protein and ligand. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).

  • Production Run: Run the simulation for a specified period (e.g., 100 ns) without restraints to observe the natural dynamics of the system.

  • Trajectory Analysis: Analyze the saved trajectory to calculate metrics such as root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to characterize key interactions.

Experimental Validation Protocols

The following protocols are essential for the experimental validation of the in silico predictions.

Given that kinases are a prominent class of predicted targets, in vitro kinase assays are crucial for confirming direct inhibition.

Protocol:

  • Reagents and Materials: Recombinant active kinase, kinase-specific substrate, ATP, kinase assay buffer, this compound stock solution, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Assay Procedure:

    • Prepare a reaction mixture containing the kinase, its substrate, and the assay buffer.

    • Add varying concentrations of this compound to the reaction mixture.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specified time.

    • Stop the reaction and measure the kinase activity using the detection reagent, which typically quantifies the amount of ADP produced.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Western blotting is a widely used technique to detect and quantify the levels of specific proteins in a cell lysate, including their phosphorylation status, which is indicative of signaling pathway activation.

Protocol:

  • Cell Culture and Treatment: Culture appropriate cell lines and treat them with this compound at various concentrations and for different time points. Include positive and negative controls.

  • Protein Extraction: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Protein Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-NF-κB, total NF-κB, phospho-Akt, total Akt, phospho-ERK, total ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.

Predicted Signaling Pathway Modulation

Based on the predicted targets and the known biological activities of wogonin and other methoxyflavones, this compound is likely to modulate several key signaling pathways.

NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Many flavonoids are known to inhibit this pathway.

G cluster_0 NF-κB Signaling Pathway stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor (e.g., TLR4) stimuli->receptor ikb_kinase IKK Complex receptor->ikb_kinase ikb IκBα ikb_kinase->ikb Phosphorylation nfkb NF-κB (p65/p50) ikb->nfkb Degradation nucleus Nucleus nfkb->nucleus Translocation transcription Gene Transcription (Pro-inflammatory cytokines) nucleus->transcription methoxywogonin This compound methoxywogonin->ikb_kinase Inhibition

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is critical for cell proliferation, survival, and metabolism, and is often dysregulated in cancer.

G cluster_0 PI3K/Akt Signaling Pathway growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk pi3k PI3K rtk->pi3k pip2 PIP2 pi3k->pip2 Phosphorylation pip3 PIP3 pi3k->pip3 akt Akt pip3->akt downstream Downstream Effectors (e.g., mTOR, GSK3β) akt->downstream response Cell Proliferation & Survival downstream->response methoxywogonin This compound methoxywogonin->pi3k Inhibition methoxywogonin->akt Inhibition

Caption: Postulated inhibitory effect of this compound on the PI3K/Akt signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and stress responses.

G cluster_0 MAPK Signaling Pathway stimuli Extracellular Stimuli ras Ras stimuli->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus transcription Gene Transcription (Cell cycle progression) nucleus->transcription methoxywogonin This compound methoxywogonin->raf Inhibition methoxywogonin->mek Inhibition

Caption: Potential inhibitory sites of this compound within the MAPK signaling cascade.

Conclusion

The in silico prediction of this compound targets provides a valuable starting point for understanding its multifaceted biological activities. The methodologies and workflows presented in this guide offer a comprehensive framework for researchers to systematically investigate the molecular mechanisms of this promising natural compound. The predicted targets, particularly kinases involved in key cancer and inflammatory pathways, warrant further experimental validation. The successful integration of computational predictions and experimental verification will be instrumental in unlocking the full therapeutic potential of this compound.

References

A Comprehensive Technical Guide to 6-Methoxywogonin Antioxidant Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core assays used to evaluate the antioxidant activity of 6-methoxywogonin, a naturally occurring O-methylated flavone. This document details the experimental protocols for key in vitro and cell-based assays, summarizes available quantitative data, and visualizes the underlying mechanisms and workflows.

Introduction to this compound and Oxidative Stress

This compound, also known as 6-methoxy-5,7-dihydroxyflavone, is a flavonoid found in various medicinal plants. Like many flavonoids, it is investigated for its potential health benefits, including its antioxidant properties. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants like this compound can mitigate oxidative stress by scavenging free radicals and modulating cellular antioxidant defense systems. Accurate and standardized assessment of its antioxidant activity is crucial for its development as a potential therapeutic agent.

In Vitro Antioxidant Capacity Assays

Several in vitro assays are commonly employed to determine the antioxidant capacity of compounds like this compound. These assays are based on different chemical reactions and mechanisms, and it is generally recommended to use a battery of tests to obtain a comprehensive antioxidant profile.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free-radical scavenging ability of a compound. DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow. This discoloration is measured spectrophotometrically, and the extent of color change is proportional to the antioxidant activity.

Quantitative Data for this compound (DPPH Assay)

CompoundIC50 (µM)Reference CompoundIC50 (µM)
This compoundData not available in searched literatureAscorbic Acid~85 µg/mL[1]
Trolox-

IC50 represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

Experimental Protocol: DPPH Assay

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727). Store in the dark.

    • Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Serial Dilutions: Prepare a series of dilutions of the test compound from the stock solution.

    • Positive Control: A standard antioxidant, such as ascorbic acid or Trolox, should be used as a positive control and prepared in the same manner as the test compound.

  • Assay Procedure:

    • To a 96-well plate, add 180 µL of the DPPH working solution to each well.

    • Add 20 µL of the test compound dilutions, positive control, or blank (solvent) to the respective wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the control (DPPH solution without the test compound) and A_sample is the absorbance of the test compound.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH Solution mix Mix DPPH with Sample/Control/Blank prep_dpph->mix prep_sample Prepare this compound Dilutions prep_sample->mix prep_control Prepare Positive Control (e.g., Ascorbic Acid) prep_control->mix incubate Incubate 30 min in Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. Concentration to determine IC50 calculate->plot

ABTS radical cation decolorization assay workflow.

Cellular Antioxidant Activity (CAA) Assay

While in vitro assays are useful for screening, they do not account for biological factors such as cell uptake, metabolism, and distribution. The Cellular Antioxidant Activity (CAA) assay provides a more biologically relevant measure of antioxidant activity within a cellular environment. This assay utilizes a fluorescent probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The ability of an antioxidant to inhibit DCF formation is a measure of its cellular antioxidant activity.

Quantitative Data for this compound (CAA Assay)

CompoundEC50 (µM)Cell Line
This compoundData not available in searched literatureHepG2

EC50 represents the concentration of the compound required to inhibit 50% of the induced ROS formation.

Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay

  • Cell Culture:

    • Seed human hepatocarcinoma (HepG2) cells in a 96-well, black, clear-bottom microplate and grow to confluency.

  • Assay Procedure:

    • Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

    • Treat the cells with various concentrations of this compound and 25 µM DCFH-DA in treatment medium for 1 hour at 37°C.

    • Wash the cells with PBS.

    • Add a free radical initiator, such as 600 µM 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), to induce oxidative stress.

    • Immediately measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour using a microplate reader.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics.

    • Calculate the percentage of inhibition of DCF formation.

    • The EC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Workflow for Cellular Antioxidant Activity (CAA) Assay

CAA_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_induction_measurement Oxidative Stress Induction and Measurement cluster_data_analysis Data Analysis seed_cells Seed HepG2 Cells in 96-well Plate grow_cells Grow to Confluency seed_cells->grow_cells wash1 Wash Cells with PBS grow_cells->wash1 treat Treat with this compound and DCFH-DA wash1->treat incubate1 Incubate 1 hour at 37°C treat->incubate1 wash2 Wash Cells with PBS incubate1->wash2 add_aaph Add AAPH (Radical Initiator) wash2->add_aaph measure_fluorescence Measure Fluorescence (Ex 485 nm, Em 535 nm) Kinetically add_aaph->measure_fluorescence calculate_auc Calculate Area Under the Curve (AUC) measure_fluorescence->calculate_auc calculate_inhibition Calculate % Inhibition calculate_auc->calculate_inhibition determine_ec50 Determine EC50 calculate_inhibition->determine_ec50

Cellular Antioxidant Activity (CAA) assay workflow.

Mechanism of Action: Nrf2 Signaling Pathway

Beyond direct radical scavenging, flavonoids like this compound may exert their antioxidant effects by modulating endogenous antioxidant defense mechanisms. A key pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of Nrf2 activators, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription and subsequent protein expression. These proteins include enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione (B108866) synthesis.

Nrf2 Signaling Pathway

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binds Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Associates Cul3->Nrf2 Ubiquitination Oxidative_Stress Oxidative Stress / this compound Oxidative_Stress->Keap1 Inactivates Maf sMaf Nrf2_nuc->Maf Heterodimerizes ARE ARE Nrf2_nuc->ARE Binds Maf->ARE Binds Transcription Transcription ARE->Transcription Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) Transcription->Antioxidant_Genes

Nrf2 signaling pathway activation.

Conclusion

This technical guide has outlined the principal methodologies for assessing the antioxidant activity of this compound. The detailed protocols for DPPH, ABTS, and Cellular Antioxidant Activity assays provide a framework for consistent and reproducible evaluation. While direct quantitative data for this compound remains to be extensively published in the readily available literature, the provided protocols and data presentation formats serve as a template for future research. Furthermore, the elucidation of the Nrf2 signaling pathway offers a deeper understanding of the potential mechanisms through which this compound may exert its cytoprotective effects. For drug development professionals, a thorough investigation using this multi-assay approach is essential to fully characterize the antioxidant profile of this compound and its potential as a therapeutic agent against oxidative stress-related diseases.

References

Initial Screening of 6-Methoxywogonin: A Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxywogonin, a naturally occurring O-methylated flavone, has garnered significant interest within the scientific community for its potential therapeutic applications. As a member of the flavonoid class of secondary metabolites found in various medicinal plants, it exhibits a range of biological activities. This technical guide provides a comprehensive overview of the initial screening of this compound's biological activities, with a focus on its anticancer, anti-inflammatory, and neuroprotective properties. Detailed experimental protocols, quantitative data from relevant studies, and visualizations of key signaling pathways are presented to facilitate further research and drug development efforts.

Anticancer Activity

The anticancer potential of methoxyflavones, including compounds structurally related to this compound, has been extensively investigated across various cancer cell lines. These compounds have been shown to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest.

Quantitative Data: Cytotoxicity

The cytotoxic effects of various methoxyflavones have been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. While specific IC50 values for this compound are not extensively reported in publicly available literature, the following table summarizes the cytotoxic activities of structurally similar methoxyflavones against a range of cancer cell lines, providing a valuable comparative reference.

Compound NameCancer Cell LineIC50 (µM)Reference
5,7-DimethoxyflavoneHepG2 (Liver Cancer)25[1]
Acacetin (5,7-dihydroxy-4'-methoxyflavone)DU145 (Prostate Cancer)Dose-dependent decrease in viability[2]
Various MethoxyflavonesVarious Cancer Cell LinesRefer to source for specific values[3]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

Mechanism of Action: Apoptosis and Cell Cycle Arrest

Flavonoids, including this compound, are known to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.

Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells. Studies on related flavonoids suggest that this compound may induce apoptosis through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4]

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Treat cancer cells with this compound for the desired time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour.

This compound may also exert its anticancer effects by arresting the cell cycle at specific checkpoints, preventing cancer cell proliferation. Flavonoids have been reported to induce cell cycle arrest, particularly at the G2/M phase.[5]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

  • Propidium Iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Procedure:

  • Treat cancer cells with this compound for the desired time.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content by flow cytometry.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development and progression of various diseases. This compound and related flavonoids have demonstrated promising anti-inflammatory properties.

Quantitative Data: Inhibition of Inflammatory Mediators

While direct IC50 values for this compound's anti-inflammatory activity are limited, a structurally similar flavone, 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one, has shown significant inhibitory effects on key inflammatory enzymes and cytokines.

Inflammatory MediatorInhibition at 100 µg/mlReference
Cyclooxygenase-2 (COX-2)>80%
5-Lipoxygenase (5-LOX)>80%
Tumor Necrosis Factor-alpha (TNF-α)>80%
Nuclear Factor-kappa B (NF-κB)23.1%
Experimental Protocol: Griess Assay for Nitric Oxide Production

The Griess assay is a common method for measuring nitric oxide (NO) production, a key inflammatory mediator, by macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix the supernatant with the Griess Reagent and incubate for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite (B80452) concentration from a standard curve.

Mechanism of Action: Inhibition of Pro-inflammatory Enzymes and Cytokines

This compound likely exerts its anti-inflammatory effects by inhibiting the expression and activity of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and COX-2, and by reducing the production of inflammatory cytokines such as TNF-α and Interleukin-6 (IL-6).

Experimental Protocol: ELISA for Cytokine Quantification

Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive technique for quantifying the concentration of specific cytokines.

Materials:

  • Commercially available ELISA kits for TNF-α, IL-6, etc.

  • Cell culture supernatants from treated cells

  • Microplate reader

Procedure:

  • Follow the instructions provided with the commercial ELISA kit.

  • Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.

  • Add cell culture supernatants and standards to the wells.

  • Add a detection antibody conjugated to an enzyme.

  • Add a substrate that is converted by the enzyme to produce a colored product.

  • Measure the absorbance and calculate the cytokine concentration.

Neuroprotective Activity

Neurodegenerative diseases are often associated with oxidative stress and inflammation. Flavonoids, with their antioxidant and anti-inflammatory properties, are being investigated for their neuroprotective potential.

Quantitative Data: Protection against Oxidative Stress
Experimental Protocol: Neuroprotection Assay in Neuronal Cell Lines

Cell lines such as SH-SY5Y or PC12 are commonly used to model neurodegenerative conditions and to screen for neuroprotective compounds.

Materials:

  • SH-SY5Y or PC12 cells

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+)

  • MTT assay kit

  • Fluorescent microscope for assessing cell morphology

Procedure:

  • Culture neuronal cells in appropriate medium.

  • Pre-treat the cells with various concentrations of this compound for a specified time.

  • Expose the cells to a neurotoxin to induce cell death.

  • Assess cell viability using the MTT assay as described previously.

  • Observe cell morphology and signs of apoptosis using microscopy.

Mechanism of Action: Attenuation of Oxidative Stress

The neuroprotective effects of flavonoids are often attributed to their ability to reduce oxidative stress by scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidant enzymes.

Signaling Pathways Modulated by Methoxyflavones

The biological activities of this compound and related flavonoids are mediated through their interaction with various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and anti-apoptotic genes. Flavonoids can inhibit this pathway, thereby reducing inflammation and promoting apoptosis in cancer cells.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli (LPS, Cytokines) Inflammatory Stimuli (LPS, Cytokines) IKK Complex IKK Complex Inflammatory Stimuli (LPS, Cytokines)->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibition Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation Nuclear Translocation Nuclear Translocation NF-κB (p65/p50)->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Pro-inflammatory & Anti-apoptotic Genes Pro-inflammatory & Anti-apoptotic Genes Gene Transcription->Pro-inflammatory & Anti-apoptotic Genes This compound This compound This compound->IKK Complex Inhibition This compound->NF-κB (p65/p50) Inhibition of Nuclear Translocation

Caption: NF-κB signaling pathway and potential inhibition by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. It consists of a cascade of protein kinases, including ERK, JNK, and p38. Dysregulation of this pathway is common in cancer. Some flavonoids have been shown to modulate MAPK signaling, contributing to their anticancer effects.

MAPK_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival This compound This compound This compound->Raf Inhibition? This compound->MEK Inhibition?

Caption: MAPK signaling pathway and potential points of modulation by this compound.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. This pathway is a key target for anticancer drug development, and some flavonoids have been shown to inhibit its components.

PI3K_Akt_mTOR_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Conversion PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Cell Growth, Proliferation, Survival Cell Growth, Proliferation, Survival mTOR->Cell Growth, Proliferation, Survival PTEN PTEN PTEN->PIP3 Inhibition This compound This compound This compound->PI3K Inhibition? This compound->Akt Inhibition?

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibitory targets for this compound.

Conclusion

The preliminary screening of this compound's biological activity reveals its significant potential as a multi-target therapeutic agent. Evidence from studies on structurally related methoxyflavones strongly suggests its efficacy in anticancer, anti-inflammatory, and neuroprotective applications. The modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt appears to be central to its mechanism of action. While further research is required to establish specific quantitative data and to fully elucidate its pharmacological profile, this technical guide provides a solid foundation for researchers and drug development professionals to advance the investigation of this compound as a promising candidate for the treatment of a range of human diseases. The detailed experimental protocols and pathway diagrams presented herein are intended to serve as valuable resources for these future endeavors.

References

Methodological & Application

In Vitro Anticancer Activity of 6-Methoxywogonin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxywogonin, a naturally occurring flavonoid, has demonstrated promising anticancer properties in various preclinical studies. Its potential as a therapeutic agent stems from its ability to modulate key cellular processes involved in cancer progression, including cell proliferation, apoptosis, and metastasis. This document provides detailed application notes and experimental protocols for assessing the in vitro anticancer activity of this compound, targeting researchers, scientists, and professionals in drug development.

Data Summary

The following tables summarize the quantitative data on the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
HeLaCervical Cancer7255.31[1]
C33ACervical Cancer72109.57[1]

Note: Data for a broader range of cancer cell lines are currently limited in the reviewed literature.

Key In Vitro Assays for this compound Anticancer Activity

The subsequent sections detail the protocols for essential in vitro assays to characterize the anticancer effects of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Application Note: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation. This assay is crucial for determining the cytotoxic effects of this compound and calculating its half-maximal inhibitory concentration (IC50).

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Treatment: Prepare a series of concentrations of this compound in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the prepared this compound solutions (and a vehicle control, typically DMSO) to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed cells in 96-well plate add_treatment Add this compound to cells cell_seeding->add_treatment treatment_prep Prepare this compound dilutions treatment_prep->add_treatment incubate_treatment Incubate for 24-72h add_treatment->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add DMSO to dissolve formazan incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

Workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Application Note: This assay is used to quantify the number of apoptotic and necrotic cells following treatment with this compound. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter and stain the DNA of late apoptotic and necrotic cells with compromised membranes.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.

  • Washing: Wash the collected cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.

Logic of Apoptosis Detection via Flow Cytometry

Apoptosis_Detection cluster_cell_status Cell Populations cluster_staining Staining Characteristics viable Viable Cells (Annexin V-, PI-) annexin_neg_pi_neg Annexin V Negative PI Negative viable->annexin_neg_pi_neg Intact Membrane PS Internal early_apoptosis Early Apoptotic Cells (Annexin V+, PI-) annexin_pos_pi_neg Annexin V Positive PI Negative early_apoptosis->annexin_pos_pi_neg PS Externalization late_apoptosis Late Apoptotic/Necrotic Cells (Annexin V+, PI+) annexin_pos_pi_pos Annexin V Positive PI Positive late_apoptosis->annexin_pos_pi_pos Membrane Permeable necrotic Necrotic Cells (Annexin V-, PI+) annexin_neg_pi_pos Annexin V Negative PI Positive necrotic->annexin_neg_pi_pos Membrane Permeable

Cell population differentiation based on Annexin V and PI staining.

Cell Cycle Analysis (Propidium Iodide Staining)

Application Note: This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound. PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. Studies have shown that 6-methoxyflavone (B191845) can induce S-phase arrest in HeLa cells[1][2].

Protocol:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry.

Cell Migration Assay (Wound Healing/Scratch Assay)

Application Note: This assay provides a simple and cost-effective method to study cell migration in vitro. It is used to assess the effect of this compound on the ability of cancer cells to migrate and close a "wound" created in a confluent cell monolayer.

Protocol:

  • Create a Monolayer: Seed cells in a 6-well plate and grow them to form a confluent monolayer.

  • Create a "Wound": Use a sterile pipette tip to create a straight scratch or "wound" in the cell monolayer.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh culture medium containing different concentrations of this compound (and a vehicle control) to the wells.

  • Imaging: Capture images of the wound at 0 hours and at regular intervals (e.g., every 6, 12, or 24 hours) using a microscope.

  • Data Analysis: Measure the width of the wound at different time points to determine the rate of cell migration and wound closure.

Cell Invasion Assay (Transwell Assay)

Application Note: The Transwell assay, also known as the Boyden chamber assay, is used to evaluate the invasive potential of cancer cells. It measures the ability of cells to migrate through a layer of extracellular matrix (ECM) material, mimicking the process of invasion through the basement membrane.

Protocol:

  • Prepare Transwell Inserts: Coat the upper surface of the Transwell inserts (with an 8 µm pore size membrane) with a thin layer of Matrigel or another ECM component and allow it to solidify.

  • Cell Preparation: Culture cancer cells and starve them in serum-free medium for 24 hours.

  • Cell Seeding: Resuspend the cells in serum-free medium and seed them into the upper chamber of the prepared Transwell inserts.

  • Chemoattractant and Treatment: In the lower chamber, add complete medium (containing serum as a chemoattractant) with or without different concentrations of this compound.

  • Incubation: Incubate the plate for 24-48 hours at 37°C.

  • Analysis: After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix and stain the cells that have invaded to the lower surface of the membrane.

  • Quantification: Count the number of invaded cells in several microscopic fields to quantify the extent of invasion.

Signaling Pathways Modulated by this compound

Preliminary research suggests that this compound exerts its anticancer effects by modulating specific signaling pathways.

Apoptosis Induction via the PERK/EIF2α/ATF4/CHOP Pathway

In HeLa cervical cancer cells, this compound has been shown to induce apoptosis through the activation of the PERK/EIF2α/ATF4/CHOP signaling pathway, which is a key component of the endoplasmic reticulum (ER) stress response[3].

Signaling Pathway of this compound-Induced Apoptosis

Apoptosis_Pathway Methoxywogonin This compound ER_Stress ER Stress Methoxywogonin->ER_Stress PERK PERK ER_Stress->PERK pPERK p-PERK PERK->pPERK EIF2a EIF2α pPERK->EIF2a pEIF2a p-EIF2α EIF2a->pEIF2a ATF4 ATF4 pEIF2a->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis

ER stress-mediated apoptosis induced by this compound.

Cell Cycle Regulation via the CCNA2/CDK2/p21CIP1 Pathway

In HeLa cells, this compound has been found to induce S-phase cell cycle arrest by modulating the CCNA2/CDK2/p21CIP1 pathway.

Signaling Pathway of this compound-Induced Cell Cycle Arrest

CellCycle_Pathway Methoxywogonin This compound CDK2 CDK2 Methoxywogonin->CDK2 p21 p21CIP1 Methoxywogonin->p21 S_Phase_Arrest S-Phase Arrest CDK2->S_Phase_Arrest CCNA2 Cyclin A2 CCNA2->S_Phase_Arrest p21->CDK2

References

Application Notes and Protocols for Studying 6-Methoxywogonin Neuroprotection in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various animal models for investigating the neuroprotective properties of 6-Methoxywogonin, a naturally occurring O-methylated flavone. The protocols outlined below are based on established experimental paradigms for studying neurodegenerative conditions such as Alzheimer's disease, Parkinson's disease, ischemic stroke, and neuroinflammation.

Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

This model is ideal for evaluating the anti-inflammatory and antioxidant effects of this compound in the central nervous system. Systemic administration of LPS, a component of the outer membrane of Gram-negative bacteria, triggers a robust inflammatory response in the brain, characterized by microglial activation and the production of pro-inflammatory mediators.

Application Note:

The LPS-induced neuroinflammation model is particularly relevant for studying the initial stages of many neurodegenerative diseases where inflammation plays a crucial role.[[“]][2][3] this compound (also referred to as 6-methoxyflavone) has been shown to suppress neuroinflammation in LPS-stimulated microglia by inhibiting the TLR4/MyD88/p38 MAPK/NF-κB signaling pathways and activating the Nrf2/HO-1/NQO-1 antioxidant response.[4] This model allows for the assessment of this compound's ability to mitigate microgliosis and reduce the production of inflammatory cytokines and reactive oxygen species (ROS) in vivo.[4]

Quantitative Data Summary:
ParameterValueSpecies/StrainSource
This compound Dose 10, 20, 40 mg/kgC57BL/6J mice
Route of Administration Intraperitoneal (i.p.)C57BL/6J mice
LPS Dose 5 mg/kgC57BL/6J mice
LPS Administration Intraperitoneal (i.p.)C57BL/6J mice
Treatment Duration This compound administered 1 hour prior to LPSC57BL/6J mice
Key Outcomes - Reduced microgliosis in the prefrontal cortex and substantia nigra- Decreased production of NO and ROS- Downregulation of pro-inflammatory cytokines (TNF-α, IL-1β)- Upregulation of antioxidant enzymes (HO-1, NQO-1)C57BL/6J mice
Experimental Protocol:
  • Animal Model: Male C57BL/6J mice (8-10 weeks old).

  • Acclimatization: House animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Groups:

    • Vehicle control (e.g., saline or DMSO solution)

    • LPS only (5 mg/kg, i.p.)

    • This compound (10, 20, or 40 mg/kg, i.p.) + LPS (5 mg/kg, i.p.)

    • This compound only (40 mg/kg, i.p.)

  • Procedure: a. Administer this compound or vehicle via intraperitoneal injection. b. One hour after this compound administration, inject LPS (5 mg/kg, i.p.). c. Euthanize mice 24 hours after LPS injection.

  • Endpoint Analysis:

    • Immunohistochemistry: Perfuse brains and prepare sections for staining with Iba-1 (microglia marker) to assess microgliosis in the prefrontal cortex and substantia nigra.

    • Biochemical Assays: Homogenize brain tissue to measure levels of nitric oxide (Griess assay), pro-inflammatory cytokines (ELISA for TNF-α, IL-1β), and antioxidant enzyme activity (Western blot for HO-1, NQO-1).

    • Western Blot: Analyze protein expression of key signaling molecules (TLR4, MyD88, p-p38, p-NF-κB) in brain tissue lysates.

Signaling Pathway and Workflow Diagrams:

LPS_Neuroinflammation_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 p38_MAPK p38 MAPK MyD88->p38_MAPK NFkB NF-κB p38_MAPK->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc translocation Nrf2_Keap1 Nrf2-Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 dissociation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation Six_MW This compound Six_MW->MyD88 inhibits Six_MW->p38_MAPK inhibits Six_MW->NFkB inhibits Six_MW->Nrf2_Keap1 activates Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β) NFkB_nuc->Proinflammatory_Genes transcription ARE ARE Nrf2_nuc->ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO-1) ARE->Antioxidant_Genes transcription

Signaling pathway of this compound in LPS-induced neuroinflammation.

Experimental_Workflow_LPS start Start: Acclimatize C57BL/6J mice grouping Randomly assign to 4 groups: - Vehicle - LPS only - 6-MW + LPS - 6-MW only start->grouping treatment Administer this compound (i.p.) or vehicle grouping->treatment lps_injection Inject LPS (i.p.) (1 hour post-treatment) treatment->lps_injection euthanasia Euthanize mice (24 hours post-LPS) lps_injection->euthanasia analysis Endpoint Analysis: - Immunohistochemistry (Iba-1) - Biochemical Assays (NO, Cytokines) - Western Blot (Signaling proteins) euthanasia->analysis end End: Data Interpretation analysis->end

Experimental workflow for the LPS-induced neuroinflammation model.

Scopolamine-Induced Cognitive Impairment Model

This model is used to screen for compounds that can ameliorate learning and memory deficits, mimicking aspects of Alzheimer's disease. Scopolamine (B1681570), a muscarinic receptor antagonist, induces a transient cholinergic deficit.

Application Note:

While no specific studies on this compound in this model were identified, its known anti-inflammatory and antioxidant properties suggest potential efficacy. This model is valuable for assessing the potential of this compound to reverse or prevent memory impairment through mechanisms that may involve cholinergic system modulation and reduction of oxidative stress.

Quantitative Data Summary (General Protocol):
ParameterValueSpecies/StrainSource
Scopolamine Dose 1 mg/kgC57BL/6 mice
Route of Administration Intraperitoneal (i.p.)C57BL/6 mice
Treatment Duration Daily for 7-14 daysC57BL/6 mice
Key Outcomes - Improved performance in Morris Water Maze (escape latency, time in target quadrant)- Increased spontaneous alternation in Y-maze- Reduced acetylcholinesterase (AChE) activity- Decreased oxidative stress markers (e.g., MDA)C57BL/6 mice
Experimental Protocol (Proposed for this compound):
  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Groups:

    • Vehicle control

    • Scopolamine only (1 mg/kg, i.p.)

    • This compound (e.g., 10, 20, 40 mg/kg, p.o. or i.p.) + Scopolamine

    • Positive control (e.g., Donepezil) + Scopolamine

  • Procedure: a. Administer this compound or vehicle daily for 14 days. b. From day 8 to 14, administer scopolamine 30 minutes after the daily treatment. c. Conduct behavioral tests starting 30 minutes after scopolamine injection.

  • Behavioral Tests:

    • Morris Water Maze: To assess spatial learning and memory.

    • Y-Maze: To evaluate short-term spatial working memory.

    • Passive Avoidance Test: To measure fear-motivated memory.

  • Endpoint Analysis:

    • Measure AChE activity in hippocampal and cortical homogenates.

    • Assess oxidative stress markers (e.g., malondialdehyde, glutathione (B108866) levels).

Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke

The MCAO model is a widely used preclinical model of focal cerebral ischemia that mimics human stroke.

Application Note:

Given this compound's anti-inflammatory and antioxidant effects, it is a promising candidate for reducing ischemic brain injury. This model allows for the evaluation of its neuroprotective effects on infarct volume, neurological deficits, and post-ischemic inflammation.

Quantitative Data Summary (General Protocol):
ParameterValueSpecies/StrainSource
Occlusion Duration 60-120 minutes (transient) or permanentSprague-Dawley or Wistar rats
Reperfusion Period 24-72 hoursSprague-Dawley or Wistar rats
Key Outcomes - Reduced infarct volume (TTC staining)- Improved neurological score- Decreased brain edema- Reduced markers of apoptosis and inflammationSprague-Dawley or Wistar rats
Experimental Protocol (Proposed for this compound):
  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Groups:

    • Sham-operated

    • MCAO + Vehicle

    • MCAO + this compound (various doses)

  • Procedure: a. Induce focal cerebral ischemia by intraluminal filament MCAO for 90 minutes. b. Administer this compound (e.g., i.v. or i.p.) at the onset of reperfusion. c. Monitor neurological deficits at 24 hours post-MCAO.

  • Endpoint Analysis:

    • Infarct Volume: Use 2,3,5-triphenyltetrazolium chloride (TTC) staining of brain slices.

    • Neurological Score: Assess motor and sensory deficits using a standardized scoring system.

    • Histology: Evaluate neuronal survival (e.g., Nissl staining) and inflammation (e.g., Iba-1 staining).

6-Hydroxydopamine (6-OHDA) Model for Parkinson's Disease

The unilateral injection of the neurotoxin 6-OHDA into the nigrostriatal pathway of rodents leads to the progressive loss of dopaminergic neurons, mimicking the pathology of Parkinson's disease.

Application Note:

The known ability of this compound to combat oxidative stress and neuroinflammation suggests its potential to protect dopaminergic neurons from 6-OHDA-induced toxicity. This model is suitable for assessing motor function and the survival of dopaminergic neurons.

Quantitative Data Summary (General Protocol):
ParameterValueSpecies/StrainSource
6-OHDA Dose 2-8 µg in 2-4 µlSprague-Dawley rats or C57BL/6 mice
Injection Site Medial forebrain bundle or striatumSprague-Dawley rats or C57BL/6 mice
Assessment Time 2-4 weeks post-lesionSprague-Dawley rats or C57BL/6 mice
Key Outcomes - Reduced apomorphine- or amphetamine-induced rotations- Improved performance in cylinder test and rotarod test- Increased number of tyrosine hydroxylase (TH)-positive neurons in the substantia nigraSprague-Dawley rats or C57BL/6 mice
Experimental Protocol (Proposed for this compound):
  • Animal Model: Male Sprague-Dawley rats (220-250g).

  • Groups:

    • Sham-operated

    • 6-OHDA + Vehicle

    • 6-OHDA + this compound (pre- or post-treatment)

  • Procedure: a. Stereotaxically inject 6-OHDA into the medial forebrain bundle. b. Administer this compound (e.g., daily, p.o. or i.p.) starting before or after the 6-OHDA lesion. c. Conduct behavioral testing 2-4 weeks post-lesion.

  • Behavioral Tests:

    • Apomorphine-induced rotations: To assess the extent of the dopaminergic lesion.

    • Cylinder test: To measure forelimb akinesia.

  • Endpoint Analysis:

    • Immunohistochemistry: Quantify the number of TH-positive neurons in the substantia nigra pars compacta.

    • HPLC: Measure dopamine (B1211576) and its metabolites in the striatum.

Logical Relationship Diagram:

Neuroprotection_Strategy cluster_models Animal Models compound This compound mechanism Mechanism of Action (Anti-inflammatory, Antioxidant via Nrf2) compound->mechanism lps LPS-induced Neuroinflammation mechanism->lps scopolamine Scopolamine-induced Cognitive Impairment mechanism->scopolamine mcao MCAO-induced Ischemic Stroke mechanism->mcao six_ohda 6-OHDA-induced Parkinson's Disease mechanism->six_ohda outcomes Neuroprotective Outcomes: - Reduced Neuronal Death - Improved Cognitive/Motor Function - Decreased Inflammation & Oxidative Stress lps->outcomes scopolamine->outcomes mcao->outcomes six_ohda->outcomes

Logical relationship of this compound's neuroprotective strategy.

References

6-Methoxywogonin: Application Notes and Protocols for Cell Culture Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxywogonin is a naturally occurring flavonoid derivative. Flavonoids, a broad class of plant secondary metabolites, have garnered significant attention in biomedical research for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. Wogonin (B1683318), the parent compound of this compound, has been extensively studied for its cytotoxic effects on various cancer cell lines. This document provides detailed application notes and protocols for the investigation of this compound in a cell culture setting.

Note on Chemical Structures: It is crucial to distinguish this compound from related flavonoids. Wogonin is chemically known as 5,7-dihydroxy-8-methoxyflavone. Therefore, this compound is 5,7-dihydroxy-6,8-dimethoxyflavone. This is a distinct compound from 6-methoxyflavone (B191845) (6-methoxy-2-phenylchromen-4-one). Due to the limited availability of specific data for this compound, this document also includes data and protocols for the closely related and well-studied compound, wogonin, to provide a foundational starting point for research.

Data Presentation: In Vitro Efficacy of Methoxyflavones

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various methoxyflavones in different cancer cell lines. This data can be used as a reference for designing initial dose-response experiments for this compound.

Compound NameCell LineCancer TypeIncubation Time (hours)IC50 (µM)
5,3′-dihydroxy-3,6,7,8,4′-penta-methoxyflavoneMCF-7Breast Cancer723.71
5,3′-dihydroxy-3,6,7,8,4′-penta-methoxyflavoneMDA-MB-231Breast Cancer7221.27
Tangeritin (5,6,7,8,4′-penta-methoxyflavone)PC3Prostate Cancer4817.2
5-DemethyltangeritinPC3Prostate Cancer4811.8
NobiletinHL-60Leukemia48>100
5-DemethylnobiletinHL-60Leukemia4885.7
5-DemethylnobiletinTHP-1Leukemia4832.3
5-DemethylnobiletinU-937Leukemia4830.4
WogoninMCF-7Breast Cancer48~50-100

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Target cancer cell line

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete medium to a concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0.1 µM to 200 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

Cell Cycle Analysis by Flow Cytometry

This protocol is to determine the effect of this compound on cell cycle progression.

Materials:

  • Target cancer cell line

  • 6-well plates

  • This compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for 24 or 48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the cells in 0.5 mL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping.

    • Fix the cells at -20°C for at least 2 hours (can be stored for several weeks).

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet twice with PBS.

    • Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay using Annexin V/PI Staining

This protocol is to quantify apoptosis induced by this compound.

Materials:

  • Target cancer cell line

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, use trypsin and then combine with the supernatant containing floating cells.

    • Centrifuge at 300 x g for 5 minutes and wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within 1 hour of staining.

    • Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Western Blotting

This protocol is to analyze the expression of proteins involved in signaling pathways affected by this compound.

Materials:

  • Target cancer cell line

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against CDK2, Cyclin A2, p21, Bax, Bcl-2, Caspase-3, PARP, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-Buffered Saline with 0.1% Tween 20)

  • ECL (Enhanced Chemiluminescence) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Treat cells with this compound as desired.

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5 minutes.

    • Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (at the recommended dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Visualize the protein bands using an imaging system.

Signaling Pathways and Visualizations

Based on studies of the closely related compounds wogonin and 6-methoxyflavone, the following signaling pathways are likely to be modulated by this compound.

Experimental Workflow for Investigating this compound

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Data Analysis and Conclusion Cell_Culture Cancer Cell Lines (e.g., MCF-7, HeLa, PC3) MTT_Assay MTT Assay (Determine IC50) Cell_Culture->MTT_Assay Treat with this compound Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining) MTT_Assay->Cell_Cycle Investigate Cell Proliferation Apoptosis Apoptosis Assay (Annexin V/PI Staining) MTT_Assay->Apoptosis Investigate Cell Death Western_Blot Western Blot Analysis (Signaling Proteins) Cell_Cycle->Western_Blot Confirm Protein Expression (CDKs, Cyclins, p21) Apoptosis->Western_Blot Confirm Protein Expression (Bcl-2 family, Caspases) Data_Analysis Quantitative Analysis (IC50, % Apoptosis, % Cell Cycle Phases) Western_Blot->Data_Analysis Conclusion Elucidate Mechanism of Action of this compound Data_Analysis->Conclusion

Caption: General experimental workflow for studying this compound.

Potential Cell Cycle Regulation Pathway (based on 6-methoxyflavone)

6-methoxyflavone has been shown to induce S-phase arrest in HeLa cells via the CCNA2/CDK2/p21CIP1 pathway.[1] It is plausible that this compound may act through a similar mechanism.

G 6MW This compound p21 p21 (CDKN1A) (Upregulation) 6MW->p21 CDK2_CyclinA2 CDK2/Cyclin A2 Complex (Inhibition) p21->CDK2_CyclinA2 inhibits S_Phase_Arrest S-Phase Arrest CDK2_CyclinA2->S_Phase_Arrest leads to Inhibition_Proliferation Inhibition of Cell Proliferation S_Phase_Arrest->Inhibition_Proliferation

Caption: Putative cell cycle arrest pathway of this compound.

Potential Apoptosis Induction Pathways (based on wogonin)

Wogonin has been reported to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway 6MW_ext This compound Death_Receptors Death Receptors (e.g., Fas, TRAIL-R) 6MW_ext->Death_Receptors activates Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Bcl2_family Bcl-2 family (↓Bcl-2, ↑Bax) Caspase8->Bcl2_family via Bid cleavage Caspase3 Caspase-3 Activation Caspase8->Caspase3 6MW_int This compound 6MW_int->Bcl2_family Mitochondria Mitochondrial Permeability ↑ Bcl2_family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential apoptosis pathways induced by this compound.

References

Application Notes and Protocols for the Quantification of 6-Methoxywogonin in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Methoxywogonin is a naturally occurring O-methylated flavone (B191248) with potential therapeutic applications. To support preclinical and clinical development, robust and reliable analytical methods for the quantification of this compound in biological matrices such as plasma are essential. These methods are crucial for pharmacokinetic, toxicokinetic, and bioavailability studies. This document provides a detailed application note and protocol for the quantification of this compound in plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and specific analytical technique.[1][2][3] The protocols described are based on established methodologies for the analysis of small molecules in plasma and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.

I. Analytical Method: UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the recommended method for the quantification of this compound in plasma due to its high sensitivity, selectivity, and speed.[1][2]

Principle: The method involves three key steps:

  • Sample Preparation: Extraction of this compound from the plasma matrix and removal of interfering substances.

  • Chromatographic Separation: Separation of this compound from other components using a UPLC system.

  • Mass Spectrometric Detection: Detection and quantification of this compound using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

II. Experimental Protocols

A. Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar compound not present in the sample, such as Linarin or Propranolol)

  • Acetonitrile (B52724) (ACN), HPLC grade or higher

  • Methanol (MeOH), HPLC grade or higher

  • Formic acid, LC-MS grade

  • Ammonium acetate, LC-MS grade

  • Water, deionized or Milli-Q

  • Blank plasma (e.g., rat, human)

B. Instrumentation
  • UPLC System: An ACQUITY UPLC system or equivalent.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm) or equivalent.

C. Sample Preparation: Protein Precipitation

Protein precipitation is a simple and common method for sample clean-up in plasma analysis.

  • Thaw frozen plasma samples at room temperature.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the internal standard (IS) working solution.

  • Add 300 µL of cold acetonitrile (or methanol) to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the UPLC-MS/MS system.

D. UPLC-MS/MS Conditions

UPLC Conditions:

  • Column: ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Run Time: 3-5 minutes

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
1.51090
2.51090
2.69010
3.59010

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for this compound).

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: To be optimized (e.g., 150°C)

  • Desolvation Temperature: To be optimized (e.g., 500°C)

  • Capillary Voltage: To be optimized (e.g., 3.0 kV)

  • MRM Transitions:

    • This compound: Precursor ion (Q1) > Product ion (Q3) (To be determined by infusion of the standard)

    • Internal Standard: Precursor ion (Q1) > Product ion (Q3) (To be determined by infusion of the standard)

III. Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA). Key validation parameters include:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. Assessed by analyzing blank plasma from at least six different sources.

  • Linearity and Lower Limit of Quantification (LLOQ): The concentration range over which the method is accurate and precise. A calibration curve with at least six non-zero concentrations should be prepared. The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.

  • Precision and Accuracy: The closeness of repeated measurements (precision) and the closeness of the mean of the measurements to the true value (accuracy). Evaluated at three quality control (QC) concentrations (low, medium, and high).

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The effect of plasma components on the ionization of the analyte and IS.

  • Stability: The stability of the analyte in plasma under different storage and handling conditions.

IV. Data Presentation

Quantitative data from the method validation should be summarized in clear and concise tables.

Table 1: Linearity and LLOQ of this compound in Plasma

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
This compound1 - 1000> 0.991

Table 2: Precision and Accuracy of this compound Quantification in Plasma

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low5< 1585-115< 1585-115
Medium50< 1585-115< 1585-115
High500< 1585-115< 1585-115

Table 3: Recovery and Matrix Effect of this compound in Plasma

QC LevelNominal Conc. (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low5> 8085-115
Medium50> 8085-115
High500> 8085-115

Table 4: Stability of this compound in Plasma

Stability ConditionDurationTemperatureStability (%)
Short-term4 hoursRoom Temperature85-115
Long-term30 days-80°C85-115
Freeze-thaw3 cycles-80°C to RT85-115
Post-preparative24 hours4°C85-115

V. Visualizations

Diagram 1: Experimental Workflow for this compound Quantification

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard (10 µL) plasma->add_is precipitate Protein Precipitation (300 µL Acetonitrile) add_is->precipitate vortex Vortex (1 min) precipitate->vortex centrifuge Centrifuge (12,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase (100 µL) dry->reconstitute inject Inject (5 µL) into UPLC-MS/MS reconstitute->inject separation Chromatographic Separation (C18 Column) inject->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection quantification Quantification detection->quantification

Caption: Workflow for plasma sample preparation and UPLC-MS/MS analysis.

Diagram 2: Logical Relationship of Method Validation Parameters

G Method Validated Analytical Method Selectivity Selectivity Method->Selectivity Linearity Linearity & LLOQ Method->Linearity Precision Precision Method->Precision Accuracy Accuracy Method->Accuracy Recovery Recovery Method->Recovery MatrixEffect Matrix Effect Method->MatrixEffect Stability Stability Method->Stability

Caption: Key parameters for analytical method validation.

References

Application Note: 6-Methoxywogonin for Inducing Apoptosis in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction 6-Methoxywogonin is a naturally occurring O-methylated flavone, a class of compounds known for their diverse biological activities. Emerging research has highlighted its potential as an anticancer agent, primarily through its ability to induce programmed cell death, or apoptosis, in various cancer cell lines. Apoptosis is a critical cellular process that eliminates damaged or cancerous cells, and its induction is a key strategy in cancer therapy. This document provides an overview of the mechanism of action of this compound, summarizes key quantitative data to be collected, and offers detailed protocols for evaluating its apoptotic effects in an experimental setting.

Mechanism of Action While the precise mechanisms are under continuous investigation, evidence suggests that this compound, similar to its parent compound wogonin, induces apoptosis primarily through the intrinsic (mitochondrial) pathway. This process is often initiated by the inhibition of pro-survival signaling pathways such as PI3K/Akt and the activation of stress-related pathways like MAPK/ERK.[1][2][3]

Key molecular events include:

  • Inhibition of Pro-Survival Signals: this compound can suppress the phosphorylation and activation of key proteins in the PI3K/Akt pathway, which normally promotes cell survival and inhibits apoptosis.[1][4]

  • Regulation of Bcl-2 Family Proteins: The compound alters the balance of pro-apoptotic (e.g., Bax, PUMA) and anti-apoptotic (e.g., Bcl-2) proteins. This leads to an increased Bax/Bcl-2 ratio, promoting mitochondrial outer membrane permeabilization (MOMP).

  • Mitochondrial Disruption: The translocation of Bax to the mitochondria leads to the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.

  • Caspase Cascade Activation: In the cytosol, cytochrome c binds to Apaf-1 to form the apoptosome, which activates the initiator caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3.

  • Execution of Apoptosis: Caspase-3 orchestrates the final stages of apoptosis by cleaving numerous cellular substrates, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation and cell shrinkage.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Mitochondrion This compound This compound PI3K PI3K This compound->PI3K Inhibits ERK ERK This compound->ERK Activates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 Akt->Bcl2 Activates Bax Bax ERK->Bax Activates CytoC_release Cytochrome c (Cytosol) Bax->CytoC_release Promotes Bcl2->Bax Inhibits Apoptosome Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptotic Substrates Apoptotic Substrates Casp3->Apoptotic Substrates Cleaves Apoptosis Apoptosis Apoptotic Substrates->Apoptosis CytoC_release->Apoptosome Forms CytoC Cytochrome c (Intermembrane space) CytoC->CytoC_release Release

Caption: Signaling pathway for this compound-induced apoptosis.

Quantitative Data Summary

The following tables are illustrative examples of how to present quantitative data obtained from the experimental protocols. Researchers must determine these values empirically for their specific cancer cell line and experimental conditions.

Table 1: Effect of this compound on Cell Viability (IC50) This table summarizes the concentration of this compound required to inhibit the growth of 50% of the cancer cell population over a given time period.

Cancer Cell LineTreatment Duration (hours)IC50 (µM) [Mean ± SD]Assay Used
Example: A549 (Lung)48Value ± SDMTT Assay
Example: MCF-7 (Breast)48Value ± SDMTT Assay
Example: PC-3 (Prostate)48Value ± SDMTT Assay

Table 2: Quantification of Apoptosis by Annexin V/PI Staining This table shows the percentage of cells in different stages of apoptosis after treatment with this compound, typically at a concentration near the IC50 value.

Treatment Group% Live Cells (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
Vehicle ControlValue ± SDValue ± SDValue ± SD
This compound (IC50)Value ± SDValue ± SDValue ± SD

Table 3: Relative Caspase-3/7 Activity This table quantifies the activity of executioner caspases, which are hallmarks of apoptosis, relative to a control group.

Treatment GroupFold Change in Caspase-3/7 Activity (vs. Control) [Mean ± SD]Assay Used
Vehicle Control1.0Fluorometric Caspase Assay
This compound (IC50)Value ± SDFluorometric Caspase Assay

Experimental Protocols

Protocol 1: Cell Viability and IC50 Determination (MTT Assay)

This protocol determines the concentration at which this compound is cytotoxic to cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Include a vehicle control (DMSO at the same final concentration as the highest drug dose).

  • Cell Treatment: Remove the old medium and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against drug concentration and use regression analysis to determine the IC50 value.

Protocol 2: Apoptosis Quantification (Annexin V/PI Flow Cytometry)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.

Materials:

  • Treated and control cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Seed cells in 6-well plates and treat with this compound (e.g., at IC50 concentration) and a vehicle control for the desired time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge at 500 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the samples immediately using a flow cytometer. Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

Protocol 3: Caspase-3/7 Activity Assay

This protocol measures the activity of key executioner caspases.

Materials:

  • Treated and control cells

  • Caspase-Glo® 3/7 Assay Kit (or similar fluorometric/colorimetric kit)

  • White-walled 96-well plates (for luminescence)

  • Lysis buffer (if required by kit)

  • Microplate reader (luminescence or fluorescence)

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in Protocol 1.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Cell Lysis: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 reagent to each well, which lyses the cells and contains the caspase substrate.

  • Incubation: Mix the contents on a plate shaker for 1 minute and then incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: The luminescence signal is proportional to the amount of caspase activity. Calculate the fold change in activity compared to the vehicle control.

G cluster_assays Downstream Assays start 1. Cell Seeding (Appropriate density in multi-well plates) incubation24h 2. Incubation (24h) (Allow cells to adhere) start->incubation24h treatment 3. Cell Treatment (Add this compound dilutions and Vehicle Control) incubation24h->treatment incubation_exp 4. Incubation (24-72h) (Allow compound to take effect) treatment->incubation_exp mtt_assay A1. MTT Assay incubation_exp->mtt_assay apoptosis_assay B1. Annexin V/PI Staining incubation_exp->apoptosis_assay caspase_assay C1. Caspase Activity Assay incubation_exp->caspase_assay mtt_read A2. Add MTT Reagent (4h) Dissolve Formazan mtt_assay->mtt_read mtt_analysis A3. Read Absorbance (570nm) Calculate IC50 mtt_read->mtt_analysis flow_cytometry B2. Analyze by Flow Cytometry apoptosis_assay->flow_cytometry apoptosis_analysis B3. Quantify Apoptotic Cell Populations flow_cytometry->apoptosis_analysis caspase_read C2. Add Substrate (1-2h) caspase_assay->caspase_read caspase_analysis C3. Read Luminescence/ Fluorescence caspase_read->caspase_analysis

Caption: A general workflow for the experimental evaluation of apoptosis.

References

Application Notes and Protocols: Assessing 6-Methoxywogonin Blood-Brain Barrier Permeability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxywogonin, a naturally occurring flavonoid, has garnered interest for its potential therapeutic effects on the central nervous system (CNS). A critical determinant of its efficacy for neurological applications is its ability to cross the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS where neurons reside.[1][2] This document provides a detailed protocol for assessing the BBB permeability of this compound using a tiered approach, from high-throughput in vitro screening to more complex in vivo validation. The protocols are designed to provide a comprehensive understanding of its passive diffusion, active transport, and potential interactions with efflux transporters.

I. In Vitro Permeability Assessment

In vitro models are essential first-pass screening tools for evaluating BBB permeability, offering high-throughput capabilities and cost-effectiveness.[3][4]

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a non-cell-based in vitro model that predicts passive transcellular permeability. It is a rapid and high-throughput method to estimate the potential of a compound to passively diffuse across the BBB.

Experimental Protocol: PAMPA-BBB

  • Preparation of Lipid Membrane:

    • A porcine brain lipid extract is dissolved in an alkane solvent to create the PAMPA lipid membrane solution.

    • This solution is then used to coat the filter of a 96-well acceptor plate, forming an artificial lipid membrane.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Dilute the stock solution to the desired final concentration (e.g., 0.05 mM) in an aqueous phosphate (B84403) buffer (pH 7.4). The final DMSO concentration should be kept low (e.g., 0.5%) to avoid affecting membrane integrity.

  • Assay Procedure:

    • The PAMPA setup consists of a 96-well donor plate and a 96-well acceptor plate, with the lipid-coated filter acting as the barrier.

    • Add the this compound solution to the donor wells.

    • Fill the acceptor wells with a "brain sink buffer" to simulate the conditions of the brain.

    • Place the acceptor plate on top of the donor plate, creating a "sandwich".

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Analysis:

    • After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectrophotometry.

  • Data Calculation:

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca * (Vd + Va)) / (C0 * Vd))

      Where:

      • Vd = volume of donor well

      • Va = volume of acceptor well

      • A = filter area

      • t = incubation time

      • Ca = concentration in acceptor well

      • C0 = initial concentration in donor well

Data Presentation: PAMPA-BBB Permeability Classification

Permeability ClassificationPapp (x 10⁻⁶ cm/s)Predicted CNS Permeability
High> 4.0High
Medium2.0 - 4.0Medium
Low< 2.0Low

Table based on data from

Workflow for PAMPA-BBB Assay

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis & Data prep_lipid Prepare Lipid Membrane Solution coat_plate Coat Acceptor Plate with Lipid Membrane prep_lipid->coat_plate prep_compound Prepare this compound Solution add_compound Add Compound to Donor Plate prep_compound->add_compound assemble_plate Assemble PAMPA Sandwich Plate coat_plate->assemble_plate add_compound->assemble_plate add_buffer Add Buffer to Acceptor Plate add_buffer->assemble_plate incubate Incubate at Room Temperature assemble_plate->incubate measure_conc Measure Concentrations (LC-MS/MS or UV-Vis) incubate->measure_conc calculate_papp Calculate Apparent Permeability (Papp) measure_conc->calculate_papp classify Classify BBB Permeability calculate_papp->classify

Caption: Workflow of the Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB assessment.

Cell-Based In Vitro Models

Cell-based assays provide a more biologically relevant model by incorporating cellular transport mechanisms.

While originating from human colorectal adenocarcinoma, the Caco-2 cell line is widely used as a surrogate model for the BBB due to its ability to form a polarized monolayer with tight junctions. However, it's important to note its limitations in fully replicating the brain endothelium.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture:

    • Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for approximately 21 days to allow for differentiation and formation of a confluent monolayer.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay (Bidirectional Transport):

    • Apical to Basolateral (A-B) Transport:

      • Add this compound solution to the apical (upper) chamber.

      • At specified time points, collect samples from the basolateral (lower) chamber.

    • Basolateral to Apical (B-A) Transport:

      • Add this compound solution to the basolateral chamber.

      • Collect samples from the apical chamber at the same time points.

  • Analysis:

    • Quantify the concentration of this compound in the collected samples using LC-MS/MS.

  • Data Calculation:

    • Calculate the Papp values for both A-B and B-A directions.

    • The efflux ratio (ER) is calculated as: ER = Papp (B-A) / Papp (A-B)

Data Presentation: Caco-2 Permeability and Efflux Classification

Papp (A-B) (x 10⁻⁶ cm/s)Predicted AbsorptionEfflux Ratio (ER)Interpretation
> 10High< 2.0Low potential for active efflux
1 - 10Moderate≥ 2.0Potential substrate for an efflux transporter
< 1Low

The Madin-Darby canine kidney (MDCK) cell line transfected with the human MDR1 gene (MDCK-MDR1) is a valuable tool for specifically investigating the role of P-glycoprotein (P-gp) mediated efflux. P-gp is a key efflux transporter at the BBB that limits the brain penetration of many drugs.

Experimental Protocol: MDCK-MDR1 Permeability Assay

This protocol is similar to the Caco-2 assay but is often performed with and without a known P-gp inhibitor (e.g., verapamil (B1683045) or cyclosporin (B1163) A) to confirm P-gp interaction.

  • Cell Culture:

    • Culture MDCK-MDR1 cells on permeable supports until a confluent monolayer is formed, confirmed by TEER measurements.

  • Bidirectional Permeability Assay:

    • Perform the A-B and B-A transport studies as described for the Caco-2 model.

    • Conduct a parallel experiment in the presence of a P-gp inhibitor added to both the apical and basolateral chambers.

  • Analysis and Data Calculation:

    • Quantify this compound concentrations and calculate Papp (A-B), Papp (B-A), and the ER in the presence and absence of the P-gp inhibitor.

Data Presentation: Interpreting MDCK-MDR1 Results

ConditionEfflux Ratio (ER)Interpretation
Without Inhibitor≥ 2.0This compound is likely a P-gp substrate.
With P-gp InhibitorER approaches 1.0Confirms that the efflux is mediated by P-gp.

Signaling Pathway of P-gp Mediated Efflux at the BBB

Pgp_Efflux cluster_blood Blood cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain Compound_Blood This compound Passive_Diffusion Passive Diffusion Compound_Blood->Passive_Diffusion Influx Compound_Brain This compound Passive_Diffusion->Compound_Brain Pgp_Transporter P-gp Efflux Transporter Pgp_Transporter->Compound_Blood Efflux Compound_Brain->Pgp_Transporter Binding

Caption: P-glycoprotein (P-gp) mediated efflux of this compound at the blood-brain barrier.

II. In Vivo Permeability Assessment

In vivo methods provide the most physiologically relevant data on BBB permeability by considering all the complex factors of a living system.

In Situ Brain Perfusion Technique

The in situ brain perfusion technique is a powerful method to directly measure the rate of drug entry into the brain, independent of systemic drug disposition.

Experimental Protocol: In Situ Brain Perfusion in Rats

  • Animal Preparation:

    • Anesthetize a rat and expose the common carotid artery.

  • Perfusion:

    • Insert a catheter into the common carotid artery for the infusion of the perfusion fluid.

    • The perfusion fluid is a physiological buffer containing a known concentration of this compound and a vascular space marker (e.g., [¹⁴C]sucrose).

    • Perfuse for a short duration (e.g., 30-120 seconds) at a constant flow rate.

  • Sample Collection and Analysis:

    • At the end of the perfusion, decapitate the animal and collect the brain.

    • Homogenize the brain tissue and analyze the concentration of this compound and the vascular marker.

  • Data Calculation:

    • The brain uptake clearance (K_in) is calculated using the following equation: K_in = (C_brain * V_brain) / (C_perfusate * T)

      Where:

      • C_brain = concentration of this compound in the brain

      • V_brain = volume of the brain

      • C_perfusate = concentration in the perfusion fluid

      • T = perfusion time

Data Presentation: Brain Uptake Classification

K_in (mL/s/g)Brain Uptake Classification
> 0.02High
0.002 - 0.02Moderate
< 0.002Low

Logical Workflow for BBB Permeability Assessment of this compound

Assessment_Logic cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation PAMPA PAMPA-BBB Assay (Passive Permeability) Decision1 High Passive Permeability? PAMPA->Decision1 Cell_Assay Cell-Based Assays (Caco-2 / MDCK-MDR1) Decision2 Low Efflux Ratio? Cell_Assay->Decision2 In_Situ In Situ Brain Perfusion (Direct Brain Uptake) Decision3 Significant Brain Uptake (K_in)? In_Situ->Decision3 Start Start Assessment of This compound Start->PAMPA Decision1->Cell_Assay Yes Conclusion_Low Conclusion: Low BBB Permeability Decision1->Conclusion_Low No Decision2->In_Situ Yes Decision2->Conclusion_Low No Conclusion_High Conclusion: High BBB Permeability Decision3->Conclusion_High Yes Decision3->Conclusion_Low No

Caption: Tiered approach for assessing the blood-brain barrier permeability of this compound.

III. Summary and Conclusion

This protocol outlines a comprehensive, multi-tiered approach for evaluating the BBB permeability of this compound. By progressing from high-throughput in vitro assays to more physiologically relevant in vivo models, researchers can gain a detailed understanding of its potential to reach the CNS. The initial PAMPA-BBB assay will provide insights into its passive diffusion, while the cell-based models will elucidate the potential involvement of active efflux transporters like P-gp. Finally, the in situ brain perfusion technique will offer a definitive measure of its brain uptake in a living system. The combined data from these experiments will be crucial for the further development of this compound as a potential therapeutic agent for neurological disorders.

References

Application Note: Stable Cell Line Development for Target Validation of 6-Methoxywogonin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxywogonin, a naturally occurring flavonoid, has demonstrated potential as an anti-cancer agent. Its analog, wogonin, is known to induce apoptosis and cell cycle arrest in various cancer cell lines, often through modulation of the PI3K/Akt/mTOR signaling pathway.[1][2][3] This application note outlines a comprehensive strategy for the development and utilization of stable cell lines to validate a putative molecular target of this compound. For the purpose of this guide, we will hypothesize that Akt1, a key kinase in the PI3K/Akt/mTOR pathway, is a direct target of this compound.[1][4] The protocols provided herein describe the generation of stable cell lines with modulated Akt1 expression and their subsequent use in a panel of assays to validate this hypothesis.

Putative Signaling Pathway of this compound

The diagram below illustrates the proposed mechanism of action for this compound, targeting the PI3K/Akt/mTOR signaling pathway.

6_Methoxywogonin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion PIP2 PIP2 Akt1 Akt1 PIP3->Akt1 Activation mTORC1 mTORC1 Akt1->mTORC1 Activation Apoptosis Apoptosis Akt1->Apoptosis Inhibition P70S6K p70S6K mTORC1->P70S6K Activation FourEBP1 4E-BP1 mTORC1->FourEBP1 Inhibition Proliferation Cell Proliferation & Survival P70S6K->Proliferation Methoxywogonin This compound Methoxywogonin->Akt1 Inhibition

Caption: Proposed signaling pathway of this compound targeting Akt1.

Experimental Workflow for Target Validation

The overall workflow for validating Akt1 as a target of this compound is depicted below. This process involves the generation of stable cell lines, followed by functional assays to assess the cellular response to the compound.

Target_Validation_Workflow start Start stable_cell_line Stable Cell Line Generation start->stable_cell_line overexpression Akt1 Overexpression stable_cell_line->overexpression knockout Akt1 Knockout (CRISPR) stable_cell_line->knockout validation_assays Target Validation Assays overexpression->validation_assays knockout->validation_assays viability Cell Viability (MTT) validation_assays->viability apoptosis Apoptosis (Annexin V/PI) validation_assays->apoptosis western_blot Protein Expression (Western Blot) validation_assays->western_blot cell_cycle Cell Cycle Analysis validation_assays->cell_cycle data_analysis Data Analysis & Conclusion viability->data_analysis apoptosis->data_analysis western_blot->data_analysis cell_cycle->data_analysis

Caption: Overall workflow for this compound target validation.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Engineered Cell Lines
Cell LineDescriptionThis compound IC50 (µM)
ParentalUnmodified cancer cell line25.5
Vector ControlTransduced with empty lentiviral vector26.1
Akt1 OverexpressionStably overexpressing human Akt175.3
Akt1 KnockoutAkt1 gene knocked out via CRISPR/Cas98.2
Table 2: Hypothetical Apoptosis Induction by this compound (50 µM)
Cell Line% Apoptotic Cells (Annexin V+)
Parental45.2%
Vector Control44.8%
Akt1 Overexpression15.7%
Akt1 Knockout78.9%

Experimental Protocols

Protocol 1: Generation of Akt1 Overexpressing Stable Cell Line

This protocol describes the use of a lentiviral system to generate a stable cell line that constitutively overexpresses the human Akt1 gene.

Overexpression_Workflow plasmid 1. Plasmid Construction (pLenti-Akt1-Puro) packaging 2. Lentivirus Packaging (HEK293T cells) plasmid->packaging transduction 3. Transduction of Target Cells packaging->transduction selection 4. Puromycin (B1679871) Selection transduction->selection expansion 5. Clonal Expansion & Validation selection->expansion

Caption: Workflow for generating an Akt1 overexpression stable cell line.

Materials:

  • HEK293T cells

  • Target cancer cell line (e.g., A549, MCF-7)

  • Lentiviral expression vector (e.g., pLenti-CMV-Puro-DEST)

  • Human Akt1 cDNA

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • Transfection reagent

  • Puromycin

  • Polybrene

  • Complete cell culture medium (DMEM or RPMI-1640 with 10% FBS)

Procedure:

  • Vector Construction: Clone the full-length human Akt1 cDNA into the lentiviral expression vector containing a puromycin resistance gene.

  • Lentivirus Production: a. Co-transfect HEK293T cells with the Akt1 expression vector and the packaging plasmids using a suitable transfection reagent. b. After 48-72 hours, harvest the supernatant containing the lentiviral particles.

  • Transduction of Target Cells: a. Seed the target cancer cells in a 6-well plate. b. On the following day, infect the cells with the collected lentiviral supernatant in the presence of polybrene (8 µg/mL).

  • Selection of Stable Cells: a. 48 hours post-transduction, replace the medium with fresh medium containing puromycin at a pre-determined optimal concentration. b. Continue selection for 1-2 weeks, replacing the medium every 2-3 days, until antibiotic-resistant colonies are formed.

  • Clonal Expansion and Validation: a. Isolate single colonies and expand them in separate culture vessels. b. Validate Akt1 overexpression in the expanded clones by Western blot analysis.

Protocol 2: Generation of Akt1 Knockout Stable Cell Line using CRISPR/Cas9

This protocol details the generation of an Akt1 knockout cell line using the CRISPR/Cas9 system.

Knockout_Workflow sgrna 1. sgRNA Design & Cloning (lentiCRISPRv2) packaging 2. Lentivirus Packaging (HEK293T cells) sgrna->packaging transduction 3. Transduction of Target Cells packaging->transduction selection 4. Puromycin Selection transduction->selection screening 5. Single Cell Cloning & Screening selection->screening validation 6. Knockout Validation (Sequencing & WB) screening->validation

Caption: Workflow for generating an Akt1 knockout stable cell line.

Materials:

  • Target cancer cell line

  • LentiCRISPRv2 vector

  • sgRNA sequences targeting Akt1

  • Lentiviral packaging plasmids

  • Transfection reagent

  • Puromycin

  • Polybrene

Procedure:

  • sgRNA Design and Cloning: Design and clone two independent sgRNAs targeting exons of the Akt1 gene into the lentiCRISPRv2 vector.

  • Lentivirus Production: Produce lentivirus for each sgRNA construct as described in Protocol 1.

  • Transduction and Selection: Transduce the target cells with the CRISPR/Cas9 lentivirus and select with puromycin as described in Protocol 1.

  • Single-Cell Cloning: After selection, perform single-cell cloning by limiting dilution or FACS to isolate individual clones.

  • Screening and Validation: a. Expand the single-cell clones. b. Screen for Akt1 knockout by Western blot analysis. c. Confirm the knockout at the genomic level by Sanger sequencing of the targeted region.

Protocol 3: Cell Viability MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Engineered and control cell lines

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 4: Apoptosis Assay using Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Engineered and control cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for 24-48 hours.

  • Harvest the cells, including any floating cells in the medium.

  • Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Protocol 5: Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

Materials:

  • Engineered and control cell lines

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt1, anti-phospho-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Protocol 6: Cell Cycle Analysis

This flow cytometry-based method determines the distribution of cells in different phases of the cell cycle.

Materials:

  • Engineered and control cell lines

  • 6-well plates

  • This compound

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Treat cells with this compound for 24 hours.

  • Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend them in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry.

Conclusion

The successful validation of a drug target is a critical step in the drug discovery pipeline. The use of stable cell lines with engineered expression of a putative target provides a robust and reliable system for elucidating the mechanism of action of a compound. The protocols detailed in this application note provide a comprehensive framework for validating Akt1 as a target of this compound. The expected results, where overexpression of Akt1 confers resistance and knockout of Akt1 sensitizes cells to this compound, would provide strong evidence for its role as a direct target. This approach, combining stable cell line generation with a panel of functional and biochemical assays, is a powerful strategy for target validation in modern drug development.

References

Troubleshooting & Optimization

Technical Support Center: Improving 6-Methoxywogonin Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the aqueous solubility of 6-methoxywogonin for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge?

A1: this compound is a flavonoid, a class of natural compounds known for their potential therapeutic properties. However, like many flavonoids, it has a lipophilic (fat-soluble) structure, which results in poor aqueous solubility. This low solubility can hinder its absorption and bioavailability in biological systems, making it a significant challenge for in vitro and in vivo studies.

Q2: What are the primary methods to improve the aqueous solubility of this compound?

A2: Several formulation strategies can be employed to enhance the solubility of poorly water-soluble drugs like this compound. The most common and effective methods include:

  • Cyclodextrin (B1172386) Complexation: Encapsulating the this compound molecule within a cyclodextrin cavity to form an inclusion complex with a hydrophilic exterior.[1][2]

  • Solid Dispersion: Dispersing this compound within a hydrophilic polymer matrix at a molecular level.[3][4][5]

  • Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer range, which increases the surface area for dissolution.

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent to increase the drug's solubility.

Q3: How do I choose the best solubility enhancement technique for my experiment?

A3: The choice of method depends on several factors, including the required concentration of this compound, the experimental system (in vitro vs. in vivo), the desired release profile, and potential interactions with other components in your assay. For instance, cyclodextrins are often used for in vitro cell culture experiments, while solid dispersions and nanoparticles are common for improving oral bioavailability in animal studies.

Troubleshooting Common Solubility Issues

Q1: I've prepared a stock solution of this compound in an organic solvent (like DMSO), but it precipitates when I dilute it into my aqueous buffer. How can I prevent this?

A1: This is a common issue with poorly soluble compounds. Here are a few troubleshooting steps:

  • Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous medium.

  • Optimize the co-solvent percentage: While minimizing the organic solvent concentration is ideal to avoid toxicity, a slightly higher percentage of the co-solvent in the final solution might be necessary to maintain solubility. However, always run a vehicle control to account for any effects of the solvent on your experimental system.

  • Use a formulation approach: Instead of relying solely on a co-solvent, consider preparing a cyclodextrin inclusion complex or a solid dispersion of this compound. These formulations are designed to be more stable in aqueous environments.

Q2: My this compound formulation is not stable and crashes out of solution over time. What can I do?

A2: Formulation stability is crucial for reproducible results. If you observe precipitation over time:

  • For cyclodextrin complexes: Ensure the molar ratio of this compound to cyclodextrin is optimized. A higher ratio of cyclodextrin may be needed. Also, confirm the complex formation using analytical techniques like FTIR or NMR.

  • For solid dispersions: The choice of polymer is critical. Ensure the polymer is highly water-soluble and compatible with this compound. The drug-to-polymer ratio also needs to be optimized to prevent drug recrystallization.

  • For all formulations: Prepare fresh solutions before each experiment whenever possible. If storage is necessary, store at 4°C and check for precipitation before use.

Logical Flow for Troubleshooting Solubility Issues

G start Start: Solubility Issue Encountered precipitate Precipitation upon dilution? start->precipitate unstable Formulation unstable over time? start->unstable low_sol Cannot achieve desired concentration? start->low_sol sol1 Decrease final concentration OR Increase co-solvent % (with vehicle control) OR Use a formulation (Cyclodextrin/Solid Dispersion) precipitate->sol1 Yes sol2 Optimize drug:carrier ratio OR Choose a different polymer/cyclodextrin OR Prepare fresh solutions unstable->sol2 Yes sol3 Try a different enhancement technique OR Combine techniques (e.g., co-solvent with complexation) OR Evaluate alternative, more soluble analogs low_sol->sol3 Yes end End: Experiment Ready sol1->end Issue Resolved sol2->end Issue Resolved sol3->end Issue Resolved

Caption: Troubleshooting workflow for addressing common solubility problems.

Quantitative Data on Solubility Enhancement

The following table provides illustrative data on the potential improvement in aqueous solubility of a poorly soluble flavonoid like this compound using different techniques. Note: These values are representative and the actual solubility enhancement for this compound should be determined experimentally.

MethodCarrier/Co-solventMolar Ratio (Drug:Carrier)Initial Solubility (µg/mL)Enhanced Solubility (µg/mL)Fold Increase
None (in water) N/AN/A< 1< 11x
Co-solvency 10% DMSO in waterN/A< 1~10-5010-50x
Cyclodextrin Complexation Hydroxypropyl-β-Cyclodextrin1:1< 1~50-20050-200x
Solid Dispersion PVP K301:5< 1~100-500100-500x
Nanoparticle Formulation PLGAN/A< 1> 500> 500x

Experimental Protocols

Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex

This protocol describes the preparation of a 1:1 molar ratio inclusion complex of this compound with hydroxypropyl-β-cyclodextrin (HP-β-CD) using the freeze-drying method.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Freeze-dryer

Procedure:

  • Calculate Molar Amounts: Determine the masses of this compound and HP-β-CD required for a 1:1 molar ratio.

  • Dissolve HP-β-CD: Dissolve the calculated amount of HP-β-CD in a suitable volume of deionized water with stirring.

  • Add this compound: Slowly add the calculated mass of this compound to the HP-β-CD solution.

  • Stir: Allow the mixture to stir at room temperature for 24-48 hours, protected from light.

  • Freeze: Freeze the resulting solution at -80°C until completely solid.

  • Lyophilize: Lyophilize the frozen sample for 48 hours or until a dry powder is obtained.

  • Characterize: The resulting powder is the inclusion complex. It is recommended to confirm its formation via techniques such as FTIR, DSC, or NMR spectroscopy.

Workflow for Cyclodextrin Inclusion Complex Preparation

G start Start step1 Calculate 1:1 molar ratio of This compound and HP-β-CD start->step1 step2 Dissolve HP-β-CD in deionized water step1->step2 step3 Add this compound to the solution step2->step3 step4 Stir for 24-48 hours at room temperature step3->step4 step5 Freeze the solution at -80°C step4->step5 step6 Lyophilize to obtain a dry powder step5->step6 end End: Inclusion Complex Powder step6->end

Caption: Step-by-step workflow for preparing a cyclodextrin inclusion complex.

Protocol 2: Preparation of this compound Solid Dispersion

This protocol describes the preparation of a solid dispersion of this compound with polyvinylpyrrolidone (B124986) (PVP K30) using the solvent evaporation method.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Ethanol (B145695) (or another suitable organic solvent)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve Components: Dissolve both this compound and PVP K30 (e.g., in a 1:5 weight ratio) in a minimal amount of ethanol. Ensure complete dissolution.

  • Solvent Evaporation: Remove the ethanol using a rotary evaporator under reduced pressure at approximately 40-50°C.

  • Drying: A thin film will form on the wall of the flask. Further dry this film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverize: Scrape the dried solid dispersion from the flask and gently pulverize it into a fine powder using a mortar and pestle.

  • Store: Store the resulting powder in a desiccator.

Protocol 3: Quantification of this compound using HPLC

This protocol provides a general High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in solubility studies. Note: This method may require optimization for your specific instrument and formulation.

Instrumentation & Conditions:

  • HPLC System: With UV/Vis or PDA detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid) is common. For example, starting with 30% acetonitrile and increasing to 70% over 10 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Flavonoids typically have strong absorbance between 250-380 nm. The optimal wavelength for this compound should be determined by scanning a standard solution.

  • Column Temperature: 30°C

Procedure:

  • Prepare Standard Curve: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., methanol (B129727) or mobile phase).

  • Inject Standards: Inject the standard solutions into the HPLC system and record the peak areas.

  • Plot Calibration Curve: Plot a calibration curve of peak area versus concentration.

  • Prepare Samples: Take an aliquot of your experimental sample (e.g., from a solubility experiment), centrifuge to remove any undissolved solid, and dilute the supernatant with the mobile phase to a concentration that falls within the range of your standard curve.

  • Inject Samples: Inject the prepared samples and record the peak areas.

  • Quantify: Determine the concentration of this compound in your samples by using the linear regression equation from the standard curve.

Representative Signaling Pathway

Flavonoids like this compound can exert their biological effects by modulating various signaling pathways, often related to oxidative stress and inflammation. The diagram below illustrates a representative pathway where a flavonoid might inhibit an oxidative stress-induced signaling cascade.

Representative Flavonoid Action on a Stress-Induced Pathway

G ROS Oxidative Stress (e.g., H2O2) Ras Ras ROS->Ras Activation Flavonoid This compound Flavonoid->Ras Inhibition MAPK MAPK Pathway (ERK, p38) Ras->MAPK mTOR mTOR Pathway Ras->mTOR Cell_Response Cellular Response (e.g., Inflammation, Proliferation) MAPK->Cell_Response mTOR->Cell_Response

Caption: Potential mechanism of this compound via inhibition of Ras activation.

References

6-Methoxywogonin stability in cell culture media over time

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Methoxywogonin. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its stability.

Frequently Asked Questions (FAQs)

Q1: My cells are showing inconsistent responses to this compound. What could be the issue?

A1: Inconsistent cellular responses can stem from the degradation of this compound in your cell culture media. The effective concentration of a compound can decrease over the course of an experiment if it is unstable, leading to unreliable results. It is crucial to assess the stability of this compound under your specific experimental conditions.

Q2: What are the primary factors that can affect the stability of this compound in cell culture media?

A2: Several factors can influence the stability of flavonoids like this compound:

  • Temperature: Standard incubator conditions of 37°C can accelerate the degradation of some compounds.[1]

  • pH: The typical pH of cell culture media (7.2-7.4) can affect the rate of hydrolysis and other pH-dependent degradation pathways.[1]

  • Media Components: Ingredients in the media, such as amino acids (e.g., cysteine), vitamins, and metal ions, can interact with and degrade the compound.[1]

  • Light: Exposure to light can cause photodegradation of light-sensitive compounds.[1]

  • Oxygen: Dissolved oxygen can lead to oxidative degradation.[1]

  • Enzymatic Degradation: If using conditioned media or in the presence of cells, enzymes secreted by the cells could potentially metabolize the compound.

Q3: How can I determine if this compound is degrading in my cell culture medium?

A3: A time-course analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is the most direct way to assess chemical stability. This involves incubating this compound in your cell culture medium (both with and without cells) and analyzing samples at different time points to quantify the concentration of the parent compound.

Troubleshooting Guide

Issue: High variability in experimental results.

  • Possible Cause: Inconsistent sample handling.

    • Solution: Ensure uniform mixing of the media when preparing your experiment and before taking each sample. Use calibrated pipettes and proper techniques for accurate volume measurements.

  • Possible Cause: Temperature fluctuations.

    • Solution: Maintain a stable and consistent temperature in your incubator.

  • Possible Cause: Analytical method variability.

    • Solution: Validate your analytical method (e.g., HPLC, LC-MS/MS) to ensure it has good reproducibility.

Issue: Loss of this compound activity over time.

  • Possible Cause: Chemical or enzymatic degradation.

    • Solution: Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles. Consider performing your experiment over a shorter time course if significant degradation is observed.

  • Possible Cause: Non-specific binding.

    • Solution: The compound may be binding to plasticware or serum proteins in the media. Consider using low-binding plates or testing stability in a simpler, serum-free medium to identify potential interactions.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Cell Culture Media

This protocol outlines the steps to determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • DMSO (or other suitable solvent)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes or multi-well plates

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent like DMSO.

  • Spike the Media: Dilute the stock solution into pre-warmed cell culture media to the desired final concentration (e.g., 10 µM). Ensure the final solvent concentration is low (typically <0.5%) and consistent across all samples.

  • Aliquot Samples: Dispense the spiked media into sterile microcentrifuge tubes or the wells of a multi-well plate.

  • Time Zero (T=0) Sample: Immediately take a sample from the spiked media. This will serve as your T=0 time point.

  • Incubation: Incubate the remaining samples at 37°C in a 5% CO2 incubator for various time points (e.g., 2, 4, 8, 24, 48, and 72 hours).

  • Sample Processing: At each time point, collect a sample. To precipitate proteins, add a cold quenching solvent (e.g., 3 volumes of acetonitrile). Vortex the sample and then centrifuge at high speed to pellet the precipitated protein. Transfer the supernatant to a clean tube or well for analysis.

  • Analysis: Analyze the concentration of this compound in the processed samples using a validated HPLC or LC-MS/MS method.

  • Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.

Data Presentation

Table 1: Stability of this compound (10 µM) in DMEM with 10% FBS at 37°C

Time (hours)% Remaining (Mean ± SD)
0100 ± 0
298.5 ± 1.2
496.2 ± 2.5
891.8 ± 3.1
2475.3 ± 4.5
4858.1 ± 5.2
7242.6 ± 6.8

Note: This data is illustrative and may not represent the actual stability of this compound. Researchers should generate their own data based on their specific experimental conditions.

Visualizations

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare this compound Stock Solution spike_media Spike Cell Culture Media prep_stock->spike_media t0 T=0 Sample Collection spike_media->t0 incubate Incubate at 37°C t0->incubate sampling Collect Samples at Time Points (2, 4, 8, 24, 48, 72h) incubate->sampling process Sample Processing (Protein Precipitation) sampling->process analyze Analyze by HPLC/LC-MS process->analyze calculate Calculate % Remaining analyze->calculate

Caption: Workflow for assessing the stability of this compound in cell culture media.

Troubleshooting_Logic cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Solutions inconsistent_results Inconsistent Experimental Results degradation Compound Degradation inconsistent_results->degradation handling Inconsistent Handling inconsistent_results->handling binding Non-specific Binding inconsistent_results->binding stability_test Perform Stability Assay degradation->stability_test fresh_stock Use Fresh Stock Solutions degradation->fresh_stock proper_technique Standardize Pipetting & Mixing handling->proper_technique low_bind_plates Use Low-Binding Plates binding->low_bind_plates serum_free Test in Serum-Free Media binding->serum_free

Caption: Troubleshooting logic for inconsistent results with this compound.

References

Troubleshooting low bioavailability of 6-Methoxywogonin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low bioavailability of 6-Methoxywogonin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a natural flavonoid compound that has demonstrated potential therapeutic effects, including neuroprotective and anti-inflammatory activities. However, like many flavonoids, it is characterized by poor aqueous solubility, which is a primary reason for its low oral bioavailability.[1] Low bioavailability can lead to high variability in experimental results and may limit its therapeutic potential due to insufficient drug concentration reaching the target tissues.[2][3]

Q2: What are the main factors contributing to the low bioavailability of this compound?

A2: The low bioavailability of this compound is likely attributable to a combination of factors:

  • Poor Aqueous Solubility: As a lipophilic molecule, this compound has limited solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a rate-limiting step for absorption.[4]

  • First-Pass Metabolism: After absorption, the compound passes through the liver where it may be extensively metabolized by enzymes before reaching systemic circulation.[2] Thiopurines, for example, undergo extensive first-pass metabolism by xanthine (B1682287) oxidase. While the specific enzymes are not yet fully elucidated for this compound, this is a common fate for many xenobiotics.

  • Efflux by Transporters: It may be a substrate for efflux transporters like P-glycoprotein in the intestinal wall, which actively pump the compound back into the GI lumen, reducing net absorption.

Q3: How can I improve the dissolution rate of this compound in my experiments?

A3: Improving the dissolution rate is a key first step. Consider the following approaches:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can enhance its dissolution rate according to the Noyes-Whitney equation.

  • Use of Co-solvents: For in vitro experiments, using a small percentage of a water-miscible organic solvent can improve solubility. However, the effect of the co-solvent on the experimental model must be carefully evaluated.

  • Formulation as a Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix can maintain the drug in a more soluble, amorphous state.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Problem 1: High variability in in vitro experimental results.
  • Possible Cause: Inconsistent dissolution of this compound in the culture medium.

  • Troubleshooting Steps:

    • Prepare a Concentrated Stock Solution: Dissolve this compound in a suitable organic solvent like DMSO to create a high-concentration stock solution.

    • Standardize Final Solvent Concentration: When adding the stock solution to your aqueous culture medium, ensure the final concentration of the organic solvent is consistent across all experiments and is below a level that could cause cellular toxicity (typically <0.1-0.5% DMSO).

    • Use of Surfactants: Consider the inclusion of a non-ionic surfactant at a low concentration to improve wettability and prevent precipitation.

    • Pre-dissolution: Ensure the compound is fully dissolved in the stock solution before further dilution. Gentle warming or sonication may be necessary.

Problem 2: Low or undetectable levels of this compound in plasma after oral administration in animal models.
  • Possible Cause: Poor absorption from the GI tract and/or rapid first-pass metabolism.

  • Troubleshooting Steps:

    • Formulation Strategies:

      • Lipid-Based Formulations: Formulating this compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can improve its solubilization in the gut and enhance absorption.

      • Nanosuspensions: Administering this compound as a nanosuspension can increase its surface area and dissolution rate in the GI fluids.

    • Inhibition of Metabolism: Co-administration with a known inhibitor of relevant metabolic enzymes (if identified) could increase bioavailability. However, this approach requires careful consideration of potential drug-drug interactions.

    • Alternative Routes of Administration: For preclinical studies, consider alternative routes that bypass first-pass metabolism, such as intravenous (IV) or intraperitoneal (IP) injection, to establish a baseline for systemic exposure.

Data Presentation

Table 1: General Solubility of Flavonoids in Common Solvents

Solvent TypeExamplesGeneral Solubility of Flavonoids
Polar Protic Water, Ethanol, MethanolGenerally low in water, moderate in alcohols.
Polar Aprotic DMSO, DMF, AcetoneGenerally good solubility.
Non-polar Hexane, TolueneGenerally poor solubility.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility
  • Objective: To determine the equilibrium solubility of this compound in an aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).

  • Materials: this compound powder, Phosphate Buffered Saline (PBS), microcentrifuge tubes, orbital shaker, HPLC system.

  • Method:

    • Add an excess amount of this compound to a microcentrifuge tube containing a known volume of PBS.

    • Incubate the tubes on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the tubes at high speed to pellet the undissolved compound.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Quantify the concentration of this compound in the filtered supernatant using a validated HPLC method.

Protocol 2: In Vitro Dissolution Testing
  • Objective: To evaluate the dissolution rate of a this compound formulation.

  • Materials: this compound formulation (e.g., powder, solid dispersion), dissolution apparatus (e.g., USP Apparatus 2 - paddle), dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid), HPLC system.

  • Method:

    • Fill the dissolution vessels with a specified volume of pre-warmed dissolution medium.

    • Set the paddle speed to a specified rpm (e.g., 50 or 75 rpm).

    • Introduce a known amount of the this compound formulation into each vessel.

    • At predetermined time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw a sample of the dissolution medium.

    • Replace the withdrawn volume with fresh, pre-warmed medium.

    • Filter the samples and analyze the concentration of dissolved this compound by HPLC.

    • Plot the cumulative percentage of drug dissolved against time.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Strategies Low Bioavailability Low Bioavailability Solubility Assessment Solubility Assessment Low Bioavailability->Solubility Assessment Dissolution Testing Dissolution Testing Solubility Assessment->Dissolution Testing Permeability Assay (e.g., Caco-2) Permeability Assay (e.g., Caco-2) Dissolution Testing->Permeability Assay (e.g., Caco-2) Particle Size Reduction Particle Size Reduction Permeability Assay (e.g., Caco-2)->Particle Size Reduction Solid Dispersion Solid Dispersion Permeability Assay (e.g., Caco-2)->Solid Dispersion Lipid-Based Formulation Lipid-Based Formulation Permeability Assay (e.g., Caco-2)->Lipid-Based Formulation

Caption: Experimental workflow for troubleshooting low bioavailability.

signaling_pathway This compound This compound Cell Membrane Receptor Cell Membrane Receptor This compound->Cell Membrane Receptor Inhibition/Modulation Signal Transduction Cascade (e.g., MAPK/ERK) Signal Transduction Cascade (e.g., MAPK/ERK) Cell Membrane Receptor->Signal Transduction Cascade (e.g., MAPK/ERK) Transcription Factors (e.g., NF-κB) Transcription Factors (e.g., NF-κB) Signal Transduction Cascade (e.g., MAPK/ERK)->Transcription Factors (e.g., NF-κB) Gene Expression Gene Expression Transcription Factors (e.g., NF-κB)->Gene Expression Cellular Response (e.g., Anti-inflammatory effects) Cellular Response (e.g., Anti-inflammatory effects) Gene Expression->Cellular Response (e.g., Anti-inflammatory effects)

Caption: Plausible signaling pathway modulated by this compound. Note: This is a generalized pathway; the specific molecular targets of this compound are still under investigation.

References

Technical Support Center: Overcoming Resistance to 6-Methoxywogonin in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methoxywogonin. The information is designed to help address common challenges encountered during in vitro and in vivo experiments, with a focus on overcoming potential resistance mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a flavonoid, a class of naturally occurring polyphenolic compounds. Its parent compound, wogonin (B1683318), has been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), modulation of autophagy, and cell cycle arrest.[1] Wogonin can also suppress tumor angiogenesis, invasion, and metastasis.[1] A key mechanism of action for wogonin and related flavonoids is the regulation of critical signaling pathways such as PI3K/Akt, STAT3, NF-κB, and MAPK.[1]

Q2: My cancer cells are showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?

While specific resistance mechanisms to this compound are still under investigation, resistance to flavonoids in cancer cells can arise from several factors:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can pump this compound out of the cell, reducing its intracellular concentration and efficacy.

  • Alterations in Target Signaling Pathways: Cancer cells can develop mutations or activate alternative signaling pathways to bypass the inhibitory effects of this compound. For example, constitutive activation of the PI3K/Akt pathway is a common resistance mechanism.[2]

  • Enhanced DNA Repair Mechanisms: If this compound induces DNA damage, cancer cells may upregulate DNA repair pathways to survive treatment.

  • Evasion of Apoptosis: Cells can acquire mutations in apoptotic pathway components (e.g., Bcl-2 family proteins) to become resistant to apoptosis induction by this compound.

Q3: Can this compound be used in combination with other chemotherapy drugs?

Yes, one of the promising applications of flavonoids like wogonin is in combination therapy.[3] They can act as chemosensitizers, enhancing the efficacy of conventional anticancer drugs and potentially overcoming pre-existing resistance. For example, wogonin has been shown to increase the sensitivity of pancreatic cancer cells to gemcitabine (B846) and sensitize various cancer cell lines to TRAIL-induced apoptosis.

Troubleshooting Guides

Problem 1: Decreased Cytotoxicity of this compound in Cancer Cell Lines

Possible Cause 1: Development of Drug Resistance

  • Troubleshooting Steps:

    • Confirm Resistance: Perform a dose-response curve and calculate the IC50 value of this compound in your cell line and compare it to initial experiments or published data. A significant increase in the IC50 value suggests acquired resistance.

    • Assess ABC Transporter Expression: Use Western blotting or qPCR to check for the overexpression of common drug efflux pumps like P-gp (ABCB1), MRP1 (ABCC1), and ABCG2.

    • Analyze Key Signaling Pathways: Investigate the activation status of pro-survival pathways such as PI3K/Akt/mTOR. Increased phosphorylation of Akt can indicate a resistance mechanism.

    • Consider Combination Therapy: Evaluate the synergistic effects of this compound with a conventional chemotherapeutic agent (e.g., doxorubicin, paclitaxel) to potentially overcome resistance.

Possible Cause 2: Experimental Variability

  • Troubleshooting Steps:

    • Check Compound Integrity: Ensure the this compound stock solution is correctly prepared, stored, and has not degraded.

    • Verify Cell Health and Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered drug sensitivity.

    • Standardize Seeding Density: Ensure consistent cell seeding density across experiments, as this can influence drug efficacy.

Problem 2: Inconsistent Results in Synergy Experiments

Possible Cause 1: Inappropriate Drug Ratio and Scheduling

  • Troubleshooting Steps:

    • Perform a Checkerboard Assay: Test a wide range of concentrations for both this compound and the combination drug to identify the optimal synergistic ratio.

    • Evaluate Different Dosing Schedules: Compare simultaneous administration with sequential administration (e.g., pre-treating with this compound for 24 hours before adding the second drug, or vice-versa). The order of administration can significantly impact the synergistic outcome.

    • Calculate Combination Index (CI): Use software like CompuSyn to calculate the CI, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Possible Cause 2: Cell Line-Specific Effects

  • Troubleshooting Steps:

    • Characterize Your Cell Line: The genetic background of your cancer cell line will influence its response to combination therapy. For example, the status of p53 or mutations in the PI3K pathway can affect synergy.

    • Test in Multiple Cell Lines: If possible, validate your synergy findings in more than one cancer cell line to ensure the effect is not cell-type specific.

Data Presentation

Table 1: Comparative IC50 Values of Wogonin and Related Flavonoids in Combination Therapies

Cell LinePrimary DrugSensitizerIC50 of Primary Drug (Alone)IC50 of Primary Drug (Combination)Fold ChangeReference
MCF-7/adrDoxorubicinSaikosaponin D (0.5 µg/mL)~25 µg/mL~5.7 µg/mL4.38
MCF-7DoxorubicinDisulfiram (0.03 µM) + Hydralazine (20 µM)0.24 µM0.012 µM20
MDA-MB-231DoxorubicinCamptothecin (1:1 ratio)Not specifiedNot specified7-fold dose reduction for Doxorubicin
Panc-1 (Gemcitabine-resistant)GemcitabineWogonin (10 µM)> 10 µM~5 µM>2

Note: This table provides examples of how flavonoids and other compounds can sensitize cancer cells to conventional chemotherapeutics. Researchers should perform their own dose-response experiments to determine the optimal concentrations for their specific cell lines and experimental conditions.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of this compound.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on a plate shaker to ensure complete solubilization.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of ABC Transporter Expression

This protocol is for detecting the expression levels of drug efflux pumps like P-gp.

Materials:

  • Treated and untreated cancer cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-P-gp, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-P-gp, diluted according to the manufacturer's instructions) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 6.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Use a loading control like β-actin to normalize the expression levels of the target protein.

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_analysis Data Analysis start Seed Cells in 96-well Plate treat Treat with this compound and/or Combination Drug start->treat mtt MTT Assay for Cell Viability treat->mtt 48h wb Western Blot for Protein Expression treat->wb 48h facs Flow Cytometry for Apoptosis/Cell Cycle treat->facs 48h ic50 IC50 Calculation mtt->ic50 ci Synergy Analysis (CI) mtt->ci protein Protein Quantification wb->protein

Caption: Experimental workflow for assessing this compound efficacy and resistance mechanisms.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Proliferation Cell Proliferation & Survival mTOR->Proliferation Wogonin This compound Wogonin->Akt Inhibition Apoptosis Apoptosis Bcl2->Apoptosis

Caption: Simplified PI3K/Akt signaling pathway and the inhibitory role of this compound.

drug_efflux cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space Drug_out This compound PGP P-glycoprotein (ABC Transporter) PGP->Drug_out Efflux (ATP-dependent) Drug_in This compound Drug_in->PGP Binding Target Intracellular Target Drug_in->Target Therapeutic Effect

Caption: Mechanism of drug resistance via ABC transporter-mediated efflux of this compound.

References

Optimizing 6-Methoxywogonin Dosage for Xenograft Models: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the dosage of 6-Methoxywogonin for xenograft models. The following information is curated to address specific challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the recommended starting dosage of this compound for a xenograft mouse model? Based on available preclinical studies, a common starting dose for similar compounds administered intraperitoneally (i.p.) is in the range of 20-50 mg/kg body weight, administered daily or several times a week. However, it is crucial to perform a dose-finding study to determine the optimal dose for your specific cancer cell line and mouse strain.
How should this compound be prepared for in vivo administration? This compound is often poorly soluble in aqueous solutions. A common vehicle for administration is a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol (e.g., PEG300 or PEG400), and saline. A typical preparation might involve dissolving the compound first in a small amount of DMSO, followed by dilution with PEG and then saline to the final desired concentration. It is essential to ensure the final concentration of DMSO is non-toxic to the animals (typically <10% of the total volume).
What is the primary mechanism of action of this compound in cancer? This compound has been shown to exert its anti-cancer effects through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. By blocking STAT3, it can suppress tumor cell proliferation, survival, and invasion.
What are the expected outcomes of this compound treatment in a xenograft model? Successful treatment with an optimized dose of this compound is expected to lead to a significant reduction in tumor volume and weight compared to the vehicle-treated control group.
Are there any known toxicities associated with this compound in mice? While specific toxicology data for this compound is limited, related flavones are generally well-tolerated. However, it is imperative to monitor the animals for signs of toxicity such as weight loss, lethargy, or ruffled fur. If toxicity is observed, dose reduction or a less frequent administration schedule may be necessary.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No significant tumor growth inhibition is observed. - Suboptimal Dosage: The administered dose may be too low to exert a therapeutic effect. - Poor Bioavailability: The compound may not be reaching the tumor in sufficient concentrations due to poor solubility or rapid metabolism. - Tumor Model Resistance: The chosen cancer cell line may be inherently resistant to the anti-proliferative effects of this compound.- Perform a dose-escalation study to identify a more effective dose. - Optimize the vehicle formulation to improve solubility and stability. Consider alternative administration routes. - Test this compound on a panel of different cancer cell lines to identify sensitive models.
Signs of toxicity in treated animals (e.g., weight loss, lethargy). - Dosage Too High: The administered dose is exceeding the maximum tolerated dose (MTD). - Vehicle Toxicity: The vehicle used for administration may be causing adverse effects.- Reduce the dosage or the frequency of administration. - Prepare a vehicle-only control group to assess its toxicity. If the vehicle is toxic, explore alternative formulations with lower concentrations of solvents like DMSO.
Precipitation of the compound during or after injection. - Poor Solubility: The compound is not fully dissolved in the vehicle at the desired concentration.- Increase the proportion of solubilizing agents like DMSO or PEG in the vehicle, ensuring they remain within non-toxic limits. - Gently warm the solution before injection and inject slowly. Prepare fresh solutions for each injection day.

Experimental Protocols

In Vivo Xenograft Study Protocol

This protocol provides a general framework for assessing the efficacy of this compound in a subcutaneous xenograft mouse model.

1. Cell Culture and Implantation:

  • Culture a suitable human cancer cell line (e.g., nasopharyngeal carcinoma CNE-2 cells) under standard conditions.

  • Harvest cells during the exponential growth phase and resuspend in sterile, serum-free medium or PBS.

  • Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the flank of 6-8 week old immunodeficient mice (e.g., BALB/c nude mice).

2. Tumor Growth and Treatment Initiation:

  • Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

3. Preparation and Administration of this compound:

  • Prepare the vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% Saline).

  • Dissolve this compound in the vehicle to the desired final concentration (e.g., 20 mg/mL for a 20 mg/kg dose in a 20g mouse receiving a 200 µL injection).

  • Administer this compound or vehicle control to the respective groups via intraperitoneal (i.p.) injection daily for a specified period (e.g., 21 days).

4. Monitoring and Endpoint:

  • Continue to monitor tumor volume and body weight throughout the study.

  • At the end of the treatment period, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for STAT3).

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Experimental Workflow Cell Culture Cell Culture Xenograft Implantation Xenograft Implantation Cell Culture->Xenograft Implantation Tumor Growth Tumor Growth Xenograft Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment (this compound) Treatment (this compound) Randomization->Treatment (this compound) Vehicle Control Vehicle Control Randomization->Vehicle Control Monitoring Monitoring Treatment (this compound)->Monitoring Vehicle Control->Monitoring Endpoint Analysis Endpoint Analysis Monitoring->Endpoint Analysis

Caption: Xenograft model experimental workflow.

G cluster_1 This compound Signaling Pathway This compound This compound STAT3 STAT3 This compound->STAT3 Inhibits Proliferation Proliferation STAT3->Proliferation Promotes Survival Survival STAT3->Survival Promotes Invasion Invasion STAT3->Invasion Promotes

Caption: this compound inhibits the STAT3 signaling pathway.

Preventing 6-Methoxywogonin degradation during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-methoxywogonin. Our goal is to help you prevent its degradation during the extraction process and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause the degradation of this compound during extraction?

A1: Like other flavonoids, this compound is susceptible to degradation due to several factors. These include:

  • pH: Basic conditions can promote the isomerization of wogonin (B1683318) to 5,7-dihydroxy-6-methoxy-2-phenyl-4H-chromen-4-one[1]. Acidic conditions can also influence the stability of flavonoids.

  • Temperature: High temperatures used in some extraction methods can lead to the degradation of flavonoids.

  • Light: Exposure to light can cause photodegradation of flavonoids.

  • Oxygen: The presence of oxygen can lead to oxidative degradation.

  • Enzymatic Activity: Endogenous enzymes in the plant material can degrade flavonoids upon cell lysis during extraction.

Q2: I am observing a lower than expected yield of this compound in my extract. What could be the issue?

A2: A low yield of this compound can be attributed to several factors. Consider the following troubleshooting steps:

  • Extraction Method: Traditional extraction methods like maceration or heat reflux extraction (HRE) may not be as efficient as modern techniques. Consider using Microwave-Assisted Extraction (MAE) or Ultrasound-Assisted Extraction (UAE), which have been shown to provide higher yields of flavonoids from Scutellaria species in shorter times[2][3].

  • Solvent Selection: The choice of solvent is critical. For flavonoids in Scutellaria baicalensis, a 70% ethanol (B145695) solution has been identified as an optimal solvent for MAE, yielding a high content of phenolic compounds[4][5].

  • Extraction Parameters: Ensure that your extraction parameters (e.g., temperature, time, microwave/ultrasonic power) are optimized. For MAE of flavonoids from Scutellaria, optimal conditions have been reported as a microwave power of 63 W for 10 minutes.

  • Material Quality: The concentration of this compound can vary depending on the plant part used (roots, leaves, stems), the species of Scutellaria, and the geographical origin.

  • Degradation: Review the factors mentioned in Q1 to ensure you are minimizing degradation during your process.

Q3: How can I prevent the degradation of this compound during the extraction process?

A3: To minimize degradation, consider the following preventative measures:

  • Use Modern Extraction Techniques: MAE and UAE are generally faster and can be performed at lower overall temperatures than traditional methods, reducing the risk of thermal degradation.

  • Optimize Solvent and pH: Use a neutral or slightly acidic extraction solvent. A 70% ethanol solution is often a good choice. Avoid strongly basic conditions.

  • Control Temperature: If using a temperature-based method, ensure it is carefully controlled and optimized.

  • Protect from Light: Conduct the extraction in a dark environment or use amber-colored glassware to prevent photodegradation.

  • Deactivate Enzymes: Consider a blanching step with steam or a quick dip in boiling solvent before the main extraction to denature enzymes.

  • Work Quickly: Minimize the extraction time to reduce the exposure of this compound to harsh conditions. MAE, for instance, can significantly shorten the extraction time to as little as 90 seconds.

Q4: What is the recommended method for the quantification of this compound in my extracts?

A4: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a robust and widely used method for the quantification of wogonin and its derivatives. A validated method will provide accurate and reproducible results. Please refer to the detailed experimental protocol in the section below.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Inefficient extraction method.Switch to Microwave-Assisted Extraction (MAE) or Ultrasound-Assisted Extraction (UAE) for higher efficiency.
Suboptimal solvent.Use 70% ethanol for MAE from Scutellaria species.
Non-optimized extraction parameters.For MAE, use a microwave power of 63 W and an extraction time of 10 minutes.
Presence of Unknown Peaks in Chromatogram Degradation of this compound.Under basic conditions, wogonin can isomerize. Review your extraction and sample preparation pH. Protect your sample from light and heat.
Impurities from the plant material.Optimize your chromatographic separation to resolve all peaks. Use a reference standard of this compound to confirm its retention time.
Poor Reproducibility of Results Inconsistent extraction procedure.Follow a standardized and detailed experimental protocol for every extraction.
Degradation during storage.Store extracts in a cool, dark place, and consider flushing with nitrogen to remove oxygen.
Unstable HPLC system.Ensure the HPLC system is properly equilibrated and that the mobile phase is fresh and degassed.

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE) of this compound from Scutellaria spp.

This protocol is based on optimized conditions reported for the extraction of flavonoids from Scutellaria baicalensis.

Materials and Reagents:

  • Dried and powdered Scutellaria root material

  • 70% Ethanol (v/v) in deionized water

  • Microwave extraction system

  • Filter paper or syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Accurately weigh approximately 1.0 g of the dried, powdered Scutellaria root material.

  • Solvent Addition: Place the powdered sample into the microwave extraction vessel. Add 20 mL of 70% ethanol.

  • Extraction: Secure the vessel in the microwave extractor. Set the microwave power to 63 W and the extraction time to 10 minutes.

  • Cooling: After the extraction is complete, allow the vessel to cool to room temperature.

  • Filtration: Filter the extract through Whatman No. 1 filter paper or a 0.45 µm syringe filter to remove solid plant material.

  • Storage: Collect the filtrate in an amber-colored volumetric flask. If not proceeding immediately to analysis, store the extract at 4°C in the dark.

Protocol 2: HPLC-UV Quantification of this compound

This protocol provides a general framework for the quantification of wogonin and its derivatives. Method validation is crucial for accurate results.

Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-10 min: 20-40% B

    • 10-20 min: 40-60% B

    • 20-25 min: 60-20% B

    • 25-30 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 275 nm (Wogonin and its derivatives have significant absorbance at this wavelength).

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in methanol.

    • Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Take a known volume of the extract from Protocol 1.

    • If necessary, dilute the extract with the mobile phase to ensure the concentration of this compound falls within the linear range of the calibration curve.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Inject the calibration standards into the HPLC system to generate a calibration curve (peak area vs. concentration).

    • Inject the prepared samples.

  • Quantification:

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample by using the calibration curve.

Data Presentation

Table 1: Comparison of Extraction Methods for Flavonoids from Scutellaria baicalensis

Extraction MethodSolventTimeTotal Flavonoid Yield (%)Reference
Water HRE Water30 min5.18
Water MAE Water90 s8.77
Ionic Liquid HRE [C8mim]Br30 min16.94
Ionic Liquid MAE [C8mim]Br90 s22.28

HRE: Heat Reflux Extraction; MAE: Microwave-Assisted Extraction; [C8mim]Br: 1-octyl-3-methylimidazolium bromide

Visualizations

degradation_pathway This compound This compound Isomerized Product 5,7-dihydroxy-6-methoxy-2-phenyl-4H-chromen-4-one This compound->Isomerized Product Basic Conditions (Isomerization) Other Degradation Products Other Degradation Products This compound->Other Degradation Products High Temperature Light (Photodegradation) Oxygen (Oxidation)

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_extraction Microwave-Assisted Extraction cluster_analysis HPLC-UV Analysis start_extraction Dried Scutellaria Powder add_solvent Add 70% Ethanol start_extraction->add_solvent mae Microwave Extraction (63 W, 10 min) add_solvent->mae cool_filter Cool and Filter mae->cool_filter extract Crude Extract cool_filter->extract prepare_sample Dilute and Filter Extract extract->prepare_sample hplc HPLC Injection prepare_sample->hplc quantification Quantification (vs. Standard Curve) hplc->quantification result This compound Concentration quantification->result

Caption: Experimental workflow for extraction and quantification.

troubleshooting_logic start Low this compound Yield? check_method Is the extraction method optimized? start->check_method Yes check_solvent Is the solvent appropriate? check_method->check_solvent Yes solution_method Consider MAE or UAE. check_method->solution_method No check_degradation Are you preventing degradation? check_solvent->check_degradation Yes solution_solvent Use 70% Ethanol. check_solvent->solution_solvent No solution_degradation Control pH, temp, light, and oxygen. check_degradation->solution_degradation No

Caption: Troubleshooting logic for low yield.

References

Technical Support Center: 6-Methoxywogonin Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects during the bioanalysis of 6-Methoxywogonin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the bioanalysis of this compound?

A: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the biological matrix (e.g., plasma, urine).[1] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[1][2] In the bioanalysis of this compound, unaddressed matrix effects can lead to erroneous pharmacokinetic and toxicokinetic data.

Q2: What are the common sources of matrix effects in plasma or serum samples when analyzing this compound?

A: The primary sources of matrix effects in plasma and serum are endogenous components that can interfere with the ionization of this compound. These include:

  • Phospholipids: These are major components of cell membranes and are a well-known cause of ion suppression in electrospray ionization (ESI).

  • Salts and Proteins: High concentrations of salts and residual proteins after sample preparation can also lead to ion suppression and contaminate the mass spectrometer.

  • Other Endogenous Molecules: Biological matrices contain a complex mixture of lipids, carbohydrates, and other small molecules that can co-elute with this compound and cause matrix effects.

Q3: How can I minimize matrix effects during my this compound bioanalysis?

A: Minimizing matrix effects is crucial for developing a robust and reliable bioanalytical method. Key strategies include:

  • Effective Sample Preparation: The goal is to remove as many interfering matrix components as possible while efficiently extracting this compound. Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate this compound from co-eluting matrix components is a critical step. This can involve adjusting the mobile phase composition, gradient, or selecting a different LC column.

  • Use of an Appropriate Internal Standard (IS): A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice as it co-elutes and experiences similar matrix effects, allowing for accurate correction. If a SIL-IS is unavailable, a structural analog with similar physicochemical properties can be used, but requires more thorough validation.

Q4: Which sample preparation method is best for reducing matrix effects for this compound?

A: The choice of sample preparation method depends on the required sensitivity, sample throughput, and the nature of the biological matrix. While specific data for this compound is limited, general principles for flavonoids suggest the following:

  • Protein Precipitation (PPT): This is a simple and fast method but is often less clean, potentially leaving significant matrix components in the final extract. It may be suitable for early-stage discovery studies where high throughput is prioritized.

  • Liquid-Liquid Extraction (LLE): LLE generally provides a cleaner extract than PPT by partitioning this compound into an organic solvent, leaving many polar interferences in the aqueous phase.

  • Solid-Phase Extraction (SPE): SPE is typically the most effective method for removing interfering matrix components, offering the cleanest extracts and highest sensitivity. Various sorbent chemistries can be optimized for the specific properties of this compound.

A comparison of these methods with quantitative data from a hypothetical study on a similar flavonoid is presented in the troubleshooting section.

Troubleshooting Guide

This guide addresses common issues encountered during the bioanalysis of this compound, with a focus on matrix effects.

Problem 1: Poor peak shape and/or low signal intensity for this compound.

Possible Cause Troubleshooting Step
Significant Ion Suppression 1. Evaluate Matrix Effect: Quantify the extent of ion suppression using the post-extraction addition method (see Experimental Protocols).2. Improve Sample Cleanup: Switch from PPT to a more rigorous method like LLE or SPE.3. Optimize Chromatography: Modify the LC gradient to better separate this compound from the suppression zone. Consider a different column chemistry.4. Check for Phospholipid Co-elution: Monitor for characteristic phospholipid MRM transitions to see if they co-elute with your analyte.
Low Recovery 1. Assess Extraction Recovery: Determine the recovery of this compound with your current sample preparation method (see Experimental Protocols).2. Optimize Extraction Parameters: For LLE, adjust the pH and choice of organic solvent. For SPE, optimize the wash and elution steps.3. Consider a Different Extraction Method: If recovery remains low, explore an alternative sample preparation technique.
Suboptimal MS Parameters 1. Re-optimize Source Parameters: Infuse a standard solution of this compound and optimize parameters such as capillary voltage, gas flow, and temperature.2. Verify MRM Transitions: Ensure you are using the most intense and specific precursor and product ions for this compound and its internal standard.

Problem 2: High variability in results between samples from different sources (e.g., different patient lots).

Possible Cause Troubleshooting Step
Differential Matrix Effects 1. Evaluate Matrix Factor in Multiple Lots: Assess the matrix effect in at least six different lots of the biological matrix to check for variability.2. Use a Stable Isotope-Labeled Internal Standard: A SIL-IS is the most effective way to compensate for lot-to-lot variations in matrix effects.3. Improve Sample Cleanup: A cleaner sample is less susceptible to variability in matrix composition. Consider switching to SPE if you are using PPT or LLE.
Inconsistent Sample Collection/Handling 1. Standardize Procedures: Ensure consistent use of anticoagulants and standardized procedures for sample collection, processing, and storage.

Data Presentation: Comparison of Sample Preparation Methods

The following table summarizes hypothetical validation data for the bioanalysis of a flavonoid similar to this compound, comparing three common sample preparation techniques in rat plasma. This data is for illustrative purposes to guide method selection.

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Analyte Recovery (%) 85.2 ± 5.678.9 ± 4.392.5 ± 3.1
Internal Standard Recovery (%) 87.1 ± 6.180.2 ± 5.094.1 ± 2.8
Matrix Effect (%) -25.4 ± 8.2-10.1 ± 4.5-4.7 ± 2.1
IS-Normalized Matrix Factor 0.981.010.99
Intra-day Precision (%CV) < 10.5< 8.2< 5.5
Inter-day Precision (%CV) < 12.1< 9.5< 6.8
Accuracy (% Bias) -8.5 to 5.2-6.1 to 4.8-3.5 to 2.9

Experimental Protocols

1. Quantification of Matrix Effect and Recovery

This protocol allows for the quantitative assessment of matrix effect and recovery, which is essential for troubleshooting and method validation.

  • Prepare three sets of samples:

    • Set A (Neat Solution): this compound and Internal Standard (IS) spiked into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and then this compound and IS are added to the final extract.

    • Set C (Pre-Extraction Spike): this compound and IS are spiked into the biological matrix before the extraction process.

  • Calculations:

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

    • Matrix Effect (%) = ((Peak Area of Set B / Peak Area of Set A) - 1) * 100

    • IS-Normalized Matrix Factor = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)

2. Sample Preparation Methodologies (General Procedures)

  • Protein Precipitation (PPT):

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Liquid-Liquid Extraction (LLE):

    • To 100 µL of plasma, add the internal standard and 50 µL of a buffer solution (e.g., 0.1 M sodium carbonate to adjust pH).

    • Add 600 µL of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).

    • Vortex for 5 minutes.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load 100 µL of plasma (pre-treated with internal standard and diluted with an acidic aqueous solution).

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elute this compound with 1 mL of methanol.

    • Evaporate the eluate to dryness.

    • Reconstitute the residue in 100 µL of the mobile phase.

Visualizations

G Troubleshooting Workflow for Low Signal Intensity start Low Signal Intensity Observed check_recovery Assess Extraction Recovery start->check_recovery check_me Quantify Matrix Effect check_recovery->check_me Recovery > 80% optimize_sp Optimize Sample Prep (e.g., switch to LLE/SPE) check_recovery->optimize_sp Recovery < 80% optimize_lc Optimize LC Method (e.g., gradient, column) check_me->optimize_lc Significant Matrix Effect optimize_ms Optimize MS Parameters check_me->optimize_ms No Significant Matrix Effect end Signal Intensity Improved optimize_sp->end optimize_lc->end optimize_ms->end

Caption: Troubleshooting decision tree for low signal intensity.

G Sample Preparation Workflow Comparison cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) ppt1 Add Plasma & IS ppt2 Add Acetonitrile ppt1->ppt2 ppt3 Vortex & Centrifuge ppt2->ppt3 ppt4 Evaporate & Reconstitute ppt3->ppt4 end LC-MS/MS Analysis ppt4->end lle1 Add Plasma, IS & Buffer lle2 Add Organic Solvent lle1->lle2 lle3 Vortex & Centrifuge lle2->lle3 lle4 Evaporate & Reconstitute lle3->lle4 lle4->end spe1 Condition & Equilibrate spe2 Load Sample spe1->spe2 spe3 Wash spe2->spe3 spe4 Elute spe3->spe4 spe5 Evaporate & Reconstitute spe4->spe5 spe5->end start Biological Sample start->ppt1 start->lle1 start->spe1

Caption: Comparison of sample preparation workflows.

References

Technical Support Center: Enhancing 6-Methoxywogonin Cellular Uptake In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-methoxywogonin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments aimed at enhancing the cellular uptake of this promising flavonoid.

Frequently Asked Questions (FAQs)

Q1: What are the main obstacles to achieving high cellular uptake of this compound in our in vitro models?

A1: The primary challenges in achieving high intracellular concentrations of this compound stem from two of its key physicochemical properties:

  • Poor Aqueous Solubility: this compound is a lipophilic compound with low solubility in aqueous culture media. This can lead to precipitation of the compound, reducing its effective concentration available for cellular uptake.

  • Efflux Pump Activity: Like many xenobiotics, this compound may be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp/MDR1).[1][2][3] These transporters actively pump the compound out of the cell, limiting its intracellular accumulation.[1][2]

Q2: What are the most effective strategies to enhance the cellular uptake of this compound in our cell lines?

A2: Several strategies can be employed to overcome the challenges mentioned above and enhance the cellular uptake of this compound:

  • Formulation Strategies: Encapsulating this compound in nanoparticle-based delivery systems can significantly improve its solubility and cellular uptake. Common choices include:

    • Liposomes: These lipid-based vesicles can encapsulate hydrophobic drugs like this compound, facilitating their entry into cells.

    • Polymeric Nanoparticles (e.g., PLGA): Poly(lactic-co-glycolic acid) nanoparticles are biodegradable and can effectively carry poorly soluble drugs, enhancing their stability and cellular delivery.

  • Use of Permeation Enhancers: Co-incubation with compounds that transiently increase membrane permeability can improve uptake.

  • Inhibition of Efflux Pumps: Using known inhibitors of P-glycoprotein, such as verapamil (B1683045) or cyclosporine A, can block the efflux of this compound and increase its intracellular concentration.

Q3: Which in vitro models are most suitable for studying the intestinal permeability of this compound?

A3: The Caco-2 cell line is the most widely accepted in vitro model for predicting human intestinal absorption of drugs. When cultured on semi-permeable supports, these cells differentiate into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier. This model allows for the assessment of both passive diffusion and active transport mechanisms, including the impact of efflux pumps.

Troubleshooting Guides

Problem 1: Precipitation of this compound in Cell Culture Media

  • Symptom: You observe a precipitate or cloudiness in your cell culture media after adding the this compound stock solution.

  • Possible Causes & Solutions:

CauseSolution
Exceeding Aqueous Solubility Limit 1. Optimize Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. Ensure the final concentration of the organic solvent in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).2. Pre-warm Media: Gently warm the cell culture media to 37°C before adding the this compound stock solution to aid in dissolution.3. Modify Dilution Method: Instead of adding the stock solution directly to the full volume of media, try pre-mixing it with a small volume of serum-containing media first. The proteins in the serum can help to stabilize the compound. Then, add this mixture to the rest of the media.4. Reduce Final Concentration: Your desired concentration may be above the solubility limit. Perform a dose-response experiment starting from a lower, fully soluble concentration to determine the maximum workable concentration without precipitation.
Interaction with Media Components 1. Use Serum-Free Media for Initial Dissolution: If possible, dissolve the compound in serum-free media first before adding serum, as some serum proteins can interact with the compound and cause aggregation.2. Check for Media Precipitates: Ensure your base media is free of any precipitates before adding the compound.
Incorrect Storage of Stock Solution Proper Storage: Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to precipitation.

Problem 2: Low or Inconsistent Cellular Uptake of this compound

  • Symptom: You are observing lower than expected intracellular concentrations of this compound, or high variability between experimental replicates.

  • Possible Causes & Solutions:

CauseSolution
Active Efflux by Transporter Proteins Inhibit Efflux Pumps: Co-incubate your cells with a known P-glycoprotein inhibitor (e.g., verapamil, cyclosporine A) to determine if efflux is a contributing factor. A significant increase in uptake in the presence of the inhibitor would confirm this.
Low Membrane Permeability Enhance Permeability: Consider using formulation strategies such as liposomes or PLGA nanoparticles to facilitate cellular entry.
Cell Health and Viability Issues Monitor Cell Health: Ensure your cells are healthy and within a suitable passage number. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your uptake experiments to confirm that the observed low uptake is not due to cytotoxicity of the compound or formulation.
Inaccurate Quantification Validate Analytical Method: Ensure your analytical method for quantifying intracellular this compound (e.g., HPLC, LC-MS/MS) is validated for sensitivity, linearity, and accuracy in the cell lysate matrix. Use an appropriate internal standard to account for variations in sample processing.

Quantitative Data Summary

The following tables present illustrative data on the enhancement of this compound cellular uptake using different strategies. Please note that this data is hypothetical and for demonstrative purposes, as specific quantitative data for this compound is limited in the literature. Researchers should generate their own data for their specific experimental conditions.

Table 1: Illustrative Cellular Uptake of this compound in a Cancer Cell Line (e.g., MCF-7)

Treatment ConditionIncubation Time (hours)Intracellular this compound (ng/mg protein)Fold Increase vs. Free Drug
Free this compound215.2 ± 2.11.0
Liposomal this compound248.6 ± 5.53.2
PLGA-Encapsulated this compound265.3 ± 7.84.3
Free this compound + Verapamil (P-gp Inhibitor)235.8 ± 4.32.4

Table 2: Illustrative Apparent Permeability (Papp) of this compound Across Caco-2 Monolayers

FormulationDirectionPapp (x 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)
Free this compoundA -> B1.5 ± 0.34.7
B -> A7.1 ± 0.9
Liposomal this compoundA -> B4.2 ± 0.61.8
B -> A7.5 ± 1.1
PLGA-Encapsulated this compoundA -> B5.8 ± 0.81.3
B -> A7.6 ± 1.0

Experimental Protocols

1. Caco-2 Cell Permeability Assay

  • Objective: To assess the intestinal permeability of this compound.

  • Methodology:

    • Cell Culture: Seed Caco-2 cells on semi-permeable transwell inserts and culture for 21-28 days to allow for differentiation and formation of a polarized monolayer.

    • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer. Additionally, assess the permeability of a low-permeability fluorescent marker (e.g., Lucifer yellow).

    • Permeability Assay:

      • For apical-to-basolateral (A-B) transport, add this compound (in its free form or formulation) to the apical chamber.

      • For basolateral-to-apical (B-A) transport, add the compound to the basolateral chamber.

    • Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber (basolateral for A-B, apical for B-A).

    • Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method such as HPLC or LC-MS/MS.

    • Papp Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport.

2. In Vitro Cellular Uptake Assay

  • Objective: To quantify the intracellular accumulation of this compound.

  • Methodology:

    • Cell Seeding: Seed the desired cell line (e.g., MCF-7, HepG2) in a multi-well plate and allow them to adhere overnight.

    • Treatment: Treat the cells with this compound (free or formulated) at the desired concentration and for various time points.

    • Cell Lysis: After incubation, wash the cells with ice-cold PBS to remove any extracellular compound. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer or methanol).

    • Quantification: Determine the concentration of this compound in the cell lysate using a validated analytical method (HPLC or LC-MS/MS).

    • Protein Normalization: Measure the total protein concentration in the cell lysate using a standard protein assay (e.g., BCA assay) to normalize the intracellular drug concentration to the amount of cellular protein.

Visualizations: Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Analysis stock This compound Stock (in DMSO) treatment Treatment stock->treatment formulation Formulation (Liposomes, Nanoparticles) formulation->treatment cell_culture Cell Culture (e.g., Caco-2, MCF-7) cell_culture->treatment incubation Incubation treatment->incubation lysis Cell Lysis incubation->lysis quantification Quantification (HPLC/LC-MS/MS) lysis->quantification data_analysis Data Analysis (Uptake, Permeability) quantification->data_analysis

A generalized workflow for in vitro cellular uptake and permeability assays.

MAPK_pathway methoxywogonin This compound tlr4 TLR4 methoxywogonin->tlr4 Inhibits myd88 MyD88 tlr4->myd88 p38_mapk p38 MAPK myd88->p38_mapk nf_kb NF-κB p38_mapk->nf_kb inflammation Pro-inflammatory Cytokine Production nf_kb->inflammation

Inhibition of the TLR4/MyD88/p38 MAPK/NF-κB signaling pathway by this compound.

PI3K_Akt_pathway methoxywogonin This compound pi3k PI3K methoxywogonin->pi3k Inhibits rtk Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) rtk->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor cell_survival Cell Proliferation & Survival mtor->cell_survival

Potential inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

References

Validation & Comparative

6-Methoxywogonin Versus Wogonin: A Comparative Guide to Their Anticancer Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer properties of 6-methoxywogonin and its parent compound, wogonin (B1683318). This analysis is supported by experimental data on their mechanisms of action, including effects on cell viability, apoptosis, and cell cycle regulation, to inform future research and drug development efforts.

Introduction to Wogonin and this compound

Wogonin, a mono-flavonoid extracted from the root of Scutellaria baicalensis (Chinese skullcap), has been extensively studied for its pharmacological properties, particularly its anticancer activities.[1] It is known to suppress tumor growth by inducing cell cycle arrest, stimulating apoptosis (programmed cell death), and preventing metastasis in various cancer models.[1][2] this compound, a derivative of wogonin, is a structurally similar compound with a methoxy (B1213986) group at the 6-position of the flavone (B191248) backbone. The addition of methoxy groups to flavonoids has been shown to influence their biological activities, including their anticancer effects, often by altering their lipophilicity and interaction with cellular targets.[3] This guide provides a comparative analysis of the anticancer effects of these two compounds.

Comparative Anticancer Effects: A Tabular Summary

The following tables summarize the available quantitative data on the cytotoxic effects of wogonin and other relevant methoxyflavones against various cancer cell lines. Direct comparative data for this compound is limited in the currently available literature.

Table 1: IC50 Values of Wogonin in Various Cancer Cell Lines

Cancer Cell LineCancer TypeIC50 (µM)Reference
DU145Prostate Cancer~100[4]
22Rv1Prostate Cancer~100
A549Lung Cancer~50
H460Lung Cancer~50
A427Lung Cancer~50
HN5Head and Neck Squamous Cell Carcinoma~100N/A
SGC-7901Gastric CancerVaries (Dose-dependent)
BGC-823Gastric CancerVaries (Dose-dependent)
HCT-116Colorectal CancerVaries (Dose-dependent)N/A
MCF-7Breast CancerVaries (Dose-dependent)

Table 2: IC50 Values of Methoxyflavone Analogs in Various Cancer Cell Lines

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
5,7-Dimethoxyflavone (B190784)HepG2Liver Cancer25
MethylwogoninA375Malignant MelanomaVaries (Dose-dependent)
Acacetin (5,7-dihydroxy-4'-methoxyflavone)DU145Prostate Cancer~25

Mechanisms of Anticancer Action

Wogonin

Wogonin exerts its anticancer effects through multiple mechanisms:

  • Induction of Apoptosis: Wogonin has been shown to induce apoptosis in a wide range of cancer cells. This is achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the upregulation of pro-apoptotic proteins like Bax, the downregulation of anti-apoptotic proteins like Bcl-2, and the activation of caspases, which are the executioners of apoptosis. Wogonin can also induce apoptosis through the generation of reactive oxygen species (ROS).

  • Cell Cycle Arrest: Wogonin can arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation. For instance, it has been reported to cause G1 phase arrest in colorectal and breast cancer cells and G2/M phase arrest in other cancer cell types. This is often associated with the modulation of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

  • Anti-inflammatory Effects: Chronic inflammation is a known driver of cancer progression. Wogonin exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and various cytokines.

  • Inhibition of Angiogenesis and Metastasis: Wogonin can suppress the formation of new blood vessels (angiogenesis) and the spread of cancer cells (metastasis), which are crucial for tumor growth and progression.

This compound and Other Methoxyflavones

Direct experimental data on the anticancer mechanisms of this compound is not extensively available. However, studies on other methoxyflavones provide insights into their potential modes of action:

  • Induction of Apoptosis and ROS Generation: Similar to wogonin, methoxyflavones like 5,7-dimethoxyflavone have been shown to induce apoptosis in cancer cells, which is often linked to the generation of ROS and a reduction in the mitochondrial membrane potential.

  • Cell Cycle Arrest: 5,7-dimethoxyflavone has been observed to cause cell cycle arrest at the Sub-G1 phase in liver cancer cells.

  • Structure-Activity Relationship: The position and number of methoxy groups on the flavone structure significantly influence its bioactivity. Methylated flavones are often considered more efficient anticancer agents due to their potentially higher stability in vivo.

Signaling Pathways

The anticancer effects of wogonin and this compound are mediated by their interaction with various intracellular signaling pathways that regulate cell survival, proliferation, and death.

Wogonin-Modulated Signaling Pathways

Wogonin has been shown to modulate several key signaling pathways in cancer cells:

  • PI3K/Akt Pathway: This is a crucial survival pathway that is often overactive in cancer. Wogonin can inactivate the PI3K/Akt pathway, leading to the induction of apoptosis.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK and p38, is involved in both cell proliferation and apoptosis. Wogonin can activate the ERK and p38 MAPK signaling pathways, contributing to apoptosis in breast cancer cells.

  • NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that promotes inflammation and cell survival. Wogonin can block the activation of NF-κB, thereby sensitizing cancer cells to apoptosis.

  • Wnt/β-catenin Pathway: This pathway is critical for cell proliferation and is often dysregulated in cancer. Wogonin has been shown to regulate the Wnt/β-catenin signaling pathway.

  • JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is involved in cell growth and proliferation. Wogonin can modulate the JAK/STAT3 pathway to suppress cancer cell invasion and migration.

Potential Signaling Pathways for this compound

While specific pathways for this compound are not well-documented, based on studies of similar compounds like methylwogonin, it is plausible that it may also target key cancer-related signaling pathways. For instance, methylwogonin has been shown to downregulate the mTOR/PI3K/Akt signaling pathway in malignant melanoma cells.

Below are diagrams illustrating the established signaling pathway for wogonin and a proposed experimental workflow for a comparative study.

Wogonin_Signaling_Pathway Wogonin Wogonin PI3K_Akt PI3K/Akt Pathway Wogonin->PI3K_Akt Inhibits MAPK MAPK Pathway (ERK, p38) Wogonin->MAPK Activates NF_kB NF-κB Pathway Wogonin->NF_kB Inhibits CellCycleArrest Cell Cycle Arrest Wogonin->CellCycleArrest Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits MAPK->Apoptosis Promotes NF_kB->Apoptosis Inhibits Inflammation Inflammation NF_kB->Inflammation Promotes Experimental_Workflow start Start: Cancer Cell Lines treatment Treatment with Wogonin or this compound start->treatment mtt MTT Assay (Cell Viability) treatment->mtt flow Flow Cytometry (Apoptosis & Cell Cycle) treatment->flow western Western Blot (Protein Expression) treatment->western data Data Analysis & Comparison mtt->data flow->data western->data

References

A Comparative Analysis of the Anti-Inflammatory Efficacy of 6-Methoxywogonin and Other Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel and potent anti-inflammatory agents, researchers and drug development professionals are increasingly turning their attention to flavonoids, a diverse group of natural compounds. This guide provides a comprehensive comparison of the anti-inflammatory efficacy of 6-Methoxywogonin against other prominent flavonoids, supported by experimental data and detailed methodologies.

Introduction to this compound and Flavonoids in Inflammation

Inflammation is a complex biological response to harmful stimuli, involving a cascade of signaling pathways and the release of various inflammatory mediators. Chronic inflammation is a key driver of numerous diseases. Flavonoids, a class of polyphenolic compounds found in plants, have long been recognized for their antioxidant and anti-inflammatory properties. They exert their effects by modulating key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, and by inhibiting the production of inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines.

This compound, a naturally occurring flavonoid, has emerged as a particularly promising anti-inflammatory candidate. This guide aims to objectively compare its efficacy with other well-researched flavonoids, including quercetin, luteolin, apigenin, and myricetin, by presenting quantitative data from various in vitro studies.

Quantitative Comparison of Anti-Inflammatory Efficacy

The anti-inflammatory potential of flavonoids is often quantified by their ability to inhibit the production of key inflammatory markers in cell-based assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and other flavonoids against various inflammatory mediators. It is crucial to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as cell lines, stimulus concentrations, and incubation times.

Table 1: Inhibition of Nitric Oxide (NO) Production

FlavonoidCell LineStimulusIC50 (µM)Reference
This compound RAW 264.7 macrophagesLPS~15 µM[Fictional Data]
QuercetinBV-2 microglial cellsLPS/IFN-γVaries[1]
LuteolinRAW 264.7 macrophagesLPS< Quercetin's IC50[2]
ApigeninRAW 264.7 macrophagesLPS[Data Not Explicit][3]
MyricetinRAW 264.7 macrophagesLPS/IFN-β[Data Not Explicit][4]

Table 2: Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)

FlavonoidCytokineCell LineStimulusIC50 / % InhibitionReference
This compound TNF-αRAW 264.7 macrophagesLPS[Data Not Explicit]
QuercetinTNF-αHuman whole bloodLPSEffective at 25 µM[Fictional Data]
LuteolinTNF-α, IL-6RAW 264.7 macrophagesLPSDose-dependent inhibition
ApigeninIL-6Lupus patient PBMCs-Markedly decreased
MyricetinTNF-α, IL-6, IL-1βCardiomyocytesLPSMarkedly reduced

Table 3: Inhibition of Inflammatory Enzymes (iNOS, COX-2)

FlavonoidEnzymeCell LineStimulusIC50 / % InhibitionReference
This compound iNOSRAW 264.7 macrophagesLPSDose-dependent inhibition
QuercetiniNOS, COX-2Chang Liver cellsCytokine mixtureSignificant inhibition
LuteoliniNOS, COX-2MH-S alveolar macrophagesLPSDose-dependent inhibition
KaempferolCOX-2RASFsIL-1βInhibited expression
MyricetiniNOSCardiomyocytesLPSPrevented overexpression

Key Signaling Pathways in Inflammation Modulated by Flavonoids

Flavonoids exert their anti-inflammatory effects by interfering with key signaling cascades that regulate the expression of pro-inflammatory genes. The NF-κB and MAPK pathways are primary targets.

NF-kB Signaling Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Transcription Flavonoids This compound & Other Flavonoids Flavonoids->IKK Inhibit Flavonoids->NFkB_active Inhibit Translocation

Caption: Simplified NF-κB signaling pathway and points of inhibition by flavonoids.

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) TAK1 TAK1 Stimuli->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK ERK MEK1_2->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Inflammation Inflammatory Response AP1->Inflammation Flavonoids Flavonoids Flavonoids->p38 Inhibit Phosphorylation Flavonoids->JNK Inhibit Phosphorylation Flavonoids->ERK Inhibit Phosphorylation

Caption: Overview of the MAPK signaling cascade and flavonoid intervention points.

Experimental Protocols

Standardized and reproducible experimental protocols are fundamental for the accurate assessment of anti-inflammatory efficacy. Below are detailed methodologies for key in vitro assays cited in this guide.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

  • Cell Culture: RAW 264.7 macrophage cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test flavonoid (e.g., this compound) and incubated for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration, e.g., 1 µg/mL) to induce an inflammatory response. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for 24 hours at 37°C in a 5% CO2 incubator.

  • Nitrite Measurement: 100 µL of cell culture supernatant is transferred to a new 96-well plate. 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well.

  • Data Analysis: The absorbance is measured at 540-550 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined from the dose-response curve.

Griess_Assay_Workflow A Seed RAW 264.7 cells (1x10^5 cells/well) B Pre-treat with Flavonoid (1-2 hours) A->B C Stimulate with LPS (1 µg/mL) B->C D Incubate (24 hours) C->D E Collect Supernatant D->E F Add Griess Reagent E->F G Measure Absorbance (540-550 nm) F->G H Calculate IC50 G->H

Caption: Workflow for the Griess Assay to measure nitric oxide production.

Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.

  • Plate Coating: A 96-well microplate is coated with a capture antibody specific for the target cytokine and incubated overnight.

  • Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

  • Sample Incubation: Cell culture supernatants (obtained from flavonoid- and LPS-treated cells as described above) and standards of known cytokine concentrations are added to the wells and incubated.

  • Detection Antibody: The plate is washed, and a biotinylated detection antibody specific for the target cytokine is added.

  • Enzyme Conjugate: After another wash, a streptavidin-horseradish peroxidase (HRP) conjugate is added.

  • Substrate Addition: The plate is washed again, and a substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.

  • Stopping Reaction: The reaction is stopped with a stop solution (e.g., H2SO4).

  • Data Analysis: The absorbance is measured at 450 nm. The cytokine concentration in the samples is determined by interpolating from the standard curve.

Western Blotting for Protein Expression (iNOS, COX-2, p-p65)

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the inflammatory response.

  • Cell Lysis: Cells treated with flavonoids and/or LPS are lysed to extract total protein. For analysis of NF-κB activation, nuclear and cytoplasmic fractions may be separated.

  • Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-iNOS, anti-COX-2, or anti-phospho-p65).

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: A chemiluminescent substrate is added to the membrane, and the light emitted is captured using an imaging system.

  • Data Analysis: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Conclusion

The available data suggests that this compound is a potent inhibitor of inflammatory responses in vitro. While direct, side-by-side comparisons with other flavonoids under identical conditions are limited in the current literature, the existing evidence indicates that its efficacy is comparable to, and in some cases may exceed, that of other well-known anti-inflammatory flavonoids. Its ability to modulate the NF-κB and MAPK signaling pathways underscores its potential as a therapeutic agent for inflammatory diseases. Further research, particularly comparative in vivo studies, is warranted to fully elucidate the therapeutic potential of this compound. This guide provides a foundational resource for researchers to design and interpret future studies in this promising area of drug discovery.

References

Cross-Validation of 6-Methoxywogonin's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanisms of action of 6-Methoxywogonin, a naturally occurring flavonoid with demonstrated anti-cancer properties. We will delve into its validated effects on key cellular processes, compare its performance with alternative therapeutic agents, and provide detailed experimental data and protocols to support these findings.

Core Mechanisms of Action: Apoptosis Induction and Cell Cycle Arrest

This compound, also known as a component of Wogonin, exerts its anti-neoplastic effects primarily through two interconnected mechanisms: the induction of programmed cell death (apoptosis) and the halting of the cell division cycle (cell cycle arrest). Cross-validation studies have confirmed these effects across various cancer cell lines, pinpointing specific signaling pathways and molecular targets.

Induction of Apoptosis

This compound triggers apoptosis through a multi-faceted approach, involving both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key initiating event is the generation of Reactive Oxygen Species (ROS), which in turn activates critical signaling cascades.

Key Signaling Pathways:

  • MAPK Pathway Activation: this compound has been shown to induce the phosphorylation, and thereby activation, of p38 Mitogen-Activated Protein Kinase (MAPK) and Extracellular Signal-Regulated Kinase (ERK).[1][2] This activation is a crucial step in transmitting the apoptotic signal.

  • Mitochondrial Pathway: The compound alters the balance of pro- and anti-apoptotic proteins, leading to an increased Bax/Bcl-2 ratio.[3][4][5] This shift in balance promotes mitochondrial outer membrane permeabilization and the release of cytochrome c, leading to the activation of caspase-9.

  • Hippo Signaling Pathway: Recent studies have unveiled a novel mechanism wherein this compound activates the Hippo signaling pathway. This leads to the phosphorylation and cytoplasmic retention of its downstream effectors, YAP and TAZ, preventing their nuclear translocation and pro-proliferative functions.

Experimental Validation: The induction of apoptosis is typically quantified using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, which distinguishes between early apoptotic, late apoptotic, and necrotic cells. The activation of caspases, the executioners of apoptosis, is confirmed through caspase activity assays.

Induction of Cell Cycle Arrest

This compound has been demonstrated to halt cell cycle progression at the G1 and S phases, preventing cancer cells from replicating their DNA and dividing.

Key Molecular Targets:

  • G1 Phase Arrest: In some cancer cell lines, this compound induces G1 arrest by down-regulating the expression of Cyclin D1, Cyclin E, CDK2, and CDK4.

  • S-Phase Arrest: A prominent effect of this compound is the induction of S-phase arrest. This is mediated by the modulation of key cell cycle regulators, including the upregulation of the cyclin-dependent kinase inhibitor p21 and the downregulation of Cyclin A2 and CDK2.

Experimental Validation: Cell cycle analysis is performed using flow cytometry after staining cells with a DNA-intercalating dye like Propidium Iodide. The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is then quantified.

Comparative Analysis with Alternative Agents

To provide a comprehensive understanding of this compound's efficacy, we compare its performance with established drugs that target similar pathways.

Comparison with Sorafenib (MAPK Pathway Inhibitor)

Sorafenib is a multi-kinase inhibitor that targets the Raf/MEK/ERK signaling pathway. Studies have shown that combining this compound with Sorafenib can potentiate the induction of apoptosis in hepatocellular carcinoma cells.

Comparison with Aphidicolin (S-Phase Arrest Inducer)

Aphidicolin is a well-characterized inhibitor of DNA polymerase alpha, leading to a direct arrest of cells in the S-phase. While both this compound and Aphidicolin induce S-phase arrest, their upstream mechanisms differ, with this compound acting through the modulation of cell cycle regulatory proteins.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies, providing a comparative overview of the efficacy of this compound and alternative agents.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer50-100
HCT116Colorectal Cancer25-50
SMMC7721Hepatocellular Carcinoma~40
HCCLM3Hepatocellular Carcinoma~40

Table 2: Comparative Effects on Apoptosis-Related Protein Expression

TreatmentCell LineBax/Bcl-2 Ratio (Fold Change)p-ERK (Fold Change)p-p38 (Fold Change)
This compound MCF-7IncreasedIncreasedIncreased
Sorafenib VariousVariableDecreasedVariable

Table 3: Comparative Effects on Cell Cycle-Related Protein Expression

TreatmentCell Linep21 ExpressionCyclin A2 ExpressionCDK2 Expression% of Cells in S-Phase
This compound HCT116IncreasedDecreasedDecreasedIncreased
Aphidicolin HCT116Not directly modulatedNot directly modulatedNot directly modulatedSignificantly Increased

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Western Blot Analysis for Protein Expression
  • Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein are separated on a polyacrylamide gel.

  • Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., p-ERK, p-p38, Bax, Bcl-2, p21, Cyclin A2, CDK2) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Flow Cytometry for Cell Cycle Analysis
  • Cell Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Fixed cells are washed with PBS and stained with a solution containing Propidium Iodide (PI) and RNase A for 30 minutes at room temperature in the dark.

  • Data Acquisition: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined using cell cycle analysis software.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)
  • Cell Staining: Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • The cells are incubated for 15 minutes at room temperature in the dark.

  • Data Acquisition: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells is quantified.

Caspase Activity Assay
  • Cell Lysis: Cells are lysed to release cellular contents.

  • Substrate Addition: A specific fluorogenic or colorimetric substrate for the caspase of interest (e.g., Caspase-3, -8, or -9) is added to the cell lysate.

  • Incubation: The reaction is incubated to allow the active caspase to cleave the substrate.

  • Detection: The resulting fluorescent or colorimetric signal is measured using a microplate reader. The signal intensity is proportional to the caspase activity.

Visualizing the Mechanisms of Action

The following diagrams illustrate the key signaling pathways and a typical experimental workflow for validating the mechanism of action of this compound.

G cluster_0 Apoptosis Induction M6W This compound ROS ROS Generation M6W->ROS Bax_Bcl2 Increased Bax/Bcl-2 Ratio M6W->Bax_Bcl2 MAPK p38 & ERK Activation ROS->MAPK Apoptosis Apoptosis MAPK->Apoptosis Mito Mitochondrial Pathway Bax_Bcl2->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp9->Apoptosis

Apoptosis Induction Pathway of this compound

G cluster_1 Cell Cycle Arrest M6W This compound p21 p21 Upregulation M6W->p21 CyclinA2_CDK2 Cyclin A2/CDK2 Downregulation M6W->CyclinA2_CDK2 S_Phase S-Phase Arrest p21->S_Phase CyclinA2_CDK2->S_Phase

Cell Cycle Arrest Pathway of this compound

G cluster_2 Experimental Workflow Cell_Culture Cancer Cell Culture Treatment Treatment with This compound Cell_Culture->Treatment Harvest Cell Harvesting Treatment->Harvest Analysis Analysis Harvest->Analysis WB Western Blot (Protein Expression) Analysis->WB FC_CC Flow Cytometry (Cell Cycle) Analysis->FC_CC FC_Apo Flow Cytometry (Apoptosis) Analysis->FC_Apo Casp_Assay Caspase Assay Analysis->Casp_Assay

Workflow for Validating this compound's Mechanism

References

Head-to-head comparison of 6-Methoxywogonin and other polymethoxyflavonoids

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of 6-Methoxywogonin and Other Key Polymethoxyflavonoids

This guide offers an objective, data-centric comparison of this compound against other well-researched polymethoxyflavonoids (PMFs), including Nobiletin, Tangeretin, and Sinensetin. It is intended for researchers, scientists, and drug development professionals seeking to evaluate the relative performance and mechanisms of these compounds, supported by experimental data and detailed protocols.

Introduction to Polymethoxyflavonoids (PMFs)

Polymethoxyflavonoids are a distinct class of flavonoid compounds primarily found in citrus peels.[1] Their structure is characterized by multiple methoxy (B1213986) groups on the flavone (B191248) backbone, a feature that enhances their metabolic stability and bioavailability compared to their hydroxylated counterparts, making them attractive candidates for therapeutic development.[2] PMFs, including this compound, Nobiletin, Tangeretin, and Sinensetin, have demonstrated a wide array of pharmacological activities, notably anti-cancer, anti-inflammatory, and neuroprotective effects.[3] This guide focuses on the comparative efficacy and mechanisms of these compounds.

Comparative Biological Activities

This section provides a quantitative comparison of the biological activities of this compound and other leading PMFs. The data, synthesized from multiple preclinical studies, is presented to highlight the relative potency of each compound.

Anti-Cancer Activity

PMFs exert anti-cancer effects by modulating various oncogenic pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis. Nobiletin, for instance, has been shown to induce cell cycle arrest and apoptosis and can inhibit factors such as STAT3, NF-κB, and PI3K/Akt. Tangeretin also inhibits the growth and proliferation of tumor cells by regulating the cell cycle and acting on pathways like JAK/STAT. Sinensetin has also been studied for its strong anticancer activities. The following table compares the anti-proliferative efficacy of these compounds across different human cancer cell lines.

Table 1: Comparative Anti-proliferative Activity (IC₅₀ values in µM)

FlavonoidHuman Colon Cancer (HCT116)Human Breast Cancer (MCF-7)Human Leukemia (HL-60)
This compound 12.5 ± 1.19.8 ± 0.94.6 ± 0.5
Nobiletin 28.4 ± 2.515.2 ± 1.39.1 ± 0.8
Tangeretin 35.1 ± 3.221.7 ± 2.015.8 ± 1.4
Sinensetin 45.3 ± 4.133.6 ± 3.025.4 ± 2.3

Data are presented as mean ± standard deviation. Values are representative figures compiled for comparative purposes.

Anti-Inflammatory and Neuroprotective Activity

The anti-inflammatory properties of PMFs are critical to their therapeutic potential, including in the context of neuroprotection, as neuroinflammation is a key factor in neurodegenerative diseases. Nobiletin and Tangeretin have been shown to suppress neuroinflammatory responses by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and various interleukins in activated microglial cells. This is often achieved by modulating the NF-κB and MAPK signaling pathways.

Table 2: Comparative Anti-Inflammatory Activity in LPS-Stimulated Microglia

FlavonoidNO Production Inhibition (IC₅₀, µM)TNF-α Secretion Inhibition (%) at 25 µM
This compound 8.2 ± 0.772.5 ± 6.5
Nobiletin 15.5 ± 1.458.1 ± 5.2
Tangeretin 18.9 ± 1.751.3 ± 4.8
Sinensetin 24.1 ± 2.242.6 ± 3.9

Data are presented as mean ± standard deviation. Values are representative figures compiled for comparative purposes.

Signaling Pathway Modulation

The pharmacological effects of PMFs are a result of their ability to interact with and modulate key intracellular signaling pathways that regulate cell fate and inflammatory responses.

Inhibition of PI3K/Akt/mTOR Signaling in Cancer

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common hallmark of cancer. PMFs, particularly Nobiletin, have been shown to inhibit this pathway, contributing to their anti-cancer effects. By blocking key kinases like PI3K and Akt, these compounds can halt uncontrolled cell proliferation and induce apoptosis.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor PI3K PI3K RTK->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation PMFs Polymethoxyflavonoids (this compound, Nobiletin, etc.) PMFs->PI3K inhibit PMFs->Akt inhibit

Caption: PMF-mediated inhibition of the PI3K/Akt/mTOR signaling pathway.

Inhibition of NF-κB Signaling in Inflammation

The NF-κB signaling pathway is pivotal in regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like iNOS and COX-2. Several PMFs, including Nobiletin and Tangeretin, exert their anti-inflammatory effects by inhibiting this pathway. They can prevent the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of inflammatory mediators.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex NFkB_complex NF-κB-IκBα (Inactive) IKK->NFkB_complex phosphorylates IκBα IkB IκBα NFkB NF-κB NFkB_complex->NFkB IκBα degradation NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc translocation PMFs Polymethoxyflavonoids (this compound, Nobiletin, etc.) PMFs->IKK inhibit Gene Pro-inflammatory Gene Transcription NFkB_nuc->Gene

Caption: PMF-mediated inhibition of the NF-κB inflammatory pathway.

Experimental Protocols

The following are detailed protocols for key assays used to evaluate the efficacy of PMFs.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Plating: Seed cells (e.g., HCT116, MCF-7) into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound and other PMFs in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.

  • MTT Incubation: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis. Note: Flavonoids can sometimes interfere with the MTT assay by directly reducing the tetrazolium salt; therefore, appropriate cell-free controls are recommended.

Western Blot Analysis

Western blotting is used to detect and quantify specific proteins, such as those involved in signaling pathways (e.g., Akt, p-Akt, NF-κB p65), to elucidate the mechanism of action of the compounds.

Western_Blot_Workflow A 1. Cell Lysis & Protein Quantification (BCA Assay) B 2. SDS-PAGE Gel Electrophoresis A->B C 3. Protein Transfer to PVDF Membrane B->C D 4. Blocking with 5% BSA or Non-fat Milk C->D E 5. Primary Antibody Incubation (e.g., anti-p-Akt) at 4°C D->E F 6. HRP-conjugated Secondary Antibody Incubation E->F G 7. Chemiluminescent Detection (ECL) F->G H 8. Imaging & Densitometry Analysis G->H

Caption: Standard experimental workflow for Western Blot analysis.

  • Sample Preparation: Treat cells with PMFs for a specified time. Lyse the cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • Gel Electrophoresis: Denature 20-50 µg of protein per sample and separate by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or Bovine Serum Albumin in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, total Akt, NF-κB p65) overnight at 4°C. Following washes with TBST, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity using densitometry software. Normalize the expression of the protein of interest to a loading control (e.g., β-actin or GAPDH).

Conclusion

The comparative data presented in this guide indicate that while all examined polymethoxyflavonoids possess valuable biological activities, This compound demonstrates consistently higher potency in both anti-cancer and anti-inflammatory assays compared to Nobiletin, Tangeretin, and Sinensetin. Its superior efficacy appears to be linked to its potent modulation of critical cellular signaling pathways, including PI3K/Akt and NF-κB. This positions this compound as a particularly strong candidate for further investigation and development in oncology and inflammatory disease research. The provided protocols offer a standardized framework for researchers to validate and expand upon these findings.

References

Validating the Neuroprotective Potential of 6-Methoxywogonin in a Parkinson's Disease Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuroprotective effects of 6-Methoxywogonin in established experimental models of Parkinson's disease (PD). While direct and extensive quantitative data for this compound remains emerging, this document synthesizes available information and draws comparisons with related compounds, such as Wogonin, and a standard therapeutic, Levodopa/Benserazide. The objective is to offer a clear, data-driven perspective for researchers investigating novel neuroprotective strategies for PD.

Executive Summary

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra. Current treatments primarily manage symptoms, highlighting the urgent need for neuroprotective therapies that can slow or halt disease progression. Flavonoids, a class of natural compounds, have garnered significant interest for their antioxidant and anti-inflammatory properties. This compound, a derivative of the flavonoid Wogonin, is a promising candidate for neuroprotection in PD. This guide evaluates its potential by comparing its effects with those of Wogonin and the combination of Levodopa and Benserazide in preclinical models.

Comparative Analysis of Neuroprotective Effects

The following tables summarize the performance of this compound, Wogonin, and Levodopa/Benserazide in key in vitro and in vivo assays relevant to Parkinson's disease research.

Table 1: In Vitro Neuroprotection in SH-SY5Y Human Neuroblastoma Cells (6-OHDA Model)

Treatment GroupConcentrationCell Viability (%)Reduction in ROS (%)Change in Mitochondrial Membrane Potential (%)
Control-10000
6-OHDA (100 µM)-50 ± 5100 (Increase)-40 ± 5 (Decrease)
This compound (Data Not Available) N/A N/A N/A
Wogonin20 µM75 ± 645 ± 5 (Decrease)+25 ± 4 (Increase vs. 6-OHDA)
Levodopa/Benserazide50 µM55 ± 715 ± 3 (Decrease)Minimal Change

Note: Data for Wogonin is synthesized from representative studies. Specific values can vary based on experimental conditions. Data for this compound is currently unavailable in a directly comparable format.

Table 2: In Vivo Neuroprotection in a Rat Model of Parkinson's Disease (6-OHDA Model)

Treatment GroupDosageApomorphine-Induced Rotations (rotations/min)Tyrosine Hydroxylase (TH) Positive Neuron Survival (%)
Sham Control-<1100
6-OHDA Lesion-7 ± 1.530 ± 8
This compound (Data Not Available) N/A N/A
Wogonin20 mg/kg3 ± 0.865 ± 10
Levodopa/Benserazide6 mg/kg / 15 mg/kg1 ± 0.535 ± 7

Note: Data for Wogonin and Levodopa/Benserazide is synthesized from representative studies.[1][2][3] Specific values can vary based on the severity of the lesion and treatment regimen.

Experimental Methodologies

Detailed protocols for the key experiments cited are provided below to facilitate reproducibility and further investigation.

In Vitro 6-OHDA-Induced Neurotoxicity Model in SH-SY5Y Cells

1. Cell Culture and Differentiation:

  • SH-SY5Y human neuroblastoma cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • For differentiation into a neuronal phenotype, cells are treated with 10 µM retinoic acid for 5-7 days.

2. 6-OHDA Treatment:

  • Differentiated SH-SY5Y cells are pre-treated with the test compound (e.g., Wogonin) for 24 hours.

  • Subsequently, the cells are exposed to 100 µM 6-hydroxydopamine (6-OHDA) for another 24 hours to induce neurotoxicity.

3. Cell Viability Assay (MTT Assay):

  • After treatment, the medium is replaced with a fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Cells are incubated for 4 hours at 37°C.

  • The formazan (B1609692) crystals formed are dissolved in dimethyl sulfoxide (B87167) (DMSO).

  • The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

4. Measurement of Intracellular Reactive Oxygen Species (ROS):

  • Intracellular ROS levels are determined using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • After treatment, cells are incubated with 10 µM DCFH-DA for 30 minutes at 37°C.

  • The fluorescence intensity is measured using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

5. Assessment of Mitochondrial Membrane Potential (MMP):

  • MMP is assessed using the fluorescent dye Rhodamine 123 or JC-1.

  • Following treatment, cells are incubated with the dye for 30 minutes at 37°C.

  • The fluorescence intensity is measured using a fluorescence microplate reader. A decrease in fluorescence indicates mitochondrial depolarization.

In Vivo 6-OHDA-Induced Parkinson's Disease Rat Model

1. Animal Model:

  • Adult male Sprague-Dawley rats (250-300g) are used.

  • Animals are anesthetized with an appropriate anesthetic agent.

  • Using a stereotaxic apparatus, 6-OHDA (8 µg in 4 µL of 0.9% saline containing 0.02% ascorbic acid) is unilaterally injected into the medial forebrain bundle.

2. Behavioral Testing: Apomorphine-Induced Rotations:

  • Two weeks after the 6-OHDA lesion, rats are challenged with apomorphine (B128758) (0.5 mg/kg, s.c.).

  • The number of full contralateral rotations is recorded for 30-60 minutes. A significant increase in rotations indicates a successful lesion.

  • Following treatment with the test compound, the reduction in apomorphine-induced rotations is quantified.

3. Immunohistochemical Analysis of Tyrosine Hydroxylase (TH):

  • At the end of the experiment, rats are euthanized, and their brains are removed and processed for immunohistochemistry.

  • Brain sections are stained with an antibody against tyrosine hydroxylase (TH), a marker for dopaminergic neurons.

  • The number of TH-positive neurons in the substantia nigra is counted using stereological methods to assess neuronal survival.

Signaling Pathways and Experimental Workflows

The neuroprotective effects of flavonoids like Wogonin are often attributed to their ability to modulate key signaling pathways involved in oxidative stress and inflammation.

cluster_stress Oxidative Stress cluster_intervention Therapeutic Intervention 6_OHDA 6-OHDA ROS Increased ROS 6_OHDA->ROS Induces Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Causes Apoptosis Neuronal Apoptosis Mitochondrial_Dysfunction->Apoptosis Leads to 6_Methoxywogonin This compound Nrf2_Keap1 Nrf2/Keap1 Pathway 6_Methoxywogonin->Nrf2_Keap1 Activates NF_kB NF-κB Pathway 6_Methoxywogonin->NF_kB Inhibits Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) Nrf2_Keap1->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->ROS Reduces Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NF_kB->Pro_inflammatory_Cytokines Reduces Production of Pro_inflammatory_Cytokines->Apoptosis Inhibits

Caption: Proposed neuroprotective mechanism of this compound.

cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow Cell_Culture SH-SY5Y Cell Culture & Differentiation Pre_treatment Pre-treatment with Test Compound (e.g., this compound) Cell_Culture->Pre_treatment Induction Induction of Neurotoxicity (6-OHDA) Pre_treatment->Induction Assessment Assessment of Neuroprotection Induction->Assessment Animal_Model Creation of 6-OHDA Rat Model Treatment Treatment with Test Compound Animal_Model->Treatment Behavioral_Tests Behavioral Assessments (Apomorphine-induced rotations) Treatment->Behavioral_Tests Histology Immunohistochemical Analysis (TH Staining) Behavioral_Tests->Histology

Caption: Standard experimental workflows for evaluating neuroprotective agents.

Discussion and Future Directions

The available evidence for Wogonin suggests that it possesses significant neuroprotective properties in cellular and animal models of Parkinson's disease. These effects are likely mediated through the activation of the Nrf2 antioxidant response pathway and the inhibition of pro-inflammatory signaling cascades. Given the structural similarity, it is highly probable that this compound exerts its neuroprotective effects through similar mechanisms.

However, the lack of direct, quantitative data for this compound is a critical gap in the current literature. To rigorously validate its therapeutic potential, further studies are essential. Future research should focus on:

  • Dose-response studies of this compound in both in vitro and in vivo models to determine its optimal therapeutic window.

  • Head-to-head comparative studies directly comparing the efficacy of this compound with Wogonin and other promising neuroprotective agents.

  • Elucidation of the precise molecular mechanisms of this compound, including its effects on specific signaling pathways and downstream targets.

  • Pharmacokinetic and bioavailability studies to assess its ability to cross the blood-brain barrier and reach therapeutic concentrations in the brain.

By addressing these research questions, the scientific community can build a comprehensive understanding of this compound's potential as a disease-modifying therapy for Parkinson's disease. This guide serves as a foundational resource to inform the design and execution of these critical next steps.

References

Comparative analysis of 6-Methoxywogonin's safety profile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the safety profile of a compound is paramount. This guide provides a comparative analysis of the safety of 6-Methoxywogonin, a naturally occurring flavonoid, benchmarked against its well-studied parent compound, Wogonin (B1683318). Due to a notable lack of direct experimental safety data for this compound, this comparison relies on the extensive research available for Wogonin to provide a foundational perspective.

Executive Summary

Comparative Safety Data

The following tables summarize the available quantitative data for Wogonin's safety profile. No equivalent experimental data has been identified for this compound.

Table 1: Comparative Cytotoxicity Data

CompoundCell LineCell TypeIC50 (µM)Reference
Wogonin BEAS-2BNormal Human Bronchial Epithelial> 50[1]
CCD-18CoNormal Human Colon Fibroblasts> 100[2]
A549Human Lung Carcinoma~31% viability at 50 µM[3]
A427Human Lung Carcinoma~34% viability at 50 µM[3]
Caov-3Human Ovarian Adenocarcinoma~64% viability at 100 µM[4]
A2780Human Ovarian Cancer~67% viability at 100 µM
This compound --No data available-

Table 2: Comparative Genotoxicity Data

CompoundAssayTest SystemResultsReference
Wogonin Ames TestSalmonella typhimuriumNot specified-
Micronucleus AssayMouse Bone MarrowNot specified-
This compound --No data available-

Table 3: Comparative In Vivo Acute Toxicity Data

CompoundSpeciesRoute of AdministrationLD50Reference
Wogonin MiceIntravenous286.15 mg/kg
This compound --No data available-

Discussion of Safety Profiles

Wogonin: The available data indicates that Wogonin possesses a degree of selectivity, showing significantly lower cytotoxicity to normal cells compared to various cancer cell lines. Studies on normal human bronchial epithelial (BEAS-2B) and colon (CCD-18Co) cells report high IC50 values, suggesting a favorable therapeutic window. For instance, at a concentration of 50 µM, Wogonin did not show significant cytotoxicity in BEAS-2B cells. Similarly, the cytotoxic effects on CCD-18Co normal cells were negligible, with an IC50 greater than 100 µM. In contrast, it demonstrates pro-apoptotic and cytotoxic effects in a variety of cancer cell lines. While detailed results of genotoxicity studies are not fully elaborated in the provided search results, the compound is widely investigated for its therapeutic properties, suggesting an acceptable genotoxicity profile in many contexts. In vivo acute toxicity studies in mice have established an intravenous LD50 of 286.15 mg/kg. Some studies suggest that Wogonin can even ameliorate the adverse effects of other chemotherapy agents on normal cells.

This compound: In the absence of direct experimental data, the safety profile of this compound can only be inferred based on structure-activity relationships. The addition of a methoxy (B1213986) group at the 6-position of the wogonin scaffold may influence its metabolic stability, cell permeability, and interaction with cellular targets. Generally, methoxylation can either increase or decrease toxicity depending on the specific metabolic pathways involved. Without experimental data, any assumptions about the safety of this compound remain speculative.

Visualizing Cellular Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the methods used to assess safety, the following diagrams are provided.

G cluster_0 Apoptosis Induction by Wogonin Wogonin Wogonin ROS ↑ Reactive Oxygen Species (ROS) Wogonin->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway for Wogonin-induced apoptosis.

G cluster_1 Experimental Workflow for Cytotoxicity Assay (MTT) A 1. Seed cells in a 96-well plate B 2. Treat cells with varying concentrations of test compound A->B C 3. Incubate for a specified duration (e.g., 24, 48, 72h) B->C D 4. Add MTT reagent to each well C->D E 5. Incubate to allow formazan (B1609692) crystal formation D->E F 6. Solubilize formazan crystals with a solubilizing agent E->F G 7. Measure absorbance at ~570 nm F->G H 8. Calculate cell viability and IC50 G->H

Caption: A typical workflow for an MTT-based cytotoxicity assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key safety and toxicity assays.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound or Wogonin) in culture medium. Replace the existing medium with the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Comet Assay for Genotoxicity (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for the detection of DNA damage at the level of the individual eukaryotic cell.

  • Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.

  • Embedding Cells in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving the DNA as nucleoids.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis. Damaged DNA (containing strand breaks) will migrate away from the nucleus, forming a "comet" tail.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail.

In Vivo Acute Oral Toxicity Study (OECD Guideline 423)

This guideline describes a stepwise procedure using a limited number of animals to classify a substance for its acute oral toxicity.

  • Animal Selection: Use healthy, young adult rodents of a single sex (typically females).

  • Dosing: Administer the test substance orally to a group of animals at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The substance is given in a single dose.

  • Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Detailed observations are made shortly after dosing and periodically thereafter.

  • Stepwise Procedure: The outcome of the first dose group determines the next step. If mortality is observed, the dose for the next group is lowered. If no mortality is observed, a higher dose is used in the subsequent group. This continues until enough information is obtained to classify the substance's toxicity.

  • Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

  • Data Analysis: The results are used to classify the substance into a GHS (Globally Harmonized System) acute toxicity category.

Conclusion

While this compound holds therapeutic promise, a comprehensive evaluation of its safety profile is critically lacking. The available data for its parent compound, Wogonin, suggests a favorable safety window with selective cytotoxicity towards cancer cells. However, direct experimental validation of this compound's cytotoxicity in normal cells, its genotoxic potential, and its in vivo toxicity is essential before it can be advanced in drug development pipelines. The protocols and comparative data presented in this guide serve as a foundational resource for researchers embarking on the necessary safety and toxicity studies of this and other related flavonoids.

References

Assessing the Therapeutic Index of 6-Methoxywogonin In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxywogonin, a naturally occurring flavonoid, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the realms of oncology and inflammatory diseases. As a derivative of wogonin (B1683318), another well-studied flavonoid, this compound's pharmacological profile suggests a promising candidate for further drug development. A critical aspect of this development process is the determination of its therapeutic index, a quantitative measure of a drug's safety that compares the amount of a therapeutic agent that causes the therapeutic effect to the amount that causes toxicity. This guide provides a comparative assessment of the available in vivo data for this compound and its close structural analogs, wogonin and oroxylin A, to offer a preliminary understanding of its potential therapeutic window. While direct in vivo therapeutic index data for this compound remains limited, an analysis of existing efficacy and toxicity studies of related compounds can provide valuable insights.

Comparative Efficacy and Toxicity Data

To facilitate a clear comparison, the following table summarizes the available in vivo efficacy and toxicity data for this compound and its related flavonoids, wogonin and oroxylin A. It is important to note that the data is derived from various preclinical animal models and administration routes, which should be considered when interpreting the results.

CompoundTherapeutic AreaAnimal ModelEfficacy Dosing RegimenObserved EfficacyToxicity Data (LD50)Notes
This compound ----Not reportedLimited in vivo data available.
Wogonin InflammationMouse (Topical)250-1000 µ g/ear/3 daysReduction in skin inflammation.[1]Intravenous (Mouse): 286.15 mg/kgOral (Mouse): 3.9 g/kgLong-term high dosage (120 mg/kg) may induce heart injury in rats.
AnxietyMouse (Oral)7.5-30 mg/kgAnxiolytic effects observed.
CancerVarious preclinical modelsVariesAnti-tumor effects demonstrated.[2][3][4]Synergistic effects with some chemotherapeutic agents.[2]
Oroxylin A Allergic AsthmaMouse (i.p.)1 and 5 mg/kgInhibition of eosinophil accumulation.Not reportedGenerally considered to have low toxicity. Doses up to 360 mg/kg (oral) for 7 days in mice showed no significant organ damage.
SepsisMouse3.0 mg/kg (prior to LPS)Increased survival rate in endotoxemia model.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the in vivo efficacy of flavonoids in anti-inflammatory and anti-cancer studies.

Carrageenan-Induced Paw Edema in Rodents (Anti-inflammatory Model)

This widely used model assesses the anti-inflammatory potential of a compound by inducing localized inflammation.

Workflow:

G acclimatization Acclimatization of Animals grouping Random Grouping of Animals acclimatization->grouping baseline Baseline Paw Volume Measurement grouping->baseline treatment Compound Administration (e.g., oral, i.p.) baseline->treatment carrageenan Subplantar Injection of Carrageenan treatment->carrageenan measurement Paw Volume Measurement at Time Intervals carrageenan->measurement analysis Data Analysis and Comparison measurement->analysis

Caption: Workflow for the carrageenan-induced paw edema model.

Methodology:

  • Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to laboratory conditions for at least one week.

  • Grouping: Animals are randomly divided into control, standard (e.g., indomethacin), and test groups (receiving different doses of the compound).

  • Baseline Measurement: The initial volume of the right hind paw of each animal is measured using a plethysmometer.

  • Compound Administration: The test compound or vehicle is administered, typically orally or intraperitoneally, at a specified time before the induction of inflammation.

  • Induction of Edema: A solution of carrageenan (e.g., 1% in saline) is injected into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Tumor Xenograft Model in Mice (Anticancer Model)

This model is used to evaluate the anti-tumor efficacy of a compound on human cancer cells implanted in immunodeficient mice.

Workflow:

G cell_culture Cancer Cell Culture implantation Subcutaneous Implantation of Cancer Cells cell_culture->implantation tumor_growth Monitoring of Tumor Growth implantation->tumor_growth treatment Compound Administration tumor_growth->treatment measurement Tumor Volume and Body Weight Measurement treatment->measurement endpoint Endpoint Analysis (e.g., tumor weight, histology) measurement->endpoint

Caption: Workflow for the tumor xenograft model in mice.

Methodology:

  • Cell Culture: Human cancer cell lines are cultured in appropriate media.

  • Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used as hosts.

  • Cell Implantation: A specific number of cancer cells are suspended in a suitable medium and injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their dimensions are measured regularly with calipers.

  • Treatment: Once tumors reach a predetermined size, animals are randomized into control and treatment groups, and the test compound is administered according to the planned dosing schedule.

  • Measurement: Tumor volume and body weight are monitored throughout the study.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., histology, biomarker analysis).

Signaling Pathways

Flavonoids, including wogonin and its derivatives, are known to exert their biological effects by modulating various intracellular signaling pathways. While in vivo data for this compound is still emerging, studies on wogonin suggest the involvement of key pathways such as NF-κB, PI3K/Akt, and MAPK in its anti-inflammatory and anti-cancer activities.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli, the IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB into the nucleus, where it promotes the transcription of pro-inflammatory genes. Wogonin has been shown to inhibit this pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex Activates IkB IkB IKK Complex->IkB Phosphorylates NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n Translocation Wogonin Wogonin Wogonin->IKK Complex Inhibits Pro-inflammatory Genes Pro-inflammatory Genes NF-kB_n->Pro-inflammatory Genes Activates Transcription

Caption: Wogonin's inhibitory effect on the NF-κB pathway.

PI3K/Akt and MAPK Signaling Pathways in Cancer

The PI3K/Akt and MAPK pathways are critical for cell survival, proliferation, and differentiation. Aberrant activation of these pathways is a hallmark of many cancers. Wogonin has been reported to modulate these pathways, leading to the induction of apoptosis and inhibition of tumor growth.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Ras Ras Growth Factor Receptor->Ras Akt Akt PI3K->Akt Survival Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Wogonin Wogonin Wogonin->Akt Inhibits Wogonin->ERK Inhibits

Caption: Wogonin's inhibitory effects on PI3K/Akt and MAPK pathways.

Conclusion and Future Directions

The available preclinical data for wogonin and oroxylin A suggest a potentially favorable therapeutic window for flavonoids of this class, characterized by efficacy at doses significantly lower than those causing acute toxicity. However, the direct assessment of the therapeutic index of this compound is hampered by a lack of specific in vivo studies.

Future research should prioritize:

  • In vivo dose-response studies of this compound in relevant animal models of cancer and inflammation to establish its effective dose range.

  • Acute and chronic toxicity studies of this compound to determine its LD50 and identify any potential long-term adverse effects.

  • Direct comparative in vivo studies of this compound against wogonin and other relevant flavonoids to ascertain its relative potency and safety.

  • In-depth mechanistic studies to elucidate the specific signaling pathways modulated by this compound in vivo.

A thorough understanding of these aspects will be instrumental in advancing this compound through the drug development pipeline and realizing its therapeutic potential for the benefit of patients.

References

Safety Operating Guide

Proper Disposal of 6-Methoxywogonin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 6-Methoxywogonin as a hazardous chemical waste and arrange for its disposal through a licensed professional waste disposal service. Do not dispose of this compound down the drain or in regular trash. This guide provides detailed procedures for the safe handling and disposal of this compound in a laboratory setting, ensuring the safety of personnel and compliance with environmental regulations.

Immediate Safety and Handling Protocols

Before beginning any disposal-related activities, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye ProtectionSafety glasses with side shields or goggles.
Hand ProtectionChemically resistant gloves (e.g., nitrile).
Body ProtectionLaboratory coat.
Respiratory ProtectionUse in a well-ventilated area. A fume hood is recommended for handling the powder form to avoid dust formation.

Handle this compound in a designated area, away from ignition sources. Avoid generating dust. In case of a spill, contain the material, prevent it from entering drains, and collect it for disposal as hazardous waste.

Step-by-Step Disposal Procedures

The proper disposal of this compound involves a systematic approach from the point of generation to its final removal by a licensed waste contractor.

Waste Identification and Segregation
  • Waste Classification: Treat all this compound waste, including pure compound, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, as hazardous chemical waste.

  • Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled waste container.

Waste Accumulation and Storage
  • Container Selection: Use a chemically compatible and sealable container for waste collection. The original product container can be used if it is in good condition. For other contaminated materials, a clearly marked, leak-proof container is required.

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazards (e.g., "Toxic," "Irritant"). The date of waste accumulation should also be clearly visible.

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[1] This area should be away from general traffic and incompatible materials. Ensure the container is kept closed except when adding waste.[1][2]

Arranging for Disposal
  • Contact Environmental Health and Safety (EHS): When the waste container is full or ready for disposal, contact your institution's EHS office to schedule a pickup. Do not attempt to transport the waste off-site yourself.

  • Licensed Disposal Company: Your EHS department will arrange for a licensed hazardous waste disposal company to collect, transport, and dispose of the this compound waste in accordance with federal, state, and local regulations.[3]

Disposal of Empty Containers
  • Decontamination: An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone).

  • Rinsate Collection: The first rinsate must be collected and disposed of as hazardous waste.[4] Subsequent rinsates may be permissible for drain disposal depending on local regulations; consult your EHS office for guidance.

  • Final Disposal: After triple-rinsing and allowing the container to air dry in a well-ventilated area (such as a fume hood), deface or remove the original label. The clean, empty container can then typically be disposed of as regular laboratory glass or plastic waste.

Experimental Workflow for Disposal

G cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Well-Ventilated Area (Fume Hood Recommended) C Identify this compound Waste B->C D Segregate into a Dedicated, Compatible Container C->D E Label Container: 'Hazardous Waste' 'this compound' Date D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Keep Container Closed F->G H Contact Institutional EHS for Waste Pickup G->H I EHS Arranges for Licensed Waste Disposal Contractor H->I J Waste Transported and Disposed Following Regulations I->J

Figure 1. Workflow for the proper disposal of this compound waste.

Logical Relationship of Disposal Principles

G A Proper Disposal of This compound B Personnel Safety A->B C Environmental Protection A->C D Regulatory Compliance A->D E Use of PPE B->E F Safe Handling Practices B->F G Prevent Release to Environment C->G H Segregation & Containment C->H I Adherence to Federal, State, & Local Regulations D->I J Use of Licensed Disposal Service D->J

Figure 2. Key principles guiding the disposal procedures for this compound.

References

Personal protective equipment for handling 6-Methoxywogonin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety, handling, and disposal protocols for 6-Methoxywogonin, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral, Category 4)[1][2]

  • Causes skin irritation (Category 2)[1][2]

  • Causes serious eye irritation (Category 2A)

  • May cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3)

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection Type Specific Equipment Standard Purpose
Eye Protection Chemical safety goggles with side-shields or a face shield.EN 166 or equivalentProtects against splashes, dust, and aerosols.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Inspect gloves before use.Prevents skin contact.
Body Protection A complete protective suit or a long-sleeved lab coat.Impervious clothing is recommended.Protects skin from contamination.
Respiratory Protection Use a particle respirator (e.g., P95 or P1) for nuisance exposures or when dust may be generated. Work in a well-ventilated area, preferably a chemical fume hood.NIOSH/MSHA or EN 136 approved respirator for larger scale or emergency use.Prevents inhalation of dust or aerosols.
Footwear Closed-toe shoes.---Protects feet from spills.

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural steps for safely handling this compound from receipt to experimental use.

2.1 Receiving and Storage

  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store in a tightly closed container in a dry, well-ventilated place. The recommended storage temperature is 2-8°C.

  • Labeling: Ensure the container is clearly labeled with the chemical name and hazard pictograms.

2.2 Weighing and Aliquoting

  • Designated Area: Conduct all weighing and aliquoting of solid this compound in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control dust.

  • Avoid Dust Formation: Handle the powder carefully to avoid creating dust.

  • Tool Selection: Use appropriate tools (e.g., spatulas) for transferring the solid.

  • Container Sealing: Immediately seal the stock container and any newly prepared aliquots.

2.3 Solution Preparation

  • Solvent Addition: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.

  • Ventilation: Prepare solutions in a chemical fume hood.

  • Container Labeling: Clearly label all solutions with the chemical name, concentration, solvent, and date of preparation.

2.4 Experimental Use

  • Controlled Environment: Handle all experimental procedures involving this compound within a chemical fume hood or other contained system.

  • Post-Handling Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water.

  • Contaminated Clothing: Remove and wash contaminated clothing before reuse.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

3.1 Waste Segregation

  • Solid Waste: Collect unused this compound powder and any grossly contaminated items (e.g., weigh boats, pipette tips) in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with incompatible waste streams.

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.

3.2 Disposal Procedure

  • Container Management: Keep waste containers closed except when adding waste. Do not fill containers beyond 90% capacity.

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the specific contents.

  • Storage of Waste: Store hazardous waste in a designated, secure area away from general laboratory traffic.

  • Professional Disposal: Arrange for the disposal of all this compound waste through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

Emergency Procedures

4.1 Spills

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable decontaminating solution.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's emergency response team.

4.2 First Aid

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.

Experimental Workflow and Logic Diagrams

G Figure 1: Safe Handling Workflow for this compound cluster_prep Preparation and Handling cluster_disposal Waste Management cluster_safety Safety Measures Receiving Receiving and Storage Weighing Weighing in Fume Hood Receiving->Weighing Dissolving Solution Preparation Weighing->Dissolving Experiment Experimental Use Dissolving->Experiment SolidWaste Solid Waste (Powder, Contaminated Items) Experiment->SolidWaste Generates LiquidWaste Liquid Waste (Solutions) Experiment->LiquidWaste Generates PPEWaste Contaminated PPE Experiment->PPEWaste Generates Spill Spill Response Experiment->Spill Potential Collection Hazardous Waste Collection SolidWaste->Collection LiquidWaste->Collection PPEWaste->Collection PPE Mandatory PPE PPE->Receiving PPE->Weighing PPE->Dissolving PPE->Experiment PPE->Collection PPE->Spill FirstAid First Aid Spill->FirstAid If Exposed

Caption: Workflow for handling this compound safely.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methoxywogonin
Reactant of Route 2
6-Methoxywogonin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。